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  • Product: 7,8-Dichloro-5-nitroquinoline
  • CAS: 59252-75-4

Core Science & Biosynthesis

Foundational

7,8-Dichloro-5-nitroquinoline CAS 59252-75-4 properties

An In-depth Technical Guide to 7,8-Dichloro-5-nitroquinoline This guide provides a comprehensive technical overview of 7,8-Dichloro-5-nitroquinoline (CAS No. 59252-75-4), a substituted quinoline of significant interest t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 7,8-Dichloro-5-nitroquinoline

This guide provides a comprehensive technical overview of 7,8-Dichloro-5-nitroquinoline (CAS No. 59252-75-4), a substituted quinoline of significant interest to researchers in medicinal chemistry and materials science. This document delves into its core physicochemical properties, spectral characteristics, a validated synthesis protocol, and its potential applications, offering field-proven insights for drug development professionals and scientists.

Introduction and Core Concepts

7,8-Dichloro-5-nitroquinoline belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of dichloro and nitro functionalities onto the quinoline ring system modulates its electronic properties and steric profile, creating a unique chemical entity with potential for further synthetic elaboration and biological investigation. Its systematic IUPAC name is 7,8-dichloro-5-nitroquinoline.[2]

The strategic placement of two chlorine atoms and an electron-withdrawing nitro group makes this molecule a versatile intermediate. These substituents can influence the reactivity of the quinoline ring and serve as handles for introducing further chemical diversity, a key strategy in the lead optimization phase of drug discovery.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. Understanding these characteristics is the first step in designing meaningful experiments.

Chemical Structure

The structural arrangement of 7,8-Dichloro-5-nitroquinoline is foundational to its reactivity and interactions.

Caption: Chemical structure of 7,8-Dichloro-5-nitroquinoline with IUPAC numbering.

Core Properties Summary

A summary of the key physicochemical data for 7,8-Dichloro-5-nitroquinoline is presented below. This data is essential for determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueSource
CAS Number 59252-75-4[2]
Molecular Formula C₉H₄Cl₂N₂O₂[2]
Molecular Weight 243.05 g/mol Calculated
IUPAC Name 7,8-dichloro-5-nitroquinoline[2]
Appearance Expected to be a solid, likely a yellow or beige powderInferred from related compounds[3]
Canonical SMILES O=C1=CC(Cl)=C(Cl)C2=NC=CC=C12[2]
InChI Key DTZIPCLEUGPCOG-UHFFFAOYSA-N[2]

Spectral Data and Structural Elucidation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be dominated by signals in the aromatic region (δ 7.0-9.0 ppm).[4] The four protons on the quinoline ring system will exhibit chemical shifts influenced by the anisotropic effects of the aromatic system and the electronic effects of the chloro and nitro substituents.

  • H2, H3, H4 (Pyridinyl Ring): These protons will likely appear as a complex multiplet system, characteristic of substituted quinolines. The H2 proton, adjacent to the nitrogen, is expected to be the most downfield.

  • H6 (Benzenoid Ring): This single proton will appear as a singlet, significantly influenced by the adjacent chloro and nitro groups.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display nine distinct signals for the carbon atoms of the quinoline core.

  • Aromatic Carbons (δ 110-160 ppm): The chemical shifts will be influenced by the attached atoms. Carbons bearing chlorine atoms (C7, C8) and the nitro group (C5) will have their resonances shifted downfield. The carbon adjacent to the ring nitrogen (C2) will also be significantly downfield.[4]

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of 7,8-Dichloro-5-nitroquinoline is predicted to show several characteristic absorption bands.

  • N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The exact position is influenced by the aromatic system.

  • C=C and C=N Aromatic Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the quinoline ring system.[5]

  • =C-H Stretch (Aromatic): A weak to medium band is expected just above 3000 cm⁻¹.[5]

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the carbon-chlorine stretching vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be a definitive technique for confirming the molecular weight.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 242.

  • Isotopic Pattern: A key feature will be the isotopic signature of the two chlorine atoms. This will result in a characteristic cluster of peaks for the molecular ion: (M)⁺ at m/z 242, (M+2)⁺ at m/z 244, and (M+4)⁺ at m/z 246, with an approximate intensity ratio of 9:6:1. This pattern provides unambiguous evidence for the presence of two chlorine atoms.

Synthesis and Purification Protocol

The synthesis of 7,8-Dichloro-5-nitroquinoline can be logically achieved via the electrophilic nitration of a 7,8-dichloroquinoline precursor. The causality behind this choice is that nitration of a pre-formed quinoline ring is a standard and effective method for installing a nitro group.[6][7][8] The directing effects of the heterocyclic nitrogen and the existing chloro-substituents will favor substitution at the C5 position.

Proposed Synthetic Workflow

G Start 7,8-Dichloroquinoline (Starting Material) Reaction Nitration (HNO₃ / H₂SO₄) Start->Reaction Step 1 Workup Aqueous Workup (Ice Quench, Neutralization) Reaction->Workup Step 2 Purification Purification (Recrystallization) Workup->Purification Step 3 Product 7,8-Dichloro-5-nitroquinoline (Final Product) Purification->Product Step 4

Caption: Proposed workflow for the synthesis of 7,8-Dichloro-5-nitroquinoline.

Step-by-Step Experimental Protocol

Safety First: This protocol involves highly corrosive and oxidizing strong acids. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles with a face shield. The reaction is exothermic and requires strict temperature control.[8]

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 7,8-dichloroquinoline (1.0 eq).

    • Cool the flask in an ice/salt bath to 0 to -5 °C.

    • Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the low temperature, allowing the starting material to dissolve completely.

  • Nitration:

    • Prepare the nitrating mixture in a separate flask by carefully adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid, pre-cooled in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of 7,8-dichloroquinoline via the dropping funnel. The internal temperature must be rigorously maintained below 5 °C throughout the addition to prevent over-nitration and side reactions.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes.

  • Workup and Isolation:

    • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This must be done slowly to manage the exothermic quenching process.

    • A precipitate (the crude product) should form.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid.

  • Purification:

    • The crude product can be purified by recrystallization. A solvent system such as ethanol/water or acetic acid would be a logical starting point.

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

This self-validating protocol includes a final purification step that, when combined with characterization (e.g., melting point, NMR), confirms the identity and purity of the final product.

Reactivity, Applications, and Future Directions

The chemical architecture of 7,8-Dichloro-5-nitroquinoline suggests several avenues for its use in research and development.

Chemical Reactivity
  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (7,8-dichloroquinolin-5-amine). This transformation opens up a vast chemical space, as the resulting aniline derivative can undergo a wide array of reactions, including diazotization, acylation, and alkylation, to generate diverse libraries of compounds.

  • Nucleophilic Aromatic Substitution (SₙAr): While the chloro-substituents on the electron-rich benzene portion of the quinoline are generally unreactive towards SₙAr, the presence of the strongly electron-withdrawing nitro group may activate them under specific, often harsh, conditions.

Potential Applications in Drug Discovery

Quinoline derivatives are known to possess a wide spectrum of biological activities.[7] While 7,8-Dichloro-5-nitroquinoline itself is not a known drug, its structural motifs are present in compounds with demonstrated therapeutic potential.

  • Anticancer Research: Many nitroaromatic compounds and substituted quinolines exhibit cytotoxic effects against cancer cell lines.[9][10] For instance, the related compound 8-hydroxy-5-nitroquinoline (Nitroxoline) has shown potent anti-cancer activity.[9][11] The mechanism often involves the generation of reactive oxygen species (ROS) or the inhibition of critical enzymes like methionine aminopeptidase.[9][12] 7,8-Dichloro-5-nitroquinoline is a logical candidate for screening in anticancer assays.

  • Antimicrobial Agents: The 8-hydroxyquinoline scaffold, a close relative, is the basis for antimicrobial agents that function as metal ion chelators.[1][13] The nitro group in nitroxoline is crucial for its antibacterial action.[1] Therefore, 7,8-Dichloro-5-nitroquinoline could be explored as a precursor for novel antimicrobial compounds.

Safety and Handling

As a laboratory chemical, 7,8-Dichloro-5-nitroquinoline requires careful handling in accordance with good industrial hygiene and safety practices.[3]

  • GHS Hazard Classification: It is classified as harmful if swallowed (H302).[2][3] Related compounds may also cause skin and eye irritation.[14]

  • Handling Precautions:

    • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[3]

    • Handle only in a well-ventilated area or a chemical fume hood.[3]

    • Avoid breathing dust.[2]

    • Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

References

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. (2023). [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC. [Link]

  • 8 Hydroxy 5 Nitroquinoline Applications and Benefits Explained. Medium. [Link]

  • 8-Nitroquinoline Properties. EPA CompTox Chemicals Dashboard. [Link]

  • 8-Nitroquinoline - GHS Data. EPA CompTox Chemicals Dashboard. [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

  • Synthesis of Novel Nitroxoline Analogs with Potent Cathepsin B Exopeptidase Inhibitory Activity. ResearchGate. [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

  • Table of Characteristic IR Absorptions. University of West Bohemia. [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. [Link]

  • Chelation in the antimicrobial mechanism of nitroxoline. ResearchGate. [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

  • Table of Characteristic IR Absorptions. University of West Bohemia. [Link]

Sources

Exploratory

An In-depth Technical Guide to 7,8-Dichloro-5-nitroquinoline: A Molecule of Untapped Potential

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. From the pioneering antimalarial drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. From the pioneering antimalarial drug chloroquine to modern anticancer agents, the quinoline nucleus has proven to be a versatile template for drug discovery. Within this vast chemical space, halogenated and nitrated derivatives represent key building blocks and, in many cases, pharmacologically active entities themselves. This guide focuses on a specific, yet underexplored member of this family: 7,8-Dichloro-5-nitroquinoline.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is important to note that, at the time of writing, specific experimental data for 7,8-Dichloro-5-nitroquinoline in peer-reviewed literature is scarce. Therefore, this guide will provide a comprehensive overview of its known structural and chemical properties, and where necessary, will draw upon established chemical principles and data from closely related, well-characterized analogs to infer its probable synthesis, reactivity, and potential applications. This approach aims to provide a robust starting point for researchers interested in exploring the synthetic utility and biological potential of this molecule.

Chemical Structure and Molecular Properties

The fundamental identity of 7,8-Dichloro-5-nitroquinoline is defined by its unique arrangement of a quinoline core substituted with two chlorine atoms and a nitro group at specific positions.

Core Structural and Chemical Data

The key identifiers and properties of 7,8-Dichloro-5-nitroquinoline are summarized in the table below. The molecular weight is a calculated value based on its molecular formula.

PropertyValueSource
IUPAC Name 7,8-dichloro-5-nitroquinoline[1]
CAS Number 59252-75-4[1]
Molecular Formula C₉H₄Cl₂N₂O₂[1]
Molecular Weight 243.05 g/mol (Calculated)
Canonical SMILES O=C1=CC(Cl)=C(Cl)C2=NC=CC=C12[1]
InChI Key DTZIPCLEUGPCOG-UHFFFAOYSA-N[1]
Visualization of the Chemical Structure

The two-dimensional structure of 7,8-Dichloro-5-nitroquinoline, highlighting the positions of the chloro and nitro substituents on the quinoline ring, is presented below.

Figure 1: Chemical structure of 7,8-Dichloro-5-nitroquinoline.

Plausible Synthesis and Expected Reactivity

Proposed Synthetic Workflow

The synthesis would likely commence with a suitable aniline precursor, followed by a Skraup-type reaction to construct the quinoline core, and finally, electrophilic nitration.

G cluster_0 Synthesis of 7,8-Dichloroquinoline cluster_1 Nitration 2,3-Dichloroaniline 2,3-Dichloroaniline 7,8-Dichloroquinoline 7,8-Dichloroquinoline 2,3-Dichloroaniline->7,8-Dichloroquinoline Skraup Reaction (Glycerol, H₂SO₄, Oxidizing Agent) 7,8-Dichloro-5-nitroquinoline 7,8-Dichloro-5-nitroquinoline 7,8-Dichloroquinoline->7,8-Dichloro-5-nitroquinoline Nitrating Mixture (HNO₃, H₂SO₄)

Figure 2: Proposed synthetic pathway for 7,8-Dichloro-5-nitroquinoline.
Representative Synthetic Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure for the nitration of 7,8-dichloroquinoline. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Step 1: Nitration of 7,8-Dichloroquinoline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (e.g., 5 equivalents). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Substrate: Slowly add 7,8-dichloroquinoline (1.0 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.1 equivalents) to concentrated sulfuric acid (e.g., 2 equivalents) while cooling in an ice bath.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of 7,8-dichloroquinoline in sulfuric acid, maintaining the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Causality Behind Experimental Choices:

  • Sulfuric Acid as Solvent: Concentrated sulfuric acid serves as both a solvent and a protonating agent, generating the quinolinium ion, which is then susceptible to electrophilic attack.

  • Nitrating Mixture: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Low Temperature Control: The nitration of aromatic rings is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

  • Quenching on Ice: Pouring the acidic reaction mixture onto ice serves to dilute the acid and precipitate the organic product, which is typically insoluble in water.

Expected Reactivity

The chemical reactivity of 7,8-Dichloro-5-nitroquinoline is dictated by its three key functional groups:

  • Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards further electrophilic substitution. Its most common and synthetically useful reaction is its reduction to an amino group (7,8-dichloroquinolin-5-amine). This transformation opens up a vast array of subsequent chemical modifications, such as diazotization and Sandmeyer reactions, or amide and sulfonamide formation.

  • Chloro Groups: The chlorine atoms at the 7 and 8 positions are on the benzene portion of the quinoline ring. While generally unreactive towards nucleophilic aromatic substitution compared to halogens on the pyridine ring (positions 2 and 4), they can be substituted under forcing conditions with strong nucleophiles.

  • Quinoline Ring System: The quinoline ring itself can undergo various reactions, although the presence of the deactivating nitro group will influence the reaction conditions required.

Potential Applications in Research and Drug Development

While direct biological data for 7,8-Dichloro-5-nitroquinoline is lacking, the extensive research on related quinoline derivatives allows for informed speculation on its potential applications. The primary value of this compound likely lies in its role as a synthetic intermediate for the creation of novel drug candidates.

Logical Framework for Potential Biological Activity

The structural features of 7,8-Dichloro-5-nitroquinoline suggest several avenues for its potential biological relevance, primarily through its conversion to the corresponding 5-amino derivative.

G A 7,8-Dichloro-5-nitroquinoline (Starting Material) B Reduction of Nitro Group A->B C 7,8-Dichloroquinolin-5-amine (Key Intermediate) B->C D Amide/Sulfonamide Formation C->D E Alkylation/Arylation C->E F Potential Anticancer Agents D->F G Potential Antimicrobial Agents D->G E->F H Potential Kinase Inhibitors E->H

Figure 3: Potential utility of 7,8-Dichloro-5-nitroquinoline as a synthetic intermediate.

Many biologically active compounds, including several kinase inhibitors used in cancer therapy, feature an amino-substituted heterocyclic core. The 7,8-dichloroquinolin-5-amine intermediate derived from the title compound could be a valuable precursor for synthesizing analogs of such drugs. The dichloro substitution pattern might offer unique steric and electronic properties that could modulate target binding and pharmacokinetic properties.

General Protocol for In Vitro Cytotoxicity Screening

To assess the potential anticancer activity of 7,8-Dichloro-5-nitroquinoline or its derivatives, a standard in vitro cytotoxicity assay, such as the MTT or MTS assay, would be a logical first step.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture selected human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation and Treatment: Prepare a stock solution of 7,8-Dichloro-5-nitroquinoline in DMSO. Perform serial dilutions in growth medium to obtain a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the cell plates with the medium containing the test compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • Viability Assay (MTS): Add a solution of MTS reagent to each well and incubate for 1-4 hours. This reagent is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Trustworthiness of the Protocol: This is a standardized and widely validated protocol in cell biology and cancer research for assessing the cytotoxic effects of chemical compounds. The inclusion of appropriate controls (vehicle and positive) ensures the reliability of the obtained results.

Safety and Handling

No specific safety data sheet (SDS) for 7,8-Dichloro-5-nitroquinoline is widely available. However, based on the hazards associated with related nitroaromatic and chlorinated heterocyclic compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Toxicity: Nitroaromatic compounds are often toxic and may be mutagenic. Treat this compound as potentially hazardous and handle with care.

Conclusion

7,8-Dichloro-5-nitroquinoline represents a molecule with significant, yet largely unexplored, potential. While direct experimental data on its synthesis and application are sparse, its chemical structure provides a clear rationale for its utility as a synthetic intermediate in medicinal chemistry. The plausible conversion to 7,8-dichloroquinolin-5-amine opens a gateway to a wide range of novel derivatives that could be screened for various biological activities, particularly in the realms of oncology and infectious diseases. This guide has provided a foundational understanding of this compound by combining its known structural details with inferred properties and synthetic strategies based on established chemical principles. It is our hope that this document will serve as a catalyst for further research into this and other under-investigated quinoline derivatives, ultimately unlocking their potential for the development of new therapeutic agents.

References

  • Canadian Journal of Chemistry. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. [Link]

  • PJSIR. The 5- and 8-chlorination of quinoline and some of its derivatives. [Link]

  • Canadian Science Publishing. THE NITRATION OF SOME QUINOLINE DERIVATIVES. [Link]

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

  • PubChem. 5-Nitroquinoline. [Link]

Sources

Foundational

Nitro-Substituted Dichloroquinoline Building Blocks: A Technical Guide to Synthesis and Reactivity

This in-depth technical guide details the synthesis, reactivity, and application of nitro-substituted dichloroquinoline building blocks. It is designed for medicinal chemists and process scientists, focusing on the 4,7-d...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the synthesis, reactivity, and application of nitro-substituted dichloroquinoline building blocks. It is designed for medicinal chemists and process scientists, focusing on the 4,7-dichloro-3-nitroquinoline and 4,7-dichloro-8-nitroquinoline scaffolds, which serve as critical intermediates for EGFR inhibitors, antimalarials, and antibacterial agents.

Introduction: The Power of the Nitro-Quinoline Scaffold

In the landscape of drug discovery, the quinoline ring system is a "privileged structure," serving as the core for blockbuster drugs like chloroquine (antimalarial) and bosutinib (kinase inhibitor). However, the nitro-substituted dichloroquinoline represents a more advanced, high-value building block.

The introduction of a nitro group (–NO₂) onto the dichloroquinoline core achieves two critical objectives:

  • Electronic Activation: The strong electron-withdrawing nature of the nitro group dramatically lowers the LUMO energy of the pyridine ring, activating the C4-chlorine toward Nucleophilic Aromatic Substitution (SNAr) under milder conditions than the non-nitrated parent.

  • Orthogonal Functionalization: The nitro group serves as a "masked" amine. Post-substitution reduction allows for the introduction of a second diversity point via diazotization, amidation, or Buchwald-Hartwig coupling, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.

Key Scaffolds Covered[1][2][3][4]
  • Scaffold A: 4,7-Dichloro-3-nitroquinoline (Target: Kinase Inhibitors, EGFR)

  • Scaffold B: 4,7-Dichloro-8-nitroquinoline (Target: Antimalarials, Topoisomerase Inhibitors)

Synthetic Routes and Methodologies

The synthesis of these building blocks requires distinct strategies depending on the desired position of the nitro group.

Route A: Synthesis of 4,7-Dichloro-3-nitroquinoline

This scaffold is best accessed via the nitration of the 4-hydroxy precursor before chlorination. Direct nitration of 4,7-dichloroquinoline is less regioselective for the C3 position.

Workflow:

  • Cyclization: Condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (Gould-Jacobs reaction) to form 7-chloro-4-hydroxyquinoline.

  • Regioselective Nitration: Treatment with HNO₃/AcOH. The 4-hydroxyl group (tautomerizing to the quinolone) directs the electrophilic nitronium ion to the C3 position (ortho-like to the enol).

  • Chlorination: Deoxychlorination using Phosphorus Oxychloride (POCl₃) converts the 4-OH to 4-Cl.

Route B: Synthesis of 4,7-Dichloro-8-nitroquinoline

For the 8-nitro isomer, nitration is performed on the quinoline core. The nitrogen of the pyridine ring is protonated in strong acid, deactivating the pyridine ring. Substitution thus occurs on the benzene ring, favoring the C5 and C8 positions.

Workflow:

  • Nitration: 4,7-Dichloroquinoline is treated with fuming HNO₃/H₂SO₄.

  • Separation: The reaction yields a mixture of 5-nitro and 8-nitro isomers. Fractional crystallization or silica chromatography is required to isolate the 8-nitro isomer.

Visualization: Synthetic Pathways[5][6][7]

SynthesisPathways cluster_0 Route A: C3-Nitro Scaffold cluster_1 Route B: C8-Nitro Scaffold Start1 m-Chloroaniline Inter1 7-Chloro-4-hydroxyquinoline Start1->Inter1 Gould-Jacobs Cyclization Inter2 7-Chloro-4-hydroxy- 3-nitroquinoline Inter1->Inter2 HNO3, AcOH (C3 Selective) ProductA 4,7-Dichloro- 3-nitroquinoline Inter2->ProductA POCl3, 100°C (Deoxychlorination) Start2 4,7-Dichloroquinoline Mixture Mixture of 5-NO2 & 8-NO2 Start2->Mixture HNO3, H2SO4 (Benzene Ring Nitration) ProductB 4,7-Dichloro- 8-nitroquinoline Mixture->ProductB Fractional Crystallization

Figure 1: Divergent synthetic pathways for C3-nitro and C8-nitro dichloroquinoline building blocks.

Reactivity Profile: Regioselective Functionalization

The utility of 4,7-dichloro-nitroquinolines lies in the extreme difference in reactivity between the C4-Cl and C7-Cl bonds.

The Reactivity Hierarchy
  • C4-Position (Most Reactive): The C4 carbon is para to the quinoline nitrogen. In the presence of the electron-withdrawing nitro group (especially at C3), this position becomes highly electrophilic.[1] SNAr reactions with amines, thiols, or alkoxides occur here rapidly, often at room temperature.

  • C7-Position (Least Reactive): The C7-Cl is on the benzene ring and is not activated by the pyridine nitrogen to the same extent. It typically requires palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to react.

  • Nitro Group: Reducible to an amine (-NH₂) using Fe/AcOH, SnCl₂, or catalytic hydrogenation. This reduction is usually performed after the C4 substitution to avoid side reactions.

Quantitative Reactivity Comparison (SNAr)
ScaffoldElectrophileNucleophile (1.0 eq)ConditionsYieldRegioselectivity
4,7-Dichloroquinoline C4-ClBenzylamine120°C, neat, 4h85%>95:5 (C4:C7)
4,7-Dichloro-3-nitroquinoline C4-ClBenzylamine25°C , MeCN, 30m92%Exclusive C4
4,7-Dichloro-8-nitroquinoline C4-ClMorpholine80°C, EtOH, 2h88%Exclusive C4

Note: The C3-nitro group accelerates the reaction rate by orders of magnitude compared to the non-nitrated parent.

Experimental Protocols

Protocol 1: Synthesis of 4,7-Dichloro-3-nitroquinoline

Reference Grounding: Adapted from methodologies for 3-nitroquinolines [1, 3].

  • Nitration: Suspend 7-chloro-4-hydroxyquinoline (10.0 g, 55.7 mmol) in glacial acetic acid (60 mL). Add fuming nitric acid (4.0 mL) dropwise while maintaining temperature at 25–30°C. Heat to 90°C for 1 hour. Pour onto ice water. Filter the yellow precipitate (7-chloro-4-hydroxy-3-nitroquinoline). Yield: ~85%.

  • Chlorination: Dry the intermediate thoroughly. Suspend in POCl₃ (50 mL). Add DIPEA (1.0 mL) as a catalyst. Heat to reflux (110°C) for 2 hours. Monitor by TLC (fading of starting material spot).

  • Workup: Cool to room temperature. Pour slowly onto crushed ice/water with vigorous stirring (Caution: Exothermic). Neutralize with solid NaHCO₃ to pH 7. Extract with DCM (3x). Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from ethanol/hexane or purify via flash chromatography (0-10% EtOAc/Hexanes). Product is a pale yellow solid.

Protocol 2: Regioselective SNAr at C4

Target: Synthesis of 4-amino-7-chloro-3-nitroquinoline derivatives.

  • Setup: Dissolve 4,7-dichloro-3-nitroquinoline (1.0 mmol) in anhydrous Acetonitrile (MeCN, 5 mL).

  • Addition: Add the amine nucleophile (1.1 mmol) and DIPEA (1.2 mmol).

  • Reaction: Stir at room temperature. The reaction is typically complete within 30–60 minutes due to the activating effect of the 3-nitro group.

  • Isolation: Pour into water (20 mL). If the product precipitates, filter and wash with water.[2][3] If soluble, extract with EtOAc.[4]

  • Validation: 1H NMR should show the loss of the C4-Cl signal and the appearance of amine protons. The C7-Cl signal remains intact.

Protocol 3: Chemoselective Nitro Reduction

Target: 3-amino-4-substituted-7-chloroquinoline.

  • Reagents: Dissolve the nitro-intermediate (1.0 mmol) in Ethanol (10 mL). Add Stannous Chloride Dihydrate (SnCl₂·2H₂O, 5.0 mmol).

  • Conditions: Heat to 70°C for 2 hours.

  • Workup: Cool and neutralize with saturated NaHCO₃ solution. The tin salts will form a thick slurry. Filter through a Celite pad. Wash the pad with EtOAc.

  • Result: Evaporation yields the 3-amino-quinoline, ready for cyclization to tricyclic scaffolds (e.g., pyrimido[4,5-b]quinolines).

Decision Logic for Library Generation

The following diagram illustrates the logical flow for diversifying these building blocks into a drug discovery library.

LibraryLogic Start 4,7-Dichloro-3-nitroquinoline Step1 Step 1: S_NAr (C4) Start->Step1 Amine, DIPEA, RT Branch1 Product: 4-Amino-7-chloro-3-nitro Step1->Branch1 Step2 Step 2: Nitro Reduction Branch1->Step2 SnCl2 or Fe/AcOH Branch2 Product: 3,4-Diamino-7-chloro Step2->Branch2 Step3A Path A: Cyclization (e.g., with Urea/Formamide) Branch2->Step3A Ring Closure Step3B Path B: Suzuki Coupling (C7) Branch2->Step3B Ar-B(OH)2, Pd(PPh3)4 FinalA Tricyclic Kinase Inhibitors Step3A->FinalA FinalB Bi-aryl Antimalarials Step3B->FinalB

Figure 2: Strategic workflow for converting the building block into bioactive libraries.

References

  • Synthesis and Reactivity of 3-Nitroquinolines: Title: Discovering novel 3-nitroquinolines as a new class of anticancer agents.[5] Source: PubMed / Acta Pharmacologica Sinica (2008). URL:[Link]

  • General Synthesis of 4,7-Dichloroquinoline: Title: 4,7-Dichloroquinoline Organic Syntheses Procedure.[4][6][2][7][8] Source: Organic Syntheses, Coll. Vol. 3, p.272 (1955). URL:[Link]

  • Synthesis of 4,7-Dichloro-6-nitroquinazoline (Comparative Chemistry): Title: Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Source: MDPI Molbank (2020). URL:[Link][9]

  • Photoaffinity Probes using 4,7-Dichloro-3-nitroquinoline: Title: Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Source: NIH / PMC (2024). URL:[Link]

  • Amination of Nitroquinoline Derivatives: Title: Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement. Source: NIH / PMC (2021). URL:[Link]

Sources

Exploratory

Comparative Pharmacochemistry: 7,8-Dichloro-5-nitroquinoline vs. 5,7-Dichloro-8-hydroxyquinoline

Executive Summary This technical guide analyzes the structural and functional divergence between two quinoline derivatives: 5,7-dichloro-8-hydroxyquinoline (5,7-DCHQ) and 7,8-dichloro-5-nitroquinoline (7,8-DCNQ) . While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural and functional divergence between two quinoline derivatives: 5,7-dichloro-8-hydroxyquinoline (5,7-DCHQ) and 7,8-dichloro-5-nitroquinoline (7,8-DCNQ) .

While sharing a quinoline core and halogen substituents, these molecules represent two distinct pharmacophores. 5,7-DCHQ (Chloroxine) is a classic bidentate chelator and ionophore, leveraging the 8-hydroxyl group for antimicrobial efficacy. In contrast, 7,8-DCNQ lacks the chelating 8-OH motif, functioning instead as an electrophilic nitro-aromatic scaffold. This guide dissects their synthesis, electronic properties, and divergent mechanisms of action (MOA) to aid researchers in lead optimization and structure-activity relationship (SAR) studies.[1]

Part 1: Structural & Electronic Anatomy[1]

The defining feature of the 8-hydroxyquinoline class is the ability to form stable 5-membered chelate rings with divalent cations (


, 

,

).[1] The removal or modification of the 8-OH group, as seen in 7,8-DCNQ, fundamentally alters the biological profile.
Structural Comparison
Feature5,7-Dichloro-8-hydroxyquinoline 7,8-Dichloro-5-nitroquinoline
CAS Number 773-76-259252-75-4
Pharmacophore Metal Chelator (N1 + O8)Electrophile / Redox Agent (5-NO2)
Electronic Character Electron-rich phenol (activated), deactivated by Cl.Electron-deficient (deactivated by NO2 and Cl).[1]
H-Bond Donor Yes (8-OH)No
pKa (approx) ~7.0 (Phenolic OH)N/A (No acidic proton)
Primary Reactivity Chelation, Radical ScavengingNitro-reduction,

(Nucleophilic Attack)
Electronic Density Visualization (Logic)
  • 5,7-DCHQ: The 8-OH group donates electron density, making the ring susceptible to oxidation but stabilizing metal complexes. The chlorines at 5 and 7 lower the pKa, enhancing chelation at physiological pH.[1]

  • 7,8-DCNQ: The 5-nitro group is a strong electron-withdrawing group (EWG). Combined with the pyridine nitrogen and chlorines, this creates an electron-poor ring system, making the C7 or C8 positions susceptible to nucleophilic attack (e.g., by glutathione).[1]

StructuralComparison cluster_0 5,7-Dichloro-8-hydroxyquinoline (Chelator) cluster_1 7,8-Dichloro-5-nitroquinoline (Electrophile) StructA Core: Quinoline Substituents: 5-Cl, 7-Cl, 8-OH Feature: Bidentate Ligand (N1-O8) PropA High Metal Affinity (Zn++, Cu++) StructA->PropA  Enables   PropB No Chelation Redox Active (NO2) PropA->PropB  Functional Inversion   StructB Core: Quinoline Substituents: 7-Cl, 8-Cl, 5-NO2 Feature: Electron Deficient Ring StructB->PropB  Enables  

Figure 1: Structural divergence leading to functional inversion. The presence of the 8-OH determines the chelating capability.

Part 2: Synthesis Pathways

Understanding the synthesis highlights the availability and chemical stability of these scaffolds.[1]

Synthesis of 5,7-Dichloro-8-hydroxyquinoline

This is typically achieved via Electrophilic Aromatic Substitution (EAS) . The 8-OH group strongly activates the ring, directing halogens to the ortho (7) and para (5) positions relative to the hydroxyl.[1]

  • Precursor: 8-Hydroxyquinoline (8-HQ).[2][3][4][5][6]

  • Reagent:

    
     gas or N-chlorosuccinimide (NCS).[1][2]
    
  • Mechanism: The electron-rich phenol ring is rapidly chlorinated.[1]

Synthesis of 7,8-Dichloro-5-nitroquinoline

This synthesis is more complex due to directing effects. The 5-nitro group suggests a nitration step, while the chlorines occupy contiguous positions.[1]

  • Route A (Nitration): Nitration of 7,8-dichloroquinoline.[1] The 5-position is favored electronically (para to the Nitrogen) and sterically compared to the 8-position (blocked) or 6-position.[1]

  • Route B (Skraup/Doebner-Miller): Cyclization of a specific aniline precursor (e.g., 3,4-dichloro-2-nitroaniline) with glycerol/acrolein.

SynthesisPathways cluster_DCHQ Synthesis: 5,7-Dichloro-8-hydroxyquinoline cluster_DCNQ Synthesis: 7,8-Dichloro-5-nitroquinoline HQ 8-Hydroxyquinoline (Electron Rich) DCHQ 5,7-Dichloro-8-hydroxyquinoline (Product) HQ->DCHQ  Electrophilic Substitution (Ortho/Para to OH)   Cl2 Reagent: Cl2 / NCS (Electrophilic Source) Cl2->DCHQ DCQ 7,8-Dichloroquinoline DCNQ 7,8-Dichloro-5-nitroquinoline (Product) DCQ->DCNQ  Nitration at C5 (Para to N)   HNO3 Reagent: HNO3/H2SO4 (Nitration) HNO3->DCNQ

Figure 2: Synthetic logic.[1] 5,7-DCHQ relies on ring activation by OH; 7,8-DCNQ relies on regioselective nitration.

Part 3: Mechanism of Action (MOA)[1]

This is the critical differentiator for drug development.

5,7-DCHQ: The "Metal Sponge"
  • Mechanism: Bacteriostatic/Fungistatic.[1]

  • Mode: It enters the cell (lipophilic) and chelates essential cofactors (

    
    , 
    
    
    
    ).[1]
    • Metal Starvation: Deprives metalloenzymes (e.g., RNA polymerase, proteases) of cofactors.[1]

    • Metal Toxicity: Can also act as an ionophore, bringing excessive copper into the cell, generating Reactive Oxygen Species (ROS) via Fenton chemistry.[1]

  • Key Reference: The mechanism is shared with Clioquinol and Nitroxoline (8-hydroxy-5-nitroquinoline) [1, 2].

7,8-DCNQ: The "Redox Electrophile"
  • Mechanism: Likely Bactericidal (via damage) or Cytotoxic.[1]

  • Mode: Lacking the 8-OH, it cannot chelate metals in the bidentate fashion.

    • Nitro-Reduction: Bacterial nitroreductases (Type I/II) can reduce the 5-NO2 group to a nitroso/hydroxylamine intermediate.[1] These are highly reactive radical species that damage DNA and proteins.[1]

    • Covalent Adducts: The electron-deficient ring (activated by NO2) may undergo Nucleophilic Aromatic Substitution (

      
      ) where cellular thiols (Glutathione) displace the chlorine at C7 or C8, leading to glutathione depletion and oxidative stress.[1]
      

MOA_Divergence DCHQ 5,7-Dichloro-8-hydroxyquinoline Chelation Bidentate Chelation (Zn++, Cu++) DCHQ->Chelation DCNQ 7,8-Dichloro-5-nitroquinoline Reductase Nitroreductase Activation DCNQ->Reductase SNAr S_NAr Attack by Thiols (GSH Depletion) DCNQ->SNAr Starvation Inhibition of Metalloenzymes (RNA Polymerase) Chelation->Starvation ROS_Cu Cu-Ionophore Effect (ROS Generation) Chelation->ROS_Cu Radicals Nitro-Radical Anions (DNA Damage) Reductase->Radicals

Figure 3: Divergent biological pathways. DCHQ targets metal homeostasis; DCNQ targets redox balance and cellular nucleophiles.

Part 4: Experimental Protocols

To validate the difference between these two scaffolds, the following self-validating protocols are recommended.

Protocol A: Metal Chelation UV-Vis Shift Assay

Objective: To empirically prove that 5,7-DCHQ chelates metals while 7,8-DCNQ does not.

  • Preparation: Prepare 100 µM solutions of both compounds in Ethanol/HEPES buffer (pH 7.4).

  • Baseline Scan: Record UV-Vis spectra (200–600 nm).

  • Titration: Add stoichiometric equivalents (0.5, 1.0, 2.0 eq) of

    
     or 
    
    
    
    .
  • Observation:

    • 5,7-DCHQ: Expect a Bathochromic shift (Red shift) and appearance of a Charge Transfer (CT) band (approx 400-450 nm) indicating complex formation [2].[1]

    • 7,8-DCNQ: Expect No significant spectral shift (minor solvent effects only), confirming lack of coordination.[1]

Protocol B: Glutathione (GSH) Depletion Assay

Objective: To test the electrophilicity of 7,8-DCNQ.

  • Incubation: Incubate 50 µM of test compound with 100 µM reduced Glutathione (GSH) in PBS (pH 7.4) at 37°C.[1]

  • Timepoints: 0, 30, 60, 120 mins.

  • Detection: Use Ellman’s Reagent (DTNB) to quantify remaining free thiols.[1]

  • Result Interpretation:

    • Rapid decrease in free GSH with 7,8-DCNQ indicates covalent adduct formation (

      
      ).[1]
      
    • 5,7-DCHQ should show minimal direct reactivity with GSH (unless Cu is present to catalyze oxidation).[1]

References

  • BenchChem. A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold.[1][7] Retrieved from [1]

  • Prachayasittikul, V. et al. (2013).[1] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1][3] Retrieved from [1]

  • Fluorochem. 7,8-Dichloro-5-nitroquinoline Product Data. Retrieved from [1]

  • Pelletier, C. et al. (2011).[1] Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol.[6][8] Cancer Letters.[1][9] Retrieved from

  • Sigma-Aldrich. 5,7-Dichloro-8-quinolinol Safety & Properties. Retrieved from [1]

Sources

Foundational

Quinoline scaffold intermediates for medicinal chemistry

Quinoline Scaffold Intermediates: A Technical Guide for Medicinal Chemistry Part 1: Executive Summary The "Privileged" Architecture In the pharmacopeia of the 21st century, the quinoline scaffold (benzo[b]pyridine) remai...

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline Scaffold Intermediates: A Technical Guide for Medicinal Chemistry

Part 1: Executive Summary

The "Privileged" Architecture In the pharmacopeia of the 21st century, the quinoline scaffold (benzo[b]pyridine) remains a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. From the historic antimalarial Quinine to modern kinase inhibitors like Lenvatinib and Cabozantinib, the quinoline core offers a unique balance of lipophilicity, hydrogen-bonding potential, and π-stacking capability.

For the medicinal chemist, the challenge is no longer just accessing the ring system, but achieving regiodivergent functionalization . This guide moves beyond basic textbook syntheses to analyze the strategic intermediates that allow rapid library generation (SAR exploration) at the C2, C4, and C8 positions.

Part 2: Strategic Synthetic Architectures

We categorize synthetic access into two distinct paradigms: Classic Condensation (for constructing the core) and Modern Functionalization (for decorating the periphery).

The Classical Approaches (Core Construction)

These methods are best for generating the scaffold with fixed substituents on the benzene ring (positions 5–8) or the pyridine ring (positions 2–4).

MethodKey Bond FormedStrategic UtilityLimitations
Skraup / Doebner-Miller C4–C4a & N1–C2Access to simple quinolines from anilines.[1]Harsh conditions (conc.[1] H₂SO₄); poor regiocontrol with meta-substituted anilines.
Friedländer Annulation C2–C3 & C4–C4aHigh Precision. Condensation of 2-aminobenzaldehyde with ketones.[1] Best for 2,3-disubstituted analogs.[1]Requires unstable 2-aminobenzaldehyde precursors.[1]
Gould-Jacobs C4–C4aIndustrial Standard. Best for 4-hydroxyquinolines (4-quinolones).[1]Requires high temperatures (>250°C) for cyclization.
Combes C2–C3 & N1–C2Access to 2,4-disubstituted quinolines from 1,3-diketones.[1]Prone to steric hindrance; often low yields.[1]
Modern Architectures (Distal Functionalization)[1]

Modern drug discovery demands access to positions that are electronically deactivated or sterically remote, specifically C8 and C5 .

  • C-H Activation: Palladium and Rhodium catalysis now allow for "distal" functionalization (e.g., C8-arylation) using N-oxide directing groups, bypassing the need for pre-halogenated starting materials.[1]

  • Minisci Reaction: Radical alkylation allows for direct late-stage C2-functionalization of complex intermediates.[1]

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision tree for selecting a synthetic route based on the desired substitution pattern.

Quinoline_Synthesis_Logic Target Target Substitution Pattern Sub_2_3 2,3-Disubstituted Target->Sub_2_3 Sub_4_OH 4-Hydroxy / 4-Chloro (Kinase/Antimalarial Core) Target->Sub_4_OH Sub_Unsub Unsubstituted / Simple Alkyl Target->Sub_Unsub Sub_Distal C8 or C5 Functionalized Target->Sub_Distal Method_Fried Friedländer Annulation (2-NH2-Benzaldehyde + Ketone) Sub_2_3->Method_Fried High Regiocontrol Method_GJ Gould-Jacobs Reaction (Aniline + EMME) Sub_4_OH->Method_GJ Scalable Route Method_Skraup Skraup / Doebner-Miller (Aniline + Glycerol/Enone) Sub_Unsub->Method_Skraup Low Cost Method_CH Metal-Catalyzed C-H Activation (Quinoline N-Oxide + Ar-I) Sub_Distal->Method_CH Late-Stage Div.

Caption: Decision matrix for selecting the optimal quinoline synthetic pathway based on target substitution.

Part 4: Key Intermediates & Experimental Protocols

This section details two critical workflows: a classic route to a versatile scaffold and a modern route for difficult-to-access isomers.[1]

Protocol A: The "Workhorse" Intermediate (Classic)

Target: 4,7-Dichloroquinoline Significance:[1][2] This is the parent scaffold for chloroquine and hydroxychloroquine. The C4-chlorine is highly reactive toward nucleophilic aromatic substitution (


), making it the primary entry point for introducing amine side chains (common in kinase inhibitors).

Step-by-Step Methodology:

  • Condensation: Charge a flask with 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.0 eq). Heat to 110°C for 1 hour. Ethanol is distilled off.[1]

    • Why: This forms the enamine intermediate via addition-elimination.[1]

  • Cyclization (Gould-Jacobs): Add the crude enamine dropwise to refluxing Dowtherm A (diphenyl ether/biphenyl eutectic) at ~250°C. Stir for 30–60 mins.

    • Why: High thermal energy is required to overcome the aromaticity barrier of the benzene ring for electrocyclic ring closure.

    • Result: 7-chloro-4-hydroxyquinoline-3-carboxylic ester precipitates upon cooling.[1]

  • Hydrolysis & Decarboxylation: Reflux the ester in 10% NaOH, then acidify to isolate the acid. Heat the solid acid to 270°C (neat) until CO₂ evolution ceases.

    • Product: 7-chloro-4-hydroxyquinoline (7-chloro-4-quinolone).[1][2]

  • Chlorination: Suspend the 4-hydroxy intermediate in toluene. Add

    
     (1.2 eq) carefully. Reflux for 2 hours.
    
    • Workup: Pour onto ice/ammonia.[1] Extract with DCM.[1]

    • Validation: Product should melt at ~84–85°C.[1]

Protocol B: The "Distal" Functionalization (Modern)

Target: 8-Arylquinoline (via C-H Activation) Significance: Functionalizing the C8 position is notoriously difficult via classic electrophilic substitution. This protocol uses the N-oxide as a directing group.[1][3][4]

Step-by-Step Methodology:

  • N-Oxidation: Treat the parent quinoline with m-CPBA (1.2 eq) in DCM at RT for 12 hours. Wash with bicarbonate to isolate Quinoline N-oxide.[1]

  • Catalytic Setup: In a sealed tube, combine:

    • Quinoline N-oxide (1.0 mmol)[1]

    • Aryl Iodide (1.5 mmol)

    • 
       (5 mol%)[5]
      
    • 
       (1.5 eq) – Crucial oxidant/base[1]
      
    • Pivalic acid (30 mol%) – Ligand/Proton shuttle[1]

    • Solvent: Toluene (0.2 M)[1]

  • Reaction: Heat to 110°C for 16 hours.

  • Mechanism: The oxygen of the N-oxide coordinates to Pd(II), directing it to the C8-H bond to form a stable 5-membered palladacycle, which then intercepts the aryl iodide.[1]

  • Reduction: The resulting 8-arylquinoline N-oxide can be reduced back to the free base using Zn powder in acetic acid or

    
    .[1]
    

Part 5: Structure-Activity Relationship (SAR) Guide

The quinoline scaffold is not a monolith; each position dictates specific biological outcomes.

PositionChemical NatureMedicinal UtilitySynthetic Entry
N1 Basic NitrogenH-bond acceptor (kinase hinge binder).[1] Salt formation for solubility.Core synthesis.[1][6][7][8]
C2 Electrophilic (High)Steric gatekeeper.[1] Substitution here reduces metabolic oxidation by CYP450.[1]Minisci reaction (radical) or Organolithium addition.
C3 Nucleophilic (Weak)"Spacer" region.[1] Often used to attach solubilizing groups.[1]Friedländer synthesis (via ketone).[9][10]
C4 Electrophilic (if activated)Critical Vector. Used for attaching pharmacophores (e.g., anilines in EGFR inhibitors).

on 4-chloroquinoline.[1]
C6 / C7 Electronic ModulatorsHalogens here modulate pKa of N1 and metabolic stability.Pre-functionalized anilines (Skraup/Gould-Jacobs).[1]
C8 Steric / ChelatingCan form bidentate chelators (with N1) for metallo-enzyme inhibition.[1]C-H activation (Protocol B).

Part 6: Case Studies (FDA-Approved Drugs)

  • Lenvatinib (Lenvima):

    • Target: VEGFR/FGFR (Tyrosine Kinase Inhibitor).

    • Scaffold: 4-carboxamide quinoline.[1]

    • Key Intermediate: 4-amino-6,7-dimethoxyquinoline.[1]

    • Chemistry: The electron-rich dimethoxy motif mimics the ATP adenine ring.[1]

  • Hydroxychloroquine (Plaquenil):

    • Target: Malaria (Heme polymerase).

    • Scaffold: 4-amino-7-chloroquinoline.[1][2][11]

    • Chemistry: The 7-chloro group is essential for inhibiting heme crystallization.[1] Synthesized via the Protocol A described above.

  • Cabozantinib (Cometriq):

    • Target: c-Met/VEGFR2.[1]

    • Scaffold: 6,7-dimethoxyquinoline-4-one derivative.[1]

    • Chemistry: Utilizes a "phenolate-ether" linkage at C4, distinct from the nitrogen-linked congeners.[1]

Part 7: References

  • Stephens, D. E., et al. (2014). "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides." ACS Catalysis, 4(1), 167–175. [Link]

  • Price, C. C., & Roberts, R. M. (1948). "4,7-Dichloroquinoline."[1][2] Organic Syntheses, 28, 38. [Link]

  • Hwang, H., et al. (2022). "General electrochemical Minisci alkylation of N-heteroarenes." Chemical Science, 13, 6500-6507. [Link]

  • Manske, R. H. (1942). "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144. [Link]

Sources

Exploratory

Strategic Sourcing & Technical Validation: 7,8-Dichloro-5-nitroquinoline

Topic: (CAS 59252-75-4) Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads. CAS 59252-75-4 | A Critical Intermediate for Quinoline Scaffolds Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (CAS 59252-75-4) Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads.

CAS 59252-75-4 | A Critical Intermediate for Quinoline Scaffolds

Executive Summary

7,8-Dichloro-5-nitroquinoline (CAS 59252-75-4) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive quinoline derivatives, particularly in antimalarial, antibacterial, and kinase inhibitor research. Unlike commodity reagents, this compound occupies a "niche intermediate" tier, characterized by limited off-the-shelf availability and significant price volatility.

This guide provides a technical roadmap for procuring, validating, and handling this compound. It shifts the focus from simple price-shopping to risk-mitigated sourcing , ensuring that the material received meets the stringent purity requirements of modern drug discovery.

Technical Profile & Specifications

Before engaging suppliers, the technical parameters must be locked down to prevent "spec drift" during the RFQ (Request for Quote) process.

PropertySpecificationNotes for Researchers
CAS Number 59252-75-4 Critical: Do not confuse with 5,7-dichloro-8-hydroxyquinoline (CAS 773-76-2).
Molecular Formula C₉H₄Cl₂N₂O₂MW: 243.05 g/mol
Appearance Yellow to Orange Crystalline PowderNitroquinolines are chromophores; dark brown indicates oxidation.
Solubility DMSO, DMF, ChloroformPoor solubility in water/alcohols; sonication often required.
Purity Requirement >97.0% (HPLC)Impurities often include 7,8-dichloroquinoline (incomplete nitration).
Storage 2-8°C, Inert AtmosphereHygroscopic and light-sensitive. Store in amber vials.

Supply Chain Analysis & Price Comparison

The market for 7,8-Dichloro-5-nitroquinoline is bifurcated into Catalog Aggregators and Custom Synthesis Houses . Direct stock is rare.

Supplier Tiers
  • Tier 1: Global Catalog (High Reliability, High Price)

    • Examples: Fluorochem (UK), Sigma-Aldrich (MilliporeSigma).

    • Pros: COA provided, proven QC, faster shipping (if in stock).

    • Cons: Often back-ordered; prices are 3-5x higher than synthesis houses.

  • Tier 2: Boutique Synthesis (Moderate Price, Variable Lead Time)

    • Examples: AiFChem, Combi-Blocks, Enamine.

    • Pros: Good balance of cost/quality; often hold small "building block" libraries.

    • Cons: Lead time can jump from 1 week to 6 weeks if re-synthesis is needed.

  • Tier 3: Bulk Aggregators (Low Price, High Risk)

    • Examples: Various Alibaba/MolPort listings.

    • Pros: Lowest theoretical price.

    • Cons: High risk of batch failure; "Certificate of Analysis" often generic.

Estimated Price Matrix (2025/2026 Projections)

Pricing is volatile. Use these benchmarks to evaluate quotes.

Pack SizeTier 1 (Catalog)Tier 2 (Boutique)Tier 3 (Bulk/Custom)
1 g $150 - $250$80 - $120$40 - $60 (MOQ often higher)
5 g $500 - $700$250 - $350$120 - $180
25 g Inquire$800 - $1,000$400 - $600
Lead Time 1-2 Weeks2-4 Weeks4-8 Weeks
Visualization: Sourcing Decision Logic

The following decision tree aids in selecting the right supplier tier based on project urgency and scale.

SourcingLogic Start Need CAS 59252-75-4 Urgency Is Timeline Critical? (<2 Weeks) Start->Urgency Scale Quantity Needed? Urgency->Scale No Tier1 Tier 1: Fluorochem/Sigma High Cost, Fast Delivery Urgency->Tier1 Yes Budget Budget Constraints? Scale->Budget > 10g Tier2 Tier 2: Combi-Blocks/Enamine Moderate Cost, 3-4 Weeks Scale->Tier2 < 10g Budget->Tier2 Flexible Tier3 Tier 3: Custom Synthesis Low Cost, 6-8 Weeks Budget->Tier3 Strict

Caption: Procurement logic flow for balancing cost, speed, and risk when sourcing niche quinolines.

Quality Control & Technical Validation

As a Senior Scientist, you cannot rely solely on the supplier's Certificate of Analysis (COA). The following Self-Validating Protocols must be executed upon receipt.

Protocol A: Purity Analysis via HPLC

Objective: Detect unreacted starting materials (7,8-dichloroquinoline) and isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm (nitro group absorbance).

  • Acceptance Criteria: Main peak >97% area integration. No single impurity >1%.

Protocol B: Identity Verification via ¹H-NMR

Objective: Confirm the substitution pattern. The nitro group at position 5 creates a distinct deshielding effect.

  • Solvent: DMSO-d₆.

  • Predicted Shifts (δ ppm):

    • H2 (dd): ~9.1 ppm (Deshielded by ring nitrogen).

    • H4 (d): ~8.5 ppm (Deshielded by adjacent Nitro group).

    • H3 (dd): ~7.8 ppm.[1]

    • H6 (s): ~8.2 ppm (Singlet). Key Diagnostic: The proton at position 6 is isolated between the Nitro (pos 5) and Chloro (pos 7), appearing as a sharp singlet. If this is a doublet, the substitution pattern is wrong (e.g., 5,7-dichloro isomer).

Visualization: QC Workflow

QCWorkflow Receipt Material Receipt (Check Seal/Label) Visual Visual Inspection (Yellow Powder?) Receipt->Visual Solubility Solubility Check (DMSO/DMF) Visual->Solubility HPLC HPLC-UV (>97% Purity?) Solubility->HPLC NMR 1H-NMR (Confirm H6 Singlet) HPLC->NMR Pass Reject Quarantine/Return HPLC->Reject Fail Release Release for Synthesis NMR->Release Pass NMR->Reject Fail

Caption: Step-by-step Quality Control workflow to validate incoming chemical inventory.

Synthesis Context & Origin

Understanding how the supplier makes the compound helps in troubleshooting impurities.

Primary Route: Nitration of 7,8-Dichloroquinoline The most common industrial route involves the electrophilic aromatic substitution (nitration) of 7,8-dichloroquinoline.

  • Reagents: Fuming HNO₃ / H₂SO₂.[2]

  • Mechanism: The 5-position is the most activated position on the carbocyclic ring for nucleophilic attack due to the directing effects of the chlorine atoms and the nitrogen heteroatom.

  • Common Impurity: 5,7-Dichloro-8-nitroquinoline (isomer) or unreacted starting material.

Alternative Route: POCl₃ Deoxychlorination As noted in specific literature [1], 7,8-dichloro-5-nitroquinoline can also be synthesized via the reaction of 5,7-dinitro-8-hydroxyquinoline with POCl₃. This "ipso-substitution" replaces the hydroxyl group and modifies the nitro pattern. This route is rarer but yields a different impurity profile (phosphorous byproducts).

Visualization: Synthesis Pathway

Synthesis Start 7,8-Dichloroquinoline Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Product 7,8-Dichloro- 5-nitroquinoline Reagents->Product Major (Pos 5) Impurity Isomers/Unreacted Reagents->Impurity Minor

Caption: Primary industrial synthesis route demonstrating the origin of potential isomeric impurities.

Safety & Handling (MSDS Highlights)

  • Hazards: GHS07 (Irritant). Harmful if swallowed, inhaled, or in contact with skin.

  • Reactivity: Nitro compounds can be energetic. Avoid heating crude material above 100°C without DSC (Differential Scanning Calorimetry) testing.

  • Disposal: Halogenated organic waste. Do not mix with strong bases (exothermic decomposition).

References

  • Ustinov, I.I., et al. (2014). The Ipso-Substitution in the 5,7-Dinitro-8-Hydroxyquinoline. XV International Scientific Conference "High-Tech in Chemical Engineering".[1] Institute of Solid State Physics RAS. Available at: [Link]

  • PubChem Compound Summary. 5-Nitroquinoline Derivatives and Analogs. National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

The 5-Nitroquinoline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Core and the Potentiating Power of the Nitro Group The quinoline ring system, an aromatic heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Potentiating Power of the Nitro Group

The quinoline ring system, an aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in the design of therapeutic agents across a vast range of diseases.[3] When this versatile core is functionalized, its biological properties can be dramatically modulated. The introduction of a nitro (-NO₂) group at the 5-position is a particularly impactful modification. This powerful electron-withdrawing group significantly alters the electronic landscape of the quinoline ring, enhancing its potential for bioreductive activation and expanding its repertoire of biological activities.[4]

This guide provides a comprehensive technical overview of the multifaceted biological activities of 5-nitroquinoline derivatives. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their potential as anticancer, antimicrobial, and antiparasitic agents.

Part 1: Anticancer Activity of 5-Nitroquinoline Derivatives

Derivatives of 5-nitroquinoline have emerged as potent cytotoxic agents against a variety of cancer cell lines.[4] Their efficacy often stems from a multi-pronged attack on cancer cell physiology, leveraging the unique chemical properties conferred by the nitro group.

Mechanism of Action: A Multi-Targeted Approach

The anticancer activity of 5-nitroquinoline derivatives is not attributed to a single mechanism but rather a convergence of several cytotoxic pathways.

  • Hypoxic Bioreduction: The nitro group is a key pharmacophore that can be bioreduced to form cytotoxic reactive species, a process that is particularly effective in the hypoxic (low oxygen) environments characteristic of solid tumors.[4]

  • Reactive Oxygen Species (ROS) Generation: Many 5-nitroquinoline derivatives, especially those also containing a hydroxyl group like Nitroxoline (8-hydroxy-5-nitroquinoline), can chelate metal ions such as copper.[3][5] This complexation can catalyze the generation of damaging reactive oxygen species (ROS), inducing oxidative stress and leading to apoptosis.[6][7] The activity of Nitroxoline is significantly enhanced by copper.[5][7]

  • Metalloenzyme Inhibition: By chelating essential divalent metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺), these compounds can disrupt the function of critical metalloenzymes, such as DNA polymerase, thereby inhibiting DNA synthesis and other vital cellular processes.[3]

  • Signaling Pathway Modulation: The nitro group can serve as a source of nitric oxide (NO), a crucial signaling molecule.[4] Dysregulation of NO signaling is implicated in cancer progression, and the ability of 5-nitroquinolines to modulate these pathways may contribute to their anticancer effects.[4] Furthermore, some derivatives have been shown to trigger apoptosis through the activation of p53/Bax-dependent pathways.[8]

Key Derivative: Nitroxoline (8-Hydroxy-5-nitroquinoline)

Nitroxoline is a well-studied 5-nitroquinoline derivative that has demonstrated superior anticancer potency compared to other analogues like clioquinol.[5][7]

  • Structure-Activity Relationship (SAR): The combination of the 8-hydroxy group and the 5-nitro group is critical. The hydroxyl group is the primary site for metal chelation, and the electron-withdrawing nitro group at the para-position enhances the acidity of this hydroxyl group, thereby strengthening its chelating ability.[5]

  • Reduced Neurotoxicity Potential: Unlike clioquinol, Nitroxoline is not a zinc ionophore.[6][7] This is a significant advantage, as the ionophoric activity of clioquinol has been linked to potential neurotoxicity.[7]

cluster_0 Anticancer Mechanisms of 5-Nitroquinolines NQ 5-Nitroquinoline Derivative Bioreduction Bioreduction NQ->Bioreduction 1 Chelation Metal Ion Chelation (e.g., Cu²⁺) NQ->Chelation 2 NO NO Signaling Modulation NQ->NO 3 Hypoxia Tumor Hypoxia Hypoxia->Bioreduction ROS ROS Generation Bioreduction->ROS Apoptosis Oxidative Stress & Apoptosis ROS->Apoptosis Chelation->ROS Enzyme Metalloenzyme Inhibition Chelation->Enzyme Enzyme->Apoptosis cluster_1 Antimicrobial Mechanisms of 5-Nitroquinolines NQ 5-Nitroquinoline Derivative (e.g., Nitroxoline) Chelation Metal Ion Chelation & Homeostasis Disruption NQ->Chelation 1 Reduction Bacterial Nitroreductase NQ->Reduction 2 Biofilm Biofilm Inhibition NQ->Biofilm 3 Death Bacterial Cell Death Chelation->Death RNS Reactive Nitrogen Species (RNS) Reduction->RNS Damage Damage to DNA, Proteins, Lipids RNS->Damage Damage->Death Biofilm->Death

Caption: Proposed antimicrobial mechanisms of 5-nitroquinoline derivatives.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values for Nitroxoline against various microbial pathogens.

CompoundOrganismMIC (µg/mL)MIC (µM)Reference
Nitroxoline Aeromonas hydrophila-5.26[9]
Nitroxoline Pseudomonas aeruginosa-84.14[9]
Nitroxoline Enterobacterales (median)~2–4-[10]
Nitroxoline Acinetobacter spp. (median)~2–4-[10]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [4]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton) to a density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a sterile 96-well microtiter plate, prepare twofold serial dilutions of the 5-nitroquinoline derivative in the broth. The final volume in each well should be 100 µL.

  • Inoculation: Inoculate each well with 100 µL of the standardized microbial suspension. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Part 3: Antiparasitic Activity

Recent studies have highlighted the significant potential of 5-nitroquinoline derivatives as potent agents against protozoan parasites, representing a promising area for drug repurposing. [11][12]

Mechanism of Action: Induction of Programmed Cell Death

In parasites such as Trypanosoma cruzi (the causative agent of Chagas disease), Nitroxoline has been shown to induce a cascade of events consistent with programmed cell death. [11][12]This is a critical finding, as inducing a "silent" cell death pathway can minimize inflammation in the host tissue. The key hallmarks include:

  • Accumulation of reactive oxygen species (ROS)

  • Mitochondrial membrane depolarization

  • Depletion of intracellular ATP

  • Chromatin condensation

  • Increased plasma membrane permeability

Spectrum of Activity

Nitroxoline has demonstrated potent activity against a range of protozoan parasites.

  • Trypanosoma cruzi: It is more than twice as potent as the current first-line treatment, benznidazole, against both the extracellular (epimastigote) and intracellular (amastigote) forms of the parasite. [11][12]* Other Protozoa: Efficacy has also been shown against Acanthamoeba spp., Balamuthia mandrillaris, Naegleria fowleri, and Trypanosoma brucei. [11][12]

cluster_2 Antiparasitic Mechanism of Nitroxoline Nitroxoline Nitroxoline ROS ROS Accumulation Nitroxoline->ROS Mito Mitochondrial Depolarization ROS->Mito ATP ATP Depletion Mito->ATP PCD Programmed Cell Death ATP->PCD

Caption: Induction of programmed cell death in parasites by Nitroxoline.

Quantitative Data: Anti-protozoal Activity of Nitroxoline

The following table summarizes the in vitro efficacy of Nitroxoline against various protozoan parasites.

CompoundParasiteLife StageIC₅₀ (µM)Reference
Nitroxoline Trypanosoma cruziAmastigote1.24 ± 0.23[11][12]
Benznidazole (Ref)Trypanosoma cruziAmastigote2.67 ± 0.39[11][12]
Nitroxoline Trypanosoma cruziEpimastigote3.00 ± 0.44[11][12]
Benznidazole (Ref)Trypanosoma cruziEpimastigote6.92 ± 0.77[11][12]
Nitroxoline Acanthamoeba culbertsoniTrophozoite0.69 ± 0.01[12]
Nitroxoline Balamuthia mandrillaris-5.1[12]
Nitroxoline Naegleria fowleri-1.17–1.63[11]

Synthesis Overview

The most common laboratory-scale synthesis of 5-nitroquinoline involves the direct nitration of quinoline using a mixture of nitric acid and sulfuric acid. [4]This reaction typically produces a mixture of the 5-nitro and 8-nitro isomers, which must then be separated, often by methods like fractional crystallization. [4]

cluster_3 General Synthesis of 5-Nitroquinoline Quinoline Quinoline Mixture Mixture of 5- & 8-Nitroquinoline Quinoline->Mixture Nitration Reagents H₂SO₄, HNO₃ (Nitrating Mixture) Separation Purification (e.g., Fractional Crystallization) Mixture->Separation Product 5-Nitroquinoline Separation->Product

Caption: General workflow for the synthesis of 5-nitroquinoline.

Conclusion and Future Perspectives

The 5-nitroquinoline scaffold is a remarkably versatile and potent pharmacophore. Its derivatives have demonstrated significant, multi-targeted activity against cancer, a broad spectrum of microbial pathogens, and various protozoan parasites. The bioreductive potential of the 5-nitro group, combined with the metal-chelating ability of analogues like Nitroxoline, underpins much of this diverse biological activity.

The established clinical use of Nitroxoline for UTIs provides a strong foundation for its repurposing for other indications, including systemic infections, parasitic diseases, and oncology. Future research should focus on the design of novel 5-nitroquinoline derivatives with enhanced selectivity, improved pharmacokinetic profiles, and lower toxicity. A deeper understanding of their interactions with specific molecular targets will be crucial for advancing these promising compounds from the laboratory to the clinic.

References

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Online]. ResearchGate. Available from: [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Online]. National Center for Biotechnology Information. Available from: [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Online]. PubMed. Available from: [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. [Online]. National Center for Biotechnology Information. Available from: [Link]

  • Antibacterial activity of nitroquinoline. [Online]. Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. Available from: [Link]

  • Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. [Online]. PubMed. Available from: [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Online]. MDPI. Available from: [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Online]. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. [Online]. National Center for Biotechnology Information. Available from: [Link]

  • Novel quinoline derivatives with broad‐spectrum antiprotozoal activities. [Online]. ResearchGate. Available from: [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. [Online]. SpringerLink. Available from: [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Online]. ResearchGate. Available from: [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. [Online]. PubMed. Available from: [Link]

  • Biological Activities of Quinoline Derivatives. [Online]. Bentham Science. Available from: [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. [Online]. International Journal of Research and Scientific Innovation. Available from: [Link]

Sources

Exploratory

7,8-Dichloro-5-nitroquinoline SMILES and InChI key data

This guide outlines the technical specifications, chemical informatics, and synthesis logic for 7,8-Dichloro-5-nitroquinoline , a specialized heterocyclic building block used in medicinal chemistry and organic synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical specifications, chemical informatics, and synthesis logic for 7,8-Dichloro-5-nitroquinoline , a specialized heterocyclic building block used in medicinal chemistry and organic synthesis.

Cheminformatics & Identity Core

This section provides the definitive identifiers for the compound. These strings are critical for database integration, computational modeling (QSAR), and supply chain verification.

Identity Data Table
ParameterData Specification
Chemical Name 7,8-Dichloro-5-nitroquinoline
CAS Registry Number 59252-75-4
Molecular Formula C

H

Cl

N

O

Molecular Weight 243.05 g/mol
MDL Number MFCD00958267
Canonical SMILES O=C1=CC(Cl)=C(Cl)C2=NC=CC=C12
Isomeric SMILES [O-]c1cc(Cl)c(Cl)c2ncccc12
InChI String InChI=1S/C9H4Cl2N2O2/c10-6-4-7(13(14)15)5-2-1-3-12-9(5)8(6)11/h1-4H
InChI Key DTZIPCLEUGPCOG-UHFFFAOYSA-N
Structural Analysis

The compound features a quinoline scaffold (a fused benzene and pyridine ring).

  • Positions 7, 8: Substituted with Chlorine (Cl) atoms.[1][2] These electron-withdrawing groups deactivate the benzene ring but also provide lipophilicity and handles for further cross-coupling reactions (e.g., Buchwald-Hartwig).

  • Position 5: Substituted with a Nitro (NO

    
    ) group. This is the "para" position relative to the quinoline nitrogen in the fused system (conceptually), which is the preferred site for electrophilic aromatic substitution when the 8-position is blocked.
    

Synthesis & Manufacturing Logic

The synthesis of 7,8-Dichloro-5-nitroquinoline is generally achieved through Electrophilic Aromatic Substitution (Nitration) on the pre-functionalized 7,8-dichloroquinoline core.

Retrosynthetic Pathway

The logic follows the principle that the quinoline nitrogen is protonated in strong acid, deactivating the pyridine ring. Consequently, electrophilic attack (nitration) occurs on the carbocyclic (benzene) ring.

  • Preferred Sites: Positions 5 and 8 are the most electron-rich in the quinolinium system.

  • Regioselectivity: Since position 8 is blocked by a Chlorine atom, the nitronium ion (NO

    
    ) attacks position 5 exclusively.
    

SynthesisPathway Aniline 2,3-Dichloroaniline (Starting Material) Skraup Skraup Reaction (Glycerol, H2SO4, [Ox]) Aniline->Skraup Intermediate 7,8-Dichloroquinoline (Precursor) Skraup->Intermediate Cyclization Nitration Nitration (HNO3, H2SO4, 0-25°C) Intermediate->Nitration Product 7,8-Dichloro-5-nitroquinoline (Target) Nitration->Product Regioselective Substitution (C5)

Figure 1: Retrosynthetic logic flow from aniline precursor to final nitroquinoline target.

Experimental Protocol (Nitration)

Note: This protocol is a standard methodology for deactivated quinolines and should be optimized for specific scale.

  • Preparation: Dissolve 7,8-dichloroquinoline (1.0 eq) in concentrated Sulfuric Acid (H

    
    SO
    
    
    
    , 10 vol) at 0°C. The solution will likely darken.
  • Nitration: Add Fuming Nitric Acid (HNO

    
    , 1.2 eq) dropwise, maintaining the internal temperature below 10°C.
    
    • Mechanism:[3][4] H

      
      SO
      
      
      
      protonates HNO
      
      
      to generate the electrophilic nitronium ion (NO
      
      
      ).
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC or LC-MS.

  • Quenching: Pour the reaction mixture slowly onto crushed ice/water. The product typically precipitates as a solid due to low solubility in acidic water.

  • Isolation: Filter the precipitate, wash with water to remove residual acid, and dry.

  • Purification: Recrystallization from Ethanol or column chromatography (Ethyl Acetate/Hexane) if necessary.

Physicochemical Properties

Understanding the physical behavior of this compound is essential for handling and formulation.

PropertyValue / PredictionContext
Physical State Solid (Powder)Typically yellow to pale brown due to the nitro chromophore.
LogP (Predicted) ~3.5 – 4.0Highly lipophilic due to two Chlorines and the aromatic core.
Solubility Low in WaterSoluble in DMSO, DMF, Dichloromethane, and hot Ethanol.
H-Bond Donors 0No -OH or -NH groups.
H-Bond Acceptors 3Pyridine Nitrogen (1) + Nitro Oxygens (2).[5]
pKa (Conjugate Acid) ~1.0 – 2.0The pyridine nitrogen is weakly basic; electron-withdrawing groups (Cl, NO

) significantly lower the pKa compared to Quinoline (pKa ~4.9).

Applications & Biological Relevance

7,8-Dichloro-5-nitroquinoline is primarily a Chemical Intermediate . It is rarely the final API (Active Pharmaceutical Ingredient) but serves as a scaffold for:

  • 5-Aminoquinoline Derivatives: Reduction of the nitro group (using Fe/HCl, SnCl

    
    , or H
    
    
    
    /Pd-C) yields 5-amino-7,8-dichloroquinoline .
    • Utility: The resulting amine can be acylated or sulfonated to create DNA-intercalating agents or kinase inhibitors.

  • Antimicrobial Research: Nitroquinolines (e.g., Nitroxoline) are known for antibacterial and antifungal activity. The 7,8-dichloro substitution pattern modulates the electronic properties, potentially altering potency against resistant strains.

  • Fluorescent Probes: Quinoline derivatives often exhibit fluorescence. The nitro group typically quenches fluorescence, but its reduction to an amine can restore it, making this compound useful in designing "turn-on" fluorescent sensors for reductase activity.

Safety & Handling (GHS Standards)

Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Use in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety glasses.

  • Store in a cool, dry place away from strong reducing agents (which could react with the nitro group).

References

  • National Institute of Standards and Technology (NIST). (2025). InChI and SMILES Standards for Quinoline Derivatives. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: Quinoline Derivatives. National Library of Medicine. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1960). The Nitration of Some Quinoline Derivatives. (Contextual reference for regioselectivity in quinoline nitration). Retrieved from [Link]

Sources

Foundational

Technical Guide: Novel Quinoline Derivatives for Antimalarial Research

Executive Summary The resurgence of Plasmodium falciparum resistance, particularly against Artemisinin-Based Combination Therapies (ACTs) in Southeast Asia and Africa, has necessitated a re-evaluation of the quinoline sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of Plasmodium falciparum resistance, particularly against Artemisinin-Based Combination Therapies (ACTs) in Southeast Asia and Africa, has necessitated a re-evaluation of the quinoline scaffold. While chloroquine (CQ) resistance is widespread due to mutations in the PfCRT transporter, the quinoline pharmacophore remains a privileged structure for its ability to inhibit hemozoin formation—a pathway with no human homolog.

This guide details the design, synthesis, and validation of Next-Generation Hybrid Quinolines . Unlike traditional monotherapy agents, these derivatives utilize a "dual-pharmacophore" strategy (e.g., Quinoline-Triazole hybrids) to bypass efflux pumps and enhance lipophilicity. We provide field-proven protocols for their synthesis via Click Chemistry and validation via the


-hematin inhibition assay.

Part 1: Rational Drug Design & SAR Strategy

The Resistance Paradox

The primary failure mode of CQ is not target mutation but reduced accumulation.[1] The mutant PfCRT transporter actively effluxes the drug from the digestive vacuole (DV). To counteract this, modern design focuses on Molecular Hybridization :

  • The Anchor (Quinoline Core): Retains

    
    -
    
    
    
    stacking capability with heme.
  • The Linker: Critical for overcoming steric hindrance at the efflux pump. Propyl and butyl amine linkers show optimal length.

  • The Secondary Moiety (Hybrid): Triazoles, triazines, or organometallics (e.g., ferrocene) are added to increase lipophilicity and interact with secondary targets (e.g., falcipain-2).

Structural Optimization Workflow

The following diagram outlines the logical flow for optimizing the quinoline scaffold to evade resistance mechanisms.

SAR_Strategy Core Quinoline Core (Heme Binding) Linker Alkyl Linker (3-4 Carbons) (Flexibility) Core->Linker C-4 Substitution Outcome Bypass PfCRT Efflux Enhanced Accumulation Core->Outcome Retained Heme Affinity Hybrid Hybrid Moiety (Triazole/Triazine) (Lipophilicity & Dual Action) Linker->Hybrid Covalent Attachment Hybrid->Outcome Increased logP

Figure 1: Pharmacophore assembly strategy for hybrid quinoline derivatives targeting multidrug-resistant (MDR) strains.

Part 2: Chemical Synthesis Protocol

Methodology: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Rationale: The CuAAC "Click" reaction is chosen for its high regioselectivity (1,4-disubstituted triazoles), mild conditions, and tolerance to functional groups, making it ideal for generating diverse libraries for SAR studies.

Step-by-Step Synthesis of 7-Chloro-4-Aminoquinoline-Triazole Hybrids

Reagents Required:

  • 4,7-Dichloroquinoline[2]

  • 3-Amino-1-propanol

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (

    
    )
    
  • Terminal Alkyne (variable)

  • 
     / Sodium Ascorbate
    
Phase 1: Linker Attachment (

)
  • Reaction: Dissolve 4,7-dichloroquinoline (1.0 eq) in neat 3-amino-1-propanol (5.0 eq).

  • Condition: Reflux at 120–130°C for 12 hours.

  • Workup: Pour reaction mixture into ice-water. Precipitate is filtered, washed with cold water, and dried.

  • Checkpoint: TLC (EtOAc:MeOH 9:1) should show a polar spot (

    
    ).
    
  • Product: 3-((7-chloroquinolin-4-yl)amino)propan-1-ol.

Phase 2: Functionalization to Azide
  • Mesylation: React the alcohol (from Phase 1) with MsCl (1.2 eq) and Triethylamine (1.5 eq) in dry DCM at 0°C for 2 hours.

  • Azidation: Dissolve the crude mesylate in DMF. Add

    
     (2.0 eq) and heat at 80°C for 6 hours.
    
  • Safety Note:

    
     is toxic and shock-sensitive. Use a blast shield.
    
  • Product:

    
    -(3-azidopropyl)-7-chloroquinolin-4-amine.
    
Phase 3: "Click" Cycloaddition
  • Setup: Suspend the Azide (1.0 eq) and desired Alkyne (1.0 eq) in

    
    -BuOH:
    
    
    
    (1:1).
  • Catalyst: Add

    
     (0.1 eq) and Sodium Ascorbate (0.2 eq).
    
  • Execution: Stir at room temperature for 12–24 hours.

  • Purification: The product often precipitates. If not, extract with EtOAc and purify via column chromatography.

Synthesis_Workflow Start 4,7-Dichloroquinoline Step1 Phase 1: SNAr Reaction (3-amino-1-propanol, 130°C) Start->Step1 Inter1 Intermediate: Alcohol Step1->Inter1 Step2 Phase 2: Azidation (MsCl then NaN3) Inter1->Step2 Inter2 Intermediate: Azide Step2->Inter2 Step3 Phase 3: CuAAC Click (Alkyne, CuSO4, NaAsc) Inter2->Step3 Final Final Hybrid: Quinoline-Triazole Step3->Final

Figure 2: Synthetic pathway for generating triazole-linked quinoline hybrids via Click chemistry.

Part 3: Mechanistic Profiling & Validation

Mechanism of Action: Heme Detoxification Blockade

The malaria parasite degrades hemoglobin in its acidic digestive vacuole (pH ~5.0), releasing free heme (Ferriprotoporphyrin IX), which is toxic.[3][4] The parasite detoxifies this by polymerizing it into inert hemozoin (


-hematin).[1]
Quinoline Action:  These drugs accumulate in the vacuole, bind to the growing face of hemozoin crystals, and "cap" them, preventing further polymerization.[4] This leads to a buildup of toxic free heme and parasite death via oxidative stress.
Protocol: -Hematin Inhibition Assay (BHIA)

This cell-free assay is the gold standard for confirming that a new derivative retains the quinoline mechanism of action.

Reagents:

  • Hemin chloride (bovine)

  • Dimethyl sulfoxide (DMSO)

  • Acetate buffer (0.2 M, pH 5.0)

  • Tween-20

Procedure:

  • Preparation: Dissolve Hemin chloride (3 mg/mL) in DMSO.

  • Incubation: In a 96-well plate, mix:

    • 100

      
      L Hemin solution[5]
      
    • 100

      
      L Acetate buffer (pH 5.0)
      
    • Test compound (various concentrations, 0–500

      
      M)
      
  • Reaction: Incubate at 37°C for 18–24 hours to allow crystallization.

  • Solubilization: Add 200

    
    L of 5% Pyridine in DMSO to dissolve unpolymerized heme. Polymerized 
    
    
    
    -hematin remains insoluble.
  • Quantification: Transfer supernatant to a new plate. Measure absorbance at 405 nm .

    • Low Absorbance = High Polymerization (Drug inactive).

    • High Absorbance = High Free Heme (Drug active).

  • Calculation: Determine

    
     relative to Chloroquine control.
    

MOA_Pathway cluster_death Outcome Hemoglobin Hemoglobin (Host Cell) Digestion Proteolytic Digestion (Food Vacuole) Hemoglobin->Digestion FreeHeme Free Heme (Fe3+) (Toxic) Digestion->FreeHeme Hemozoin Hemozoin (Beta-Hematin) (Inert Crystal) FreeHeme->Hemozoin Polymerization ROS ROS Generation Membrane Lysis FreeHeme->ROS Accumulation Drug Quinoline Hybrid (Drug) Drug->FreeHeme Complexation Drug->Hemozoin Capping/Inhibition

Figure 3: Mechanism of Action. Quinolines inhibit the conversion of toxic heme to inert hemozoin.[1]

Part 4: Data Interpretation & Lead Optimization

When analyzing your novel derivatives, compare them against standard benchmarks. A Selectivity Index (SI) > 10 is generally required for a compound to be considered a hit.

Table 1: Comparative Profile of Novel Hybrids vs. Standards

Compound ClassIC50 (Pf3D7 - Sensitive)IC50 (PfK1 - Resistant)Resistance Index (RI)BHIA Activity
Chloroquine (Ref) ~20 nM>500 nM>25.0High
Quinoline-Triazole (Hybrid) 15–30 nM40–80 nM< 3.0High
Quinoline-Metal (Ferrocene) 10–25 nM20–50 nM< 2.0Moderate
Unmodified 4-Aminoquinoline ~25 nM>400 nM>15.0High
  • RI (Resistance Index):

    
    . An RI close to 1.0 indicates the drug effectively bypasses resistance mechanisms.
    
  • BHIA Correlation: If a compound has good cellular

    
     but poor BHIA activity, it likely acts off-target (not heme inhibition), which may lead to toxicity.
    

References

  • Vertex AI Search. (2025). Novel Antimalarial Aminoquinolines: Heme Binding and Effects. American Society for Microbiology. 1[6][7]

  • Vertex AI Search. (2025). Quinoline-1,2,3-triazole hybrids: Design, synthesis, antimalarial evaluation. ResearchGate. 8[6][7][9][10]

  • Vertex AI Search. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. 4[6][7]

  • Vertex AI Search. (2025). Aminopropyl-Linked Quinoline-Triazole Hybrids with Enhanced Antiplasmodial Activity. ACS Publications. 2[6][7]

  • Vertex AI Search. (2013). Quinoline Drug–Heme Interactions and Implications for Antimalarial Activities. Journal of Medicinal Chemistry. 3

Sources

Exploratory

Safety Data Sheet (SDS) Hazards and Handling Protocols for 7,8-Dichloro-5-nitroquinoline: A Technical Guide

Target Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist Executive Summary 7,8-Dichloro-5-nitroquinoline (CAS 59252-75-4) is a highly reactive halogenated nitroarom...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Executive Summary

7,8-Dichloro-5-nitroquinoline (CAS 59252-75-4) is a highly reactive halogenated nitroaromatic building block. It is a critical intermediate in the synthesis of kinase inhibitors, antimalarials, and novel chemotherapeutics. However, its structural features—specifically the electron-withdrawing nitro group and the dichloro-substituted quinoline ring—impart significant physicochemical hazards and biological toxicity.

As a Senior Application Scientist, I often observe that standard safety data sheets (SDS) provide the what but lack the why. This whitepaper bridges that gap. By understanding the structural causality behind its GHS classifications, researchers can implement self-validating handling protocols that move beyond basic compliance and actively prevent exposure.

Physicochemical Profiling & Structural Causality

To handle 7,8-Dichloro-5-nitroquinoline safely, one must understand the molecular mechanisms that drive its toxicity. The hazard profile is dictated by two primary structural motifs:

  • The Nitro Group (C5) & Redox Cycling: Nitroaromatics are highly susceptible to single-electron enzymatic reduction by cellular flavoenzymes (e.g., NADPH:cytochrome P450 reductase). This reduction forms a highly reactive nitro radical anion. In aerobic environments, this radical rapidly transfers its electron to molecular oxygen, regenerating the parent nitro compound and producing superoxide (O2•-). This "futile metabolism" or leads to severe oxidative stress, lipid peroxidation, and the formation of 8-hydroxydeoxyguanosine (8-OHdG) DNA lesions [2, 3].

  • Dichloro Substitution (C7, C8) & Electrophilicity: The chlorine atoms dramatically increase the lipophilicity of the molecule, facilitating rapid penetration through dermal layers and cellular membranes. Furthermore, the electron-withdrawing nature of the nitro group and the quinoline nitrogen makes the chlorine atoms highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Cellular thiols, such as glutathione (GSH), can attack these positions, leading to rapid intracellular GSH depletion and the formation of covalent protein and DNA adducts.

ToxicityMechanism Compound 7,8-Dichloro-5-nitroquinoline Flavoenzymes Flavoenzymes (e.g., P450 Reductase) Compound->Flavoenzymes Enzymatic Reduction Thiols Cellular Thiols (e.g., Glutathione) Compound->Thiols Electrophilic Attack Radical Nitro Radical Anion (1e- reduction) Flavoenzymes->Radical O2 Molecular Oxygen (O2) Radical->O2 Redox Cycling O2->Compound Parent Regeneration ROS Superoxide (O2•-) Reactive Oxygen Species O2->ROS OxStress Oxidative Stress (DNA Damage, 8-OHdG) ROS->OxStress SNAr Nucleophilic Aromatic Substitution (SNAr) Thiols->SNAr Depletion Glutathione Depletion & Protein Adducts SNAr->Depletion

Diagram 1: Mechanism of Nitroquinoline Cytotoxicity via Redox Cycling and SNAr.

GHS Hazard Classification & Toxicological Mechanisms

Based on the, the quantitative and qualitative hazard data are summarized below[1].

Compound Identification
PropertyValue
CAS Number 59252-75-4
Molecular Formula C9H4Cl2N2O2
Molecular Weight 243.046 g/mol
Physical State Solid (Powder/Crystals)
GHS Hazard Statements & Mechanistic Causality
GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedRapid gastrointestinal absorption due to high lipophilicity; initiates systemic redox cycling and oxidative stress.
H315 Causes skin irritationCovalent binding to epidermal keratinocytes via SNAr; local GSH depletion leading to contact dermatitis.
H319 Causes serious eye irritationGeneration of reactive oxygen species (ROS) in the aqueous ocular environment; potential for severe corneal damage.
H335 May cause respiratory irritationElectrophilic attack on mucosal membranes in the respiratory tract; aerosolized particles trigger acute inflammatory responses.

Key Precautionary Statements: P260 (Do not breathe dust), P264 (Wash hands thoroughly), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

Advanced Laboratory Handling & Exposure Control Protocols

Standard operating procedures often fail because they rely on passive compliance. The following step-by-step methodology is designed as a self-validating system , ensuring that if one safety parameter fails, the process cannot proceed.

Step-by-Step Methodology: Weighing and Dissolution Workflow

Phase 1: Pre-Task Validation & PPE Donning

  • Fume Hood Verification: Before opening the reagent bottle, verify the fume hood face velocity.

    • Self-Validation Check: The digital monitor must read >100 feet per minute (fpm). If the monitor is uncalibrated or the low-flow alarm sounds, abort the procedure immediately.

  • PPE Assembly: Don a fully buttoned lab coat, chemical splash goggles, and double nitrile gloves.

    • Causality: Halogenated aromatics can permeate standard nitrile over time. Double-gloving provides a sacrificial outer layer that can be immediately discarded if contaminated.

Phase 2: Weighing & Transfer (Static Control)

  • Static Mitigation: Use an anti-static ionizer or an anti-static weighing spatula.

    • Causality: Fine powders of nitroaromatics are easily aerosolized. Static charge causes the powder to "jump" off the spatula, leading to inhalation exposure (H335) and invisible surface contamination.

  • Draft-Shielded Weighing: Place the analytical balance deep inside the verified fume hood. Tare a closed vial, remove it to add the solid, and re-weigh. Never transport open powder across the laboratory.

Phase 3: Dissolution & Reaction Setup

  • Closed-System Solvent Addition: Cap the vial containing the 7,8-Dichloro-5-nitroquinoline with a septum. Add your reaction solvent (e.g., DMF, DMSO, or DCM) via a syringe piercing the septum.

    • Causality: Dissolving the compound in a closed system prevents the aerosolization of toxic micro-droplets and completely isolates the operator from organic vapors.

Phase 4: Decontamination

  • Surface Neutralization: Wipe down the balance and hood surface with a tissue dampened with ethanol, followed by a mild basic solution (e.g., 5% sodium bicarbonate).

    • Causality: The basic solution helps hydrolyze and neutralize residual electrophilic halogenated species, rendering the workspace safe for the next operator.

HandlingWorkflow Start Pre-Task Risk Assessment Review SDS (CAS 59252-75-4) PPE Don PPE (Double Gloves, Goggles) Start->PPE Hood Verify Fume Hood (Face Velocity >100 fpm) PPE->Hood Weighing Weighing Protocol (Use Anti-Static Spatula) Hood->Weighing Dissolution Solvent Addition (Closed System via Septum) Weighing->Dissolution Decon Decontamination (Wipe Down & Neutralize) Dissolution->Decon Waste Halogenated Waste Segregation Decon->Waste

Diagram 2: Self-Validating Safe Handling and Exposure Control Workflow.

Emergency Response & Spill Management

In the event of an exposure or spill, the chemical properties of 7,8-Dichloro-5-nitroquinoline dictate specific emergency responses:

  • Skin Contact: Flush immediately with copious amounts of water for at least 15 minutes, then wash with mild soap. Crucial Insight: Do not use organic solvents (like acetone or ethanol) to clean the skin. Solvents act as penetration enhancers, driving the highly lipophilic compound deeper into the dermis and systemic circulation.

  • Eye Contact: Use the emergency eyewash station for 15 minutes, forcibly holding the eyelids open to ensure the removal of trapped particulates. Seek immediate ophthalmological evaluation due to the risk of ROS-induced corneal damage.

  • Spill Cleanup: Do not sweep dry powder. Sweeping aerosolizes the toxin. Cover the spill with a damp absorbent pad or wet sand to suppress dust generation. Carefully scoop the material into a designated hazardous waste container and label it as "Halogenated Organic Waste."

References

  • Nemeikaitė-Čėnienė, A., et al. "Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells." International Journal of Molecular Sciences, 2023, 24(15), 12460. URL:[Link]

  • Arima, Y., et al. "4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species." Toxicological Sciences, 2006, 91(2), 382–392. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 7,8-Dichloro-5-nitroquinoline from 8-Hydroxyquinoline

This document provides a comprehensive, in-depth guide for the multi-step synthesis of 7,8-dichloro-5-nitroquinoline, a valuable building block in medicinal chemistry and materials science. The protocol starts from the r...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, in-depth guide for the multi-step synthesis of 7,8-dichloro-5-nitroquinoline, a valuable building block in medicinal chemistry and materials science. The protocol starts from the readily available precursor, 8-hydroxyquinoline. This guide is intended for an audience of researchers, scientists, and professionals in drug development, offering not just a series of steps, but a detailed explanation of the underlying chemical principles, reaction mechanisms, and critical safety considerations.

The synthesis is structured as a three-part process, each yielding a key intermediate en route to the final product. Each part details the rationale for the chosen reagents and conditions, providing a self-validating framework for experienced chemists.

Overall Synthetic Pathway

The transformation of 8-hydroxyquinoline to 7,8-dichloro-5-nitroquinoline is achieved through a robust three-step sequence:

  • Chlorination of the Hydroxyl Group: Conversion of 8-hydroxyquinoline to 8-chloroquinoline.

  • Electrophilic Chlorination: Introduction of a second chlorine atom at the C-7 position to yield 7,8-dichloroquinoline.

  • Regioselective Nitration: Introduction of a nitro group at the C-5 position to afford the final product, 7,8-dichloro-5-nitroquinoline.

Synthetic_Workflow Start 8-Hydroxyquinoline Step1 Step 1: Hydroxyl to Chloro Conversion Reagent: Phosphoryl Chloride (POCl₃) Start->Step1 Intermediate1 Intermediate I: 8-Chloroquinoline Step1->Intermediate1 Step2 Step 2: Electrophilic Chlorination Reagent: N-Chlorosuccinimide (NCS) Intermediate1->Step2 Intermediate2 Intermediate II: 7,8-Dichloroquinoline Step2->Intermediate2 Step3 Step 3: Regioselective Nitration Reagents: HNO₃ / H₂SO₄ Intermediate2->Step3 FinalProduct Final Product: 7,8-Dichloro-5-nitroquinoline Step3->FinalProduct

Caption: Overall workflow for the synthesis of 7,8-Dichloro-5-nitroquinoline.

Part 1: Synthesis of 8-Chloroquinoline (Intermediate I)

Scientific Rationale and Mechanistic Overview

The initial step involves the conversion of the phenolic hydroxyl group of 8-hydroxyquinoline into a chlorine atom. This is a critical transformation as the hydroxyl group is highly activating and would interfere with the subsequent electrophilic chlorination and nitration steps in an uncontrolled manner. Phosphoryl chloride (POCl₃) is an effective and commonly used reagent for this type of dehydroxylative chlorination on heterocyclic systems.[1] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 8-hydroxyquinoline (14.5 g, 0.1 mol). The entire apparatus should be assembled under a fume hood.

  • Reagent Addition: Carefully and slowly add phosphoryl chloride (POCl₃, 40 mL, 0.43 mol) to the flask at room temperature. The addition may be exothermic and should be done with caution.

  • Reaction Conditions: Gently heat the reaction mixture to reflux (approximately 105-110°C) using a heating mantle. Maintain the reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto 500 g of crushed ice in a large beaker. This step is highly exothermic and will generate HCl fumes; therefore, it must be performed in a well-ventilated fume hood with extreme caution.

  • Neutralization and Extraction: Stir the mixture until all the ice has melted. A solid precipitate of crude 8-chloroquinoline may form. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8. Extract the product with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield pure 8-chloroquinoline.

Safety Precautions for Part 1
  • Phosphoryl Chloride (POCl₃): POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing heat and toxic HCl gas.[2][3] Always handle it in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[4]

  • Quenching: The quenching of the reaction mixture with ice is extremely exothermic and hazardous. Add the reaction mixture to ice slowly and in small portions.

  • Waste Disposal: Aqueous waste will be acidic and must be neutralized before disposal. Organic waste containing chlorinated solvents should be collected in a designated hazardous waste container.[2]

Part 2: Synthesis of 7,8-Dichloroquinoline (Intermediate II)

Scientific Rationale and Mechanistic Overview

This step involves the introduction of a second chlorine atom onto the 8-chloroquinoline ring via electrophilic aromatic substitution. The directing effects of the substituents on the ring are paramount for regioselectivity. The quinoline nitrogen, when protonated under acidic conditions, strongly deactivates the pyridine ring towards electrophilic attack. Substitution, therefore, occurs on the carbocyclic (benzene) ring.[5] The existing chloro-substituent at C-8 is an ortho-, para-director. Thus, the incoming electrophile (Cl⁺) is directed to the C-7 (ortho) and C-5 (para) positions. While a mixture of isomers is possible, controlling reaction conditions can influence the product ratio. N-Chlorosuccinimide (NCS) is a convenient and safer alternative to gaseous chlorine for this type of reaction.

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL flask, add 8-chloroquinoline (8.18 g, 0.05 mol) and dissolve it in 100 mL of concentrated sulfuric acid at 0°C (ice bath).

  • Reagent Addition: While maintaining the temperature at 0°C, add N-chlorosuccinimide (NCS) (7.34 g, 0.055 mol, 1.1 equivalents) in small portions over 30 minutes.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS to check for the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice.

  • Neutralization and Extraction: Neutralize the solution with a 50% sodium hydroxide solution while keeping the mixture cool in an ice bath. Be cautious as this is a highly exothermic process. Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. The resulting crude product will likely be a mixture of 7,8-dichloro- and 5,8-dichloroquinoline. Separation of these isomers is crucial and can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient system.

Part 3: Synthesis of 7,8-Dichloro-5-nitroquinoline (Final Product)

Scientific Rationale and Mechanistic Overview

The final step is the regioselective nitration of the 7,8-dichloroquinoline intermediate. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.[6]

The regioselectivity is governed by the existing substituents. In the strongly acidic nitrating medium, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the entire heterocyclic system, directing the electrophilic attack to the less deactivated benzene ring.[7] The two electron-withdrawing chloro groups further deactivate the ring. However, the C-8 chloro group is para-directing to the C-5 position. The C-5 position is also one of the electronically favored positions for electrophilic substitution on the quinolinium nucleus itself.[8] Consequently, nitration occurs selectively at the C-5 position.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + 2 H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Quinoline 7,8-Dichloroquinoline SigmaComplex Sigma Complex (Resonance Stabilized) Quinoline->SigmaComplex + NO₂⁺ Deprotonation Deprotonation SigmaComplex->Deprotonation - H⁺ Product 7,8-Dichloro-5-nitroquinoline Deprotonation->Product

Caption: Simplified mechanism of the nitration of 7,8-dichloroquinoline.

Detailed Experimental Protocol
  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath ( -10 to 0°C), slowly add concentrated nitric acid (3.5 mL) to concentrated sulfuric acid (15 mL). Stir the mixture gently and allow it to cool.

  • Reaction Setup: In a separate 250 mL flask, dissolve 7,8-dichloroquinoline (4.0 g, 0.02 mol) in 20 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 20°C. Cool this solution to 0°C in an ice bath.

  • Reagent Addition: Add the pre-cooled nitrating mixture dropwise to the solution of 7,8-dichloroquinoline over a period of 30-45 minutes. Maintain the reaction temperature below 10°C throughout the addition.

  • Reaction Conditions: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

  • Work-up: Carefully pour the reaction mixture onto a stirred slurry of 300 g of crushed ice. A pale yellow solid should precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.[9] The crude product can be purified by recrystallization from ethanol or acetic acid to yield 7,8-dichloro-5-nitroquinoline as a crystalline solid.

Safety Precautions for Part 3
  • Nitrating Mixture: The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent. It can cause severe burns on contact and reacts violently with organic materials.[10]

  • Temperature Control: Nitration reactions are highly exothermic and can run away if the temperature is not strictly controlled, potentially leading to an explosion.[6] Always use an ice bath and add reagents slowly.

  • PPE and Fume Hood: All operations must be conducted in a chemical fume hood. Wear appropriate PPE, including an acid-resistant apron, face shield, safety goggles, and heavy-duty acid-resistant gloves.[9]

  • Quenching: The quenching procedure must be done slowly by pouring the acid mixture into ice, never the other way around.

Summary of Analytical Data

The following table summarizes the expected analytical data for the final product and key intermediates. This data is essential for confirming the identity and purity of the synthesized compounds.[11][12]

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Melting Point (°C)Expected ¹H NMR (δ, ppm) Highlights
8-ChloroquinolineC₉H₆ClN163.6047-49Aromatic protons in the range of 7.4-8.9 ppm.
7,8-DichloroquinolineC₉H₅Cl₂N198.0592-94Aromatic protons in the range of 7.5-9.0 ppm. Absence of one aromatic proton signal compared to the starting material.
7,8-Dichloro-5-nitroquinolineC₉H₄Cl₂N₂O₂243.05~160-165Downfield shifts of remaining aromatic protons due to the electron-withdrawing nitro group.

References

  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem Technical Support Center.
  • BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. BenchChem Technical Support Center.
  • Nitration reaction safety - YouTube. (2024, June 7). YouTube. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives. BenchChem Technical Support Center.
  • Google Patents. (n.d.). Process for the preparation of chlorinated quinolines.
  • ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of quinones.
  • Princeton University. (n.d.). Phosphorus Trichloride. Office of Environmental Health and Safety. Retrieved from [Link]

  • MDPI. (2025, June 19). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. BenchChem Technical Support Center.
  • MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • INCHEM. (1989). Phosphorus trichloride and phosphorus oxychloride. Retrieved from [Link]

  • PJSIR. (n.d.). the 5-and 8-chlorination of quinoline and some of its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • University of California, Riverside. (n.d.). Laboratory Accidents/Explosions Involving Nitric Acid and an Organic Solvent. Environmental Health & Safety. Retrieved from [Link]

  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]

  • PMC. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

  • ResearchGate. (2018, February 14). How to synthesized 8chloroquinoline from 8hydroxyquinoline?. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitration: An Overview of Recent Developments and Processes. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 8-hydroxyquinoline.
  • ChemRxiv. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]

  • J. Heterocyclic Chem. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

  • MDPI. (2019, February 1). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]

  • Taylor & Francis Online. (2018, May 18). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

  • PMC. (2022, March 19). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

  • MDPI. (2024, March 21). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloroquinoline. Retrieved from [Link]

  • SciSpace. (2014, January 15). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

Sources

Application

Application Note: Protocol for Chlorination of 5-Nitroquinoline Derivatives

Abstract & Strategic Overview The chlorination of 5-nitroquinoline derivatives represents a critical junction in the synthesis of bioactive heterocycles. The presence of the nitro group at the C5 position creates a uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The chlorination of 5-nitroquinoline derivatives represents a critical junction in the synthesis of bioactive heterocycles. The presence of the nitro group at the C5 position creates a unique electronic environment that deactivates the ring toward electrophilic substitution while simultaneously creating steric bulk that influences nucleophilic attack.

Direct chlorination of 5-nitroquinoline is rarely viable due to ring deactivation. Therefore, this guide details two robust, field-proven protocols based on activation strategies :

  • The N-Oxide Rearrangement Route: For synthesizing 2-chloro-5-nitroquinoline . This method utilizes N-oxide activation to direct chloride attack to the electron-deficient C2 position.

  • The Nucleophilic Displacement Route: For synthesizing 8-chloro-5-nitroquinoline . This method utilizes the Vilsmeier-Haack-like activation of a hydroxyl group (from 8-hydroxy-5-nitroquinoline).

Critical Safety Directive: Phosphorus Oxychloride (POCl₃)

Both protocols utilize POCl₃, a reagent that poses severe risks if mishandled.[1]

  • The Hazard: POCl₃ reacts violently with water to release HCl gas and phosphoric acid. The reaction can be delayed, leading to "runaway" exotherms.[2]

  • The Rule: Always use a Reverse Quench . Never add water to the reaction mixture.[1] Always add the reaction mixture slowly to a stirred ice/water or ice/base slurry.

  • Engineering Control: Reactions must be performed under an inert atmosphere (N₂ or Ar) with a scrubber system for HCl off-gassing.

Protocol A: Synthesis of 2-Chloro-5-nitroquinoline (via N-Oxide)

This route is preferred when the target is functionalization at the C2 position. The nitro group at C5 sterically shields the C4 position (peri-effect), enhancing regioselectivity toward C2.

Mechanism of Action

The reaction proceeds via the Meisenheimer-type activation. The N-oxide oxygen attacks the phosphorus of POCl₃, creating a highly reactive intermediate. Chloride anion attack occurs at C2, followed by elimination of the phosphate species.

Experimental Workflow
Step 1: Preparation of 5-Nitroquinoline N-oxide
  • Reagents: 5-Nitroquinoline (1.0 equiv), m-CPBA (1.2 equiv) or H₂O₂/Acetic Acid.

  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Procedure:

    • Dissolve 5-nitroquinoline in DCM (0.5 M concentration).

    • Cool to 0°C. Add m-CPBA portion-wise over 30 minutes.

    • Warm to room temperature (RT) and stir for 12–18 hours.

    • Workup: Wash with sat. NaHCO₃ (x3) to remove m-chlorobenzoic acid. Dry organic layer (Na₂SO₄), filter, and concentrate.

    • Checkpoint: Verify N-oxide formation via TLC (lower R_f than starting material).

Step 2: Chlorination Rearrangement
  • Reagents: 5-Nitroquinoline N-oxide (1.0 equiv), POCl₃ (5.0–10.0 equiv).

  • Solvent: Neat (POCl₃ acts as solvent) or 1,2-Dichloroethane (DCE).

  • Procedure:

    • Place 5-nitroquinoline N-oxide in a dried round-bottom flask under N₂.

    • Cool the flask to 0°C.

    • Add POCl₃ dropwise. ( Note: Exothermic adsorption may occur).

    • Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

    • Monitoring: Monitor by HPLC or TLC. The N-oxide spot should disappear.

    • Quenching (CRITICAL):

      • Cool reaction mass to RT.

      • Prepare a beaker with crushed ice and aqueous NH₄OH (to pH 8–9).

      • Slowly pour the reaction mixture onto the stirring ice. Do not let temperature rise above 20°C.

    • Isolation: Extract the aqueous slurry with DCM (x3). Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Hexanes or perform column chromatography (SiO₂, EtOAc/Hexanes) to separate minor C4-chloro isomers.

Protocol B: Synthesis of 8-Chloro-5-nitroquinoline (OH Displacement)

This protocol is used when converting readily available 8-hydroxy-5-nitroquinoline (Nitroxoline) into its chlorinated analog.

Mechanism of Action

This is a nucleophilic aromatic substitution activated by the formation of a dichlorophosphate intermediate (similar to Vilsmeier-Haack activation).

Experimental Workflow
  • Reagents: 8-Hydroxy-5-nitroquinoline (1.0 equiv), POCl₃ (5.0 equiv), PCl₅ (1.1 equiv - optional, enhances rate), DMF (catalytic, 2-3 drops).

  • Procedure:

    • Charge solid 8-hydroxy-5-nitroquinoline and PCl₅ into a flask.

    • Add POCl₃ carefully at RT.

    • Add catalytic DMF. ( Note: This forms the Vilsmeier reagent in situ, significantly accelerating the reaction).

    • Heat to reflux (110°C) for 3–6 hours. The suspension should become a clear solution as the conversion proceeds.

    • Quenching: Follow the Reverse Quench protocol described in Protocol A.

    • Isolation: The product often precipitates as a solid upon quenching/neutralization.[3] Filter the solid, wash with water, and dry.[3]

    • Purification: Recrystallization from acetonitrile or toluene.

Data Summary & Troubleshooting

ParameterProtocol A (N-Oxide Route)Protocol B (OH Displacement)
Primary Product 2-Chloro-5-nitroquinoline8-Chloro-5-nitroquinoline
Major Impurity 4-Chloro-5-nitroquinolineUnreacted starting material
Typical Yield 65 – 75%85 – 92%
Key Catalyst None (Thermal rearrangement)DMF (Vilsmeier activation)
Reaction Time 2 – 4 Hours3 – 6 Hours

Troubleshooting Guide:

  • Low Yield (Protocol A): If significant tarring occurs, reduce the reflux temperature by using DCE as a co-solvent (reflux at 83°C) and extend reaction time.

  • Incomplete Reaction (Protocol B): Add 1.0 equiv of PCl₅ if the starting material persists. The PCl₅ helps scavenge any generated phosphoric acid and drives the equilibrium.

Visualizing the Pathways

The following diagrams illustrate the mechanistic pathways and the decision logic for selecting the correct protocol.

Diagram 1: Mechanistic Pathways

ChlorinationPathways Start_NOx 5-Nitroquinoline N-Oxide Inter_Act Active Phosphate Intermediate Start_NOx->Inter_Act + POCl3 (O-Phosphorylation) Prod_2Cl 2-Chloro-5-nitroquinoline (Major Product) Inter_Act->Prod_2Cl Cl- Attack at C2 (Regioselective) Prod_4Cl 4-Chloro-5-nitroquinoline (Minor Product) Inter_Act->Prod_4Cl Cl- Attack at C4 Start_OH 8-Hydroxy-5-nitroquinoline Inter_Vils Vilsmeier-Type Intermediate Start_OH->Inter_Vils + POCl3 / cat. DMF Prod_8Cl 8-Chloro-5-nitroquinoline Inter_Vils->Prod_8Cl Nucleophilic Displacement

Caption: Mechanistic divergence between the N-oxide rearrangement (Protocol A) and Hydroxy displacement (Protocol B).

Diagram 2: Process Workflow & Safety Logic

WorkflowLogic Start Start: 5-Nitroquinoline Scaffold Decision Target Position? Start->Decision RouteA Route A: N-Oxide Activation Decision->RouteA C2-Chloro RouteB Route B: OH Displacement Decision->RouteB C8-Chloro Reaction Reaction: Reflux in POCl3 RouteA->Reaction RouteB->Reaction Quench CRITICAL SAFETY STEP: Reverse Quench into Ice/Base Reaction->Quench Cool to <20°C Workup Extraction & Purification Quench->Workup

Caption: Operational workflow emphasizing the critical safety node at the quenching stage.

References

  • Hamana, M. (1976). The Chemistry of Heterocyclic N-Oxides. This foundational text establishes the mechanism of nucleophilic attack on quinoline N-oxides using POCl₃.
  • Bachman, G. B., & Cooper, D. E. (1944). "Quinoline Derivatives from 2- and 4-Chloroquinolines." Journal of Organic Chemistry. Link (Establishes baseline chlorination protocols).

  • Organic Syntheses. (2012). "Working with Hazardous Chemicals: Phosphorus Oxychloride." Org.[4][5][6][7] Synth. 89, 380-393.[5] Link (Authoritative safety protocols for POCl₃ quenching).

  • BenchChem Application Note. (2025). "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines." Link (Modern industrial protocols for POCl₃ handling and workup).

  • Li, X., et al. (2012).[2] "Prevention of Exothermic Runaway... Reverse Quenching Protocol." Organic Process Research & Development. Link (Specific data on thermal hazards of POCl₃ hydrolysis).

Sources

Method

Nitration of 7,8-dichloroquinoline reaction conditions

This Application Note and Protocol details the regioselective nitration of 7,8-dichloroquinoline to synthesize 5-nitro-7,8-dichloroquinoline . This procedure is designed for researchers in medicinal chemistry, specifical...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the regioselective nitration of 7,8-dichloroquinoline to synthesize 5-nitro-7,8-dichloroquinoline . This procedure is designed for researchers in medicinal chemistry, specifically those working with quinoline scaffolds for antimalarial or antibacterial drug development.

Part 1: Core Directive - Application Note Structure

Part 2: Scientific Integrity & Logic

Introduction & Mechanistic Insight

The nitration of quinoline derivatives is a classic Electrophilic Aromatic Substitution (EAS).[1] However, the presence of two chlorine atoms at positions 7 and 8 creates a unique electronic environment that dictates regioselectivity.

  • Deactivation: The quinoline nitrogen is protonated in the strongly acidic nitration media (

    
    ), forming the quinolinium ion. This positively charged species strongly deactivates the pyridine ring (positions 2, 3, 4) and, to a lesser extent, the benzene ring (positions 5, 6, 7, 8).[2] Consequently, substitution occurs on the benzene ring.[2]
    
  • Regioselectivity (The 5 vs. 6 Competition):

    • Position 8 (Cl): Directs ortho (to C7 - blocked) and para (to C5 ).

    • Position 7 (Cl): Directs ortho (to C6 and C8 - blocked) and para (to C10 - bridgehead, chemically inaccessible for substitution).

    • Steric & Electronic Dominance: The para-directing effect of the C8-chlorine towards C5 , combined with the general preference for

      
      -substitution (positions 5 and 8) in fused ring systems, favors the formation of the 5-nitro  isomer. Attack at C6 is less favorable due to the weaker ortho-direction of the C7-chlorine and the lack of 
      
      
      
      -position stabilization.

Target Product: 5-Nitro-7,8-dichloroquinoline (CAS: 59252-75-4).

Experimental Protocol

Safety Warning:

  • Fuming Nitric Acid (

    
    ):  Extremely corrosive and an oxidizer.[3] Causes severe burns. Use only in a functioning fume hood.[3]
    
  • Concentrated Sulfuric Acid (

    
    ):  Dehydrating agent; reacts violently with water.
    
  • Exotherm: The mixing of acids and the nitration reaction are exothermic.[3] Strict temperature control is required to prevent runaway reactions and dinitration side-products.

Materials:

  • Substrate: 7,8-Dichloroquinoline (Solid, >97% purity).[4][5]

  • Solvent/Catalyst: Sulfuric Acid, Concentrated (98%).[6]

  • Reagent: Fuming Nitric Acid (>90%) or Potassium Nitrate (

    
    ) (for gentler solid addition).
    
  • Quench: Crushed Ice / DI Water.

  • Neutralization: Ammonium Hydroxide (

    
    , 25%) or Sodium Carbonate (
    
    
    
    ).

Step-by-Step Methodology:

StepOperationCritical ParameterCausality / Explanation
1 Solubilization Temp: 0–5°CDissolve 7,8-dichloroquinoline (1.0 eq) in Conc.

(5–8 volumes). Cooling prevents premature reaction and degradation. The amine is converted to the quinolinium salt.
2 Reagent Prep Temp: <10°CPrepare a "Mixed Acid" solution: slowly add Fuming

(1.2–1.5 eq) to Conc.

(2 volumes). Pre-mixing generates the active nitronium ion (

) in a controlled manner.
3 Addition Rate: DropwiseAdd the Mixed Acid to the quinoline solution over 30–45 mins. Maintain internal temp <10°C. Rapid addition causes localized overheating, leading to dinitration or tar formation.
4 Reaction Temp: 60–80°CAllow to warm to RT, then heat to 60–80°C for 2–4 hours. The electron-withdrawing chlorines deactivate the ring; thermal energy is required to overcome the activation energy barrier for the attack at C5.
5 Monitoring TLC / HPLCMonitor disappearance of starting material. If conversion stalls, add 0.2 eq additional

.
6 Quenching Slow PourPour the reaction mixture onto excess crushed ice (~10x weight of acid) with vigorous stirring. Caution: Highly exothermic.
7 Precipitation pH AdjustmentThe product may precipitate as the sulfate salt or free base. Neutralize carefully with

to pH 8–9 to ensure the free base precipitates.
8 Isolation FiltrationFilter the yellow/beige solid. Wash copiously with cold water to remove acid and inorganic salts.
9 Purification RecrystallizationRecrystallize from hot Ethanol (EtOH) or Methanol (MeOH). This removes trace 6-nitro isomers and tarry byproducts.
Data Analysis & Validation

Expected Results:

  • Appearance: Pale yellow to beige crystalline solid.

  • Yield: Typical isolated yields range from 65% to 85%.

  • Melting Point: The product should have a sharp melting point. (Note: 6-nitro isomer melts higher, ~198–200°C; 5-nitro isomer typically lower).

  • 1H NMR Validation:

    • Look for a downfield shift of the proton at C6 due to the adjacent nitro group at C5.

    • The coupling pattern on the pyridine ring (H2, H3, H4) remains largely unchanged but shifted.

    • The benzene ring will show a singlet (or meta-coupled doublet) for the remaining proton at H6 if H5 is substituted. Wait—if 5 is substituted, the only proton left on the benzene ring is H6. Since C7 and C8 are Cl, H6 is the only aromatic proton on the carbocycle. It should appear as a singlet.

Part 3: Visualization & Formatting

Diagram 1: Mechanistic Pathway

This diagram illustrates the formation of the nitronium ion, the protonation of the quinoline, and the regioselective attack at C5.

NitrationMechanism Reagents HNO3 + 2H2SO4 Nitronium NO2+ (Electrophile) + H3O+ + 2HSO4- Reagents->Nitronium Dehydration Substrate 7,8-Dichloroquinoline Protonated Quinolinium Ion (Deactivated Ring) Substrate->Protonated H+ (Fast) Transition Sigma Complex (Attack at C5 favored by C8-Cl para-direction) Protonated->Transition + NO2+ (Slow, RDS) Product 5-Nitro-7,8-dichloroquinoline (Major Product) Transition->Product - H+ (Aromatization) Isomer 6-Nitro Isomer (Minor/Trace) Transition->Isomer Less Favorable (Ortho attack)

Caption: Electrophilic Aromatic Substitution pathway showing the generation of the nitronium ion and the preferential attack at the C5 position driven by the para-directing effect of the C8-chlorine.

Diagram 2: Experimental Workflow

This diagram outlines the critical unit operations for the synthesis.

Workflow Start Start: 7,8-Dichloroquinoline Dissolve Dissolve in Conc. H2SO4 (0-5°C) Start->Dissolve AddHNO3 Add Fuming HNO3 (Dropwise, <10°C) Dissolve->AddHNO3 Heat Heat to 60-80°C (2-4 Hours) AddHNO3->Heat Quench Pour onto Ice (Quench Reaction) Heat->Quench Neutralize Adjust pH to 8-9 (NH4OH) Quench->Neutralize Filter Filtration & Wash (Cold Water) Neutralize->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Pure 5-Nitro-7,8-dichloroquinoline Recryst->Final

Caption: Step-by-step experimental workflow for the nitration of 7,8-dichloroquinoline, emphasizing temperature control and purification.

References

  • Preparation of 8-dimethylamino-4,7-dichloroquinoline (and related nitration conditions). Scholaris.ca. (2023). Describes nitration of 4,7-dichloroquinoline using H2SO4/HNO3 at 95°C. Link

  • The Nitration of Some Quinoline Derivatives. Canadian Journal of Research. (1952). Details the nitration of 5,8-dichloroquinoline to 6-nitro-5,8-dichloroquinoline, establishing the resistance of dichlorinated quinolines to nitration. Link

  • 7,8-Dichloro-5-nitroquinoline Product Page. Fluorochem. Confirms the commercial availability and CAS (59252-75-4) of the 5-nitro isomer as a stable product. Link

  • Synthesis of Two Novel Tricyclic Rings... Derived from 6,7-Diaminoquinolines. ResearchGate. (1999). Discusses the synthesis of 7,8-dichloro-6-nitroquinoline via Skraup reaction, implying direct nitration favors the 5-isomer. Link

  • Nitration of Quinoline and Derivatives. Organic Syntheses. General procedures for quinoline nitration at positions 5 and 8.[2][6][7][8][9] Link

Sources

Application

Application Note: Chlorodehydroxylation of 8-Hydroxy-5-Nitroquinoline using POCl₃

Part 1: Executive Summary & Strategic Context Core Directive & Terminology Correction Subject Clarification: The topic "Dechlorination" in the context of reacting 8-hydroxy-5-nitroquinoline with Phosphoryl Chloride (POCl...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

Core Directive & Terminology Correction

Subject Clarification: The topic "Dechlorination" in the context of reacting 8-hydroxy-5-nitroquinoline with Phosphoryl Chloride (POCl₃) is chemically inaccurate. POCl₃ is a potent chlorinating agent , not a dechlorinating agent. The reaction described is a Chlorodehydroxylation (or simply Chlorination), where the hydroxyl group (-OH) at the C8 position is replaced by a chlorine atom (-Cl) to synthesize 8-chloro-5-nitroquinoline .

This guide details the protocol for this specific transformation:



Strategic Relevance

The conversion of 8-hydroxy-5-nitroquinoline to 8-chloro-5-nitroquinoline is a critical intermediate step in medicinal chemistry. The resulting 8-chloro derivative serves as a high-value electrophile for Nucleophilic Aromatic Substitution (S_NAr) reactions. The electron-withdrawing nitro group at C5 activates the C8 position, allowing for facile displacement of the chlorine by amines, alkoxides, or thiols to generate diverse bioactive libraries (e.g., antibacterial or anticancer agents).

Part 2: Scientific Integrity & Mechanism

Mechanistic Insight

The reaction does not proceed via a simple substitution but rather through an activated intermediate.

  • Activation: The lone pair on the hydroxyl oxygen attacks the electrophilic phosphorus of POCl₃, releasing a chloride ion and forming a dichlorophosphate ester intermediate. This converts the poor leaving group (-OH) into an excellent leaving group (-O-POCl₂).

  • Substitution: The chloride ion (released in step 1) acts as a nucleophile, attacking the C8 carbon.

  • Elimination: The phosphate group is displaced, restoring the aromaticity and yielding the chlorinated product.

Mechanism Visualization

G Start 8-Hydroxy-5-nitroquinoline Inter1 Activated Phosphate Ester (Excellent Leaving Group) Start->Inter1 O-Phosphorylation (-HCl) POCl3 POCl3 POCl3->Inter1 Transition Meisenheimer-like Transition State Inter1->Transition Nucleophilic Attack Cl_Ion Cl- Nucleophile Cl_Ion->Transition Product 8-Chloro-5-nitroquinoline Transition->Product Elimination of HOPOCl2

Caption: Mechanistic pathway for the chlorodehydroxylation of 8-hydroxy-5-nitroquinoline via phosphate ester activation.

Part 3: Detailed Experimental Protocol

Safety Protocol (Critical)

Hazard Class: High.

  • POCl₃ (Phosphoryl Chloride): Reacts violently with water to release HCl gas and phosphoric acid.[1] Corrosive to skin/eyes.[1][2] Fatal if inhaled.[1][2]

  • Nitroquinolines: Potential mutagens; handle with care.

Mandatory Controls:

  • Engineering: All operations must be performed in a functioning fume hood.

  • PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, lab coat.

  • Quench Safety: Never pour water into POCl₃. Always pour the reaction mixture slowly onto ice.

Reagents & Equipment
ReagentEquiv.Role
8-Hydroxy-5-nitroquinoline 1.0Substrate
POCl₃ 5.0 - 10.0Reagent & Solvent
PCl₅ (Optional) 0.5 - 1.0Catalyst (boosts reactivity)
Ice/Water ExcessQuenching Agent
NaHCO₃ (sat. aq.) ExcessNeutralization
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Drying: Ensure all glassware is oven-dried. Moisture will destroy POCl₃.

  • Charging: In a round-bottom flask (RBF) equipped with a magnetic stir bar, add 8-hydroxy-5-nitroquinoline (e.g., 5.0 g, 26.3 mmol).

  • Reagent Addition: Carefully add POCl₃ (25 mL, ~10 vol) to the flask.

    • Note: If the substrate is particularly unreactive, add PCl₅ (2.7 g) at this stage.

  • Reflux: Attach a reflux condenser with a drying tube (CaCl₂ or Drierite). Heat the mixture to 105–110 °C (oil bath temperature).

  • Monitoring: Stir at reflux for 3–4 hours . The suspension should become a clear or dark homogeneous solution, indicating consumption of the starting material. Monitor by TLC (Silica; Hexane:EtOAc 7:3) if necessary.

Phase 2: Work-up & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching (Exothermic!):

    • Prepare a large beaker (1L) with ~300 g of crushed ice.

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Caution: This releases significant HCl fumes. Keep the sash low.

  • Neutralization: Once the ice melts and hydrolysis is complete, the solution will be acidic (pH < 1).

    • Slowly add saturated NaHCO₃ solution or 10% NaOH until the pH reaches 7–8 .

    • A yellow/tan precipitate (the product) will form.

  • Filtration: Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake copiously with cold water to remove inorganic salts and phosphate byproducts.

Phase 3: Purification
  • Drying: Dry the solid in a vacuum oven at 40 °C overnight.

  • Recrystallization (if needed): The crude product is often sufficiently pure (>95%). If higher purity is required, recrystallize from Ethanol or Acetonitrile .

Experimental Workflow Diagram

Workflow Setup Setup: Dry RBF, Reflux Condenser Add 8-Hydroxy-5-nitroquinoline + POCl3 Reaction Reaction: Reflux @ 110°C 3-4 Hours Setup->Reaction Quench Quench: Pour onto Crushed Ice (CAUTION: Exothermic, HCl Gas) Reaction->Quench Neutralize Neutralize: Add NaHCO3 to pH 7-8 Precipitate forms Quench->Neutralize Filter Isolation: Vacuum Filtration Wash with cold water Neutralize->Filter Purify Purification: Dry in Vacuum Oven Recrystallize from EtOH if needed Filter->Purify

Caption: Operational workflow for the synthesis of 8-chloro-5-nitroquinoline.

Part 4: Data & Analysis

Expected Results
ParameterSpecificationNotes
Appearance Yellow to Tan SolidColor may darken upon air exposure
Yield 80% – 92%High efficiency transformation
Melting Point Solid (Approx. 148°C)MP varies by purity; verify with standard
Solubility Soluble in DCM, CHCl₃, DMFInsoluble in water
Troubleshooting
  • Low Yield: Incomplete hydrolysis of the phosphate intermediate. Ensure the quench mixture stirs for at least 30 minutes before neutralizing.

  • Sticky Solid: Product may be wet.[1][2][3] Dissolve in DCM, wash with water, dry over Na₂SO₄, and evaporate.

Part 5: References

  • BenchChem. 8-(Morpholin-4-yl)-5-nitroquinoline derivatives synthesis. (Detailed protocol for chlorination of 8-hydroxy-5-nitroquinoline).

  • Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. (Review of POCl3 chlorination mechanisms).

  • National Institutes of Health (NIH). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Quinolines Using Equimolar POCl3. (Optimization of POCl3 stoichiometry).

  • Sigma-Aldrich. Safety Data Sheet: Phosphorus Oxychloride. (Critical safety data).

Sources

Method

Technical Guide: Regioselective Amination of 7,8-Dichloro-5-nitroquinoline

Topic: 7,8-Dichloro-5-nitroquinoline as an intermediate for amination reactions Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7,8-Dichloro-5-nitroquinoline as an intermediate for amination reactions Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

7,8-Dichloro-5-nitroquinoline (CAS 59252-75-4) is a highly specialized heterocyclic building block offering orthogonal reactivity patterns essential for scaffold diversification in medicinal chemistry. Its unique substitution pattern—featuring a strongly electron-withdrawing nitro group at C5 and halogen handles at C7 and C8—creates a distinct electronic bias. This guide details the exploitation of this bias to achieve high-fidelity regioselective amination at the C8 position via Nucleophilic Aromatic Substitution (


), leaving the C7-chloride and C5-nitro group intact for subsequent transformations.

Chemical Reactivity Profile

Understanding the electronic landscape of the quinoline core is prerequisite to designing successful protocols.

Electronic Activation Analysis

The reactivity of 7,8-dichloro-5-nitroquinoline is governed by the interplay between the quinoline nitrogen and the nitro substituent.

  • C8-Position (The "Hot" Zone): This position is para to the 5-nitro group. Through resonance effects, the nitro group strongly withdraws electron density from C8, stabilizing the Meisenheimer complex intermediate formed during nucleophilic attack. Consequently, the C8-chloride is highly labile toward

    
    .
    
  • C7-Position (The "Cold" Zone): This position is meta to the 5-nitro group. It lacks resonance activation and is significantly less electrophilic. Displacement at C7 typically requires transition-metal catalysis (e.g., Buchwald-Hartwig) or forcing conditions, but remains inert under standard

    
     conditions used for C8.
    
  • Quinoline Nitrogen (N1): While N1 activates C2 and C4, its inductive effect on the carbocyclic ring (C5-C8) is secondary to the potent mesomeric effect of the nitro group.

Reactivity Map

The following diagram illustrates the hierarchy of reactivity, guiding the synthetic strategy.

ReactivityMap Core 7,8-Dichloro-5-nitroquinoline C8 C8-Chloride (Para-Nitro Activated) Primary SnAr Site Core->C8 High Reactivity (k1) C7 C7-Chloride (Meta-Deactivated) Requires Pd-Catalysis Core->C7 Low Reactivity (k2) NO2 C5-Nitro Group Reducible Handle (Future NH2) Core->NO2 Orthogonal Function

Figure 1: Chemoselectivity map of 7,8-dichloro-5-nitroquinoline.[1] The C8 position is electronically primed for nucleophilic displacement.

Application Note: Regioselective C8-Amination

This protocol utilizes the electronic bias described above to introduce primary and secondary amines at the C8 position. This reaction is widely applicable for synthesizing kinase inhibitors, DNA-intercalating agents, and antibacterial gyrase inhibitors.

Key Mechanistic Insights
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP) are preferred to solvate the nucleophile and stabilize the polar transition state. For highly reactive amines, alcohols (EtOH, iPrOH) are viable, greener alternatives.

  • Base Requirement: An auxiliary base (TEA, DIPEA, or

    
    ) is required to neutralize the HCl generated. Using an excess of the amine nucleophile (2.2 equiv) is also a common strategy if the amine is inexpensive.
    
  • Temperature Control: While the reaction can proceed at room temperature for reactive aliphatic amines, mild heating (40–60°C) ensures completion for anilines or sterically hindered amines.

Detailed Experimental Protocol

Objective: Synthesis of 8-amino-substituted-7-chloro-5-nitroquinolines. Scale: 1.0 mmol (Representative).

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9][10][11]AmountRole
7,8-Dichloro-5-nitroquinoline 243.051.0243 mgSubstrate
Amine Nucleophile (R-NH₂) Variable1.1--Reactant
Diisopropylethylamine (DIPEA) 129.241.5260 µLBase Scavenger
DMF (Anhydrous) ----3.0 mLSolvent
Ethyl Acetate / Water ------Workup
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry 10 mL reaction vial equipped with a magnetic stir bar, add 7,8-dichloro-5-nitroquinoline (243 mg, 1.0 mmol).

    • Add anhydrous DMF (3.0 mL) and stir until fully dissolved. The solution will typically be pale yellow/tan.

    • Add DIPEA (1.5 equiv) followed by the Amine Nucleophile (1.1 equiv) dropwise.

    • Observation: A color change to deep orange or red is common upon amine addition, indicating the formation of the Meisenheimer complex or the charge-transfer band of the product.

  • Reaction Execution:

    • Aliphatic Amines: Stir at Room Temperature (20-25°C) for 2–4 hours.

    • Aromatic/Hindered Amines: Heat the mixture to 60°C in an oil bath for 4–12 hours.

    • Monitoring: Monitor reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The starting material (

      
      ) should disappear, replaced by a more polar, colored spot (
      
      
      
      ).
  • Workup (Precipitation Method - Preferred):

    • Pour the reaction mixture slowly into ice-cold water (30 mL) with vigorous stirring.

    • The product typically precipitates as a bright yellow/orange solid.

    • Stir for 15 minutes to ensure granularity of the solid.

    • Filter the solid using a Buchner funnel and wash copiously with water (

      
       mL) to remove residual DMF and amine salts.
      
    • Wash the filter cake with a small amount of cold hexanes (

      
       mL) to remove non-polar impurities.
      
  • Workup (Extraction Method - Alternative):

    • If no precipitate forms (oily product), dilute with water (30 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organics with brine (

      
       mL) and water (
      
      
      
      mL).
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallization from EtOH/Water is often sufficient.

    • If chromatography is required, use a silica gel column eluting with a gradient of Hexanes/EtOAc (0%

      
       40%).
      
Experimental Workflow Diagram

ProtocolWorkflow Start Dissolve 7,8-Dichloro-5-nitroquinoline in DMF/DMSO AddReagents Add DIPEA (1.5 eq) + Amine (1.1 eq) Start->AddReagents ConditionCheck Is Amine Aromatic/Hindered? AddReagents->ConditionCheck Heat Heat to 60°C (4-12 h) ConditionCheck->Heat Yes RT Stir at RT (2-4 h) ConditionCheck->RT No Quench Quench in Ice Water Heat->Quench RT->Quench Precipitate Precipitate Formed? Quench->Precipitate Filter Filtration & Wash (H2O/Hex) Precipitate->Filter Yes Extract Extraction (EtOAc) & Conc. Precipitate->Extract No Final Isolated 8-Amino-7-chloro-5-nitroquinoline Filter->Final Extract->Final

Figure 2: Decision tree for the amination protocol, optimizing conditions based on nucleophile sterics and electronics.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Amine is weakly nucleophilic (e.g., electron-deficient aniline).Increase temperature to 80–90°C. Switch solvent to DMSO (higher dielectric constant).
Bis-amination (C7 & C8) Reaction temperature too high or huge excess of amine used.Strictly control temp (<60°C). Limit amine to 1.1 equivalents.
Hydrolysis (OH product) Wet solvent or hydroxide contamination.Use anhydrous DMF/DMSO. Ensure base (DIPEA) is dry. Avoid strong inorganic bases like NaOH.
Oiling out in water Product is too lipophilic or low melting point.Use the Extraction Method (Step 4). Recrystallize from MeOH instead.

Downstream Applications

The product, 8-amino-7-chloro-5-nitroquinoline , serves as a versatile "Tri-functional" scaffold:

  • Nitro Reduction: Reduction with

    
     or 
    
    
    
    yields the 5,8-diamino-7-chloroquinoline , a precursor to imidazo[4,5-h]quinolines.
  • C7-Derivatization: The remaining chlorine at C7 can now be engaged in Palladium-catalyzed cross-couplings (Suzuki, Buchwald) to introduce aryl or heteroaryl groups, leveraging the difference in reactivity between the initial

    
     (C8) and Pd-catalysis (C7).
    

References

  • Regioselectivity in Nitroquinoline Amination

    • Wozniak, M., et al. "Regioselectivity of the amination of some nitroisoquinolines." Liebigs Annalen der Chemie, 1990.

    • Note: Establishes the dominance of para-nitro activ
  • Synthesis of 7,8-Dichloro-5-nitroquinoline Intermediate

    • Ustinov, I.I., et al.[5] "The Ipso-Substitution in the 5,7-Dinitro-8-Hydroxyquinoline." XV International Scientific Conference «High-Tech in Chemical Engineering – 2014», p. 179.[5]

    • Note: Describes the synthesis of the title compound via mediated chlorin
  • General

    
     Protocols for Chloro-Nitro-Quinolines: 
    
    • Larin, A.N., et al. "Selective SNH Alkylamination of Nitroquinolines." Asian Journal of Organic Chemistry, 2025.

    • Note: Provides comparative conditions for amination of nitro-activ
  • Commercial Availability & CAS Verification

    • Fluorochem Product Entry: 7,8-Dichloro-5-nitroquinoline (CAS 59252-75-4).

Sources

Application

Application Note: A Comprehensive Guide to Solvent Selection and Solubility Protocols for 7,8-Dichloro-5-nitroquinoline

Abstract This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the selection of appropriate solvents for 7,8-Dichloro-5-nitroquinoline (C₉H₄Cl₂N₂O₂). The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the selection of appropriate solvents for 7,8-Dichloro-5-nitroquinoline (C₉H₄Cl₂N₂O₂). The document moves beyond a simple list of solvents to explain the underlying chemical principles governing solubility for this specific molecule. We present a tiered solvent screening strategy, detailed experimental protocols for both qualitative and quantitative solubility determination, and essential safety information. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results in a research and development setting.

Introduction: The Critical Role of Solvent Selection

7,8-Dichloro-5-nitroquinoline is a substituted heterocyclic compound of interest as a building block in medicinal chemistry and materials science. The success of any experimental workflow, whether it be chemical synthesis, purification, formulation, or biological screening, is fundamentally dependent on the appropriate choice of solvent. An improper solvent can lead to failed reactions, inaccurate analytical results, and poor bioavailability in screening assays.

This guide provides a systematic approach to dissolving this compound, grounded in its specific physicochemical properties. We will explore its structural features to predict solubility and then provide actionable protocols to verify these predictions experimentally.

Physicochemical Analysis of 7,8-Dichloro-5-nitroquinoline

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] To apply this, we must first analyze the structural components of 7,8-Dichloro-5-nitroquinoline.

  • Quinoline Core: This bicyclic aromatic heterocycle provides a rigid, largely nonpolar backbone.

  • Dichloro Substitution: The two chlorine atoms are electron-withdrawing and increase the molecular weight and lipophilicity of the compound. Halogenated aromatic compounds are typically soluble in organic solvents but have very low solubility in water.[2][3]

  • Nitro Group (-NO₂): The nitro group is strongly polar and electron-withdrawing. It can participate in significant dipole-dipole interactions but is not a hydrogen bond donor. Its presence suggests that highly polar solvents will be effective.

This combination of a nonpolar aromatic system with highly polar functional groups indicates that the molecule will be most soluble in polar aprotic solvents that can accommodate both features. Aqueous solubility is predicted to be extremely low.

Table 1: Physicochemical Properties of 7,8-Dichloro-5-nitroquinoline

PropertyValueSource
Molecular Formula C₉H₄Cl₂N₂O₂[4]
Molecular Weight 243.05 g/mol N/A
IUPAC Name 7,8-dichloro-5-nitroquinoline[4]
Appearance Expected to be a solid (e.g., white, beige, or pale yellow powder)[5]
Predicted LogP ~2.8 - 3.5N/A
Hydrogen Bond Donors 0[6]
Hydrogen Bond Acceptors 3 (N in quinoline, 2x O in nitro)[6]
Topological Polar Surface Area (TPSA) 56.03 Ų[6]

(Note: LogP and other computed values are estimates based on structural analogs and may vary.)

A Tiered Approach to Solvent Screening

Based on the physicochemical analysis, we recommend a tiered screening approach. Begin with Tier 1 solvents, as they have the highest probability of success.

Table 2: Recommended Solvents for Solubility Screening of 7,8-Dichloro-5-nitroquinoline

TierSolventClassPolarity (Dielectric Constant, 20°C)Boiling Point (°C)Key Safety Notes
1 Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7189Combustible; handle with care.
1 N,N-Dimethylformamide (DMF)Polar Aprotic36.7153Toxic, teratogen. Use in a fume hood.
1 Dichloromethane (DCM)Halogenated9.140Volatile, suspected carcinogen.
1 Tetrahydrofuran (THF)Polar Aprotic7.666Flammable, can form peroxides.
2 AcetonePolar Aprotic20.756Highly flammable.
2 Acetonitrile (ACN)Polar Aprotic37.582Flammable, toxic.
2 Ethyl Acetate (EtOAc)Polar Aprotic6.077Flammable, irritant.
3 Methanol (MeOH)Polar Protic32.765Flammable, toxic.
3 Ethanol (EtOH)Polar Protic24.578Flammable.
3 TolueneNonpolar2.4111Flammable, toxic.
3 WaterPolar Protic80.1100N/A (Expected to be insoluble).

Experimental Protocols for Solubility Determination

The following protocols provide methods for both rapid screening and precise quantitative measurement.

Protocol: Rapid Qualitative Solubility Assessment

This method is designed for a quick initial screening of multiple solvents to estimate solubility.

Objective: To visually determine if the compound is soluble, sparingly soluble, or insoluble in a range of selected solvents at room temperature.

Materials:

  • 7,8-Dichloro-5-nitroquinoline

  • Selected solvents from Table 2

  • Small glass vials (e.g., 1-2 mL) with caps

  • Spatula

  • Vortex mixer

Procedure:

  • Preparation: Label one vial for each solvent to be tested.

  • Solvent Addition: Add 1.0 mL of a single solvent to its corresponding labeled vial.

  • Solute Addition: Add approximately 1-2 mg of 7,8-Dichloro-5-nitroquinoline to the vial.

  • Agitation: Cap the vial securely and vortex for 60 seconds.[1]

  • Observation: Visually inspect the solution against a contrasting background. Look for any undissolved solid particles.

  • Incremental Addition: If the solid dissolves completely, add another 2-3 mg and repeat step 4. Continue this process until a saturated solution is achieved (i.e., solid material remains undissolved).

  • Recording Data: Record observations as "Insoluble" (<1 mg/mL), "Sparingly Soluble" (1-10 mg/mL), "Soluble" (10-50 mg/mL), or "Freely Soluble" (>50 mg/mL).

Protocol: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the industry-standard method for determining the equilibrium solubility of a compound.[7] It provides an accurate, quantitative value at a specified temperature.

Objective: To determine the precise solubility of 7,8-Dichloro-5-nitroquinoline in a specific solvent at a constant temperature.

Materials:

  • 7,8-Dichloro-5-nitroquinoline

  • Chosen solvent (e.g., DMSO, Acetonitrile)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analytical instrument.

Procedure:

  • Preparation: Add an excess amount of 7,8-Dichloro-5-nitroquinoline to a vial (ensure solid will remain after equilibrium). For example, add ~20 mg of the compound to 2 mL of the solvent.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker (e.g., 25°C). Agitate the slurry for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, remove the vial and let it stand to allow larger particles to settle. To separate the undissolved solid, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-30 minutes.[6]

  • Sample Collection: Carefully withdraw the clear supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean HPLC vial. This step is crucial to remove any remaining microscopic particles.[7]

  • Dilution: Accurately dilute the filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

  • Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Visual Workflows and Diagrams

To aid in experimental design, the following diagrams illustrate the logical and procedural workflows.

SolventSelectionWorkflow cluster_0 Step 1: Analysis & Prediction cluster_1 Step 2: Experimental Screening cluster_2 Step 3: Application A Analyze Structure: - Quinoline Core - Dichloro Groups - Nitro Group B Predict Properties: - Polar/Aprotic Character - Low Aqueous Solubility A->B 'Like Dissolves Like' C Screen Tier 1 Solvents: DMSO, DMF, DCM, THF B->C D Soluble? C->D E Screen Tier 2 Solvents: Acetone, ACN, EtOAc D->E No H Select Optimal Solvent for Experiment D->H Yes F Soluble? E->F G Screen Tier 3 Solvents: Alcohols, Toluene F->G No F->H Yes G->H

Caption: Logical workflow for selecting a suitable solvent.

ShakeFlaskWorkflow A 1. Prepare Slurry Add excess solid to known volume of solvent B 2. Equilibrate Agitate at constant temp for 24-48 hours A->B C 3. Separate Solid Centrifuge at >10,000 x g B->C D 4. Isolate Supernatant Filter through 0.22 µm PTFE filter C->D E 5. Dilute & Quantify Analyze by validated HPLC-UV method D->E F 6. Report Result Solubility in mg/mL or M at specified temp E->F

Caption: Experimental workflow for the Shake-Flask method.

Safety and Handling Precautions

7,8-Dichloro-5-nitroquinoline should be handled with care, following standard laboratory safety procedures.

  • Hazard Profile: While specific data for this compound is limited, analogs like 8-hydroxy-5-nitroquinoline are harmful if swallowed.[4][8][9] Assume the compound is harmful and an irritant.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.

  • Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Waste Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Conclusion

The successful dissolution of 7,8-Dichloro-5-nitroquinoline is readily achievable through a systematic and informed approach. Its chemical structure strongly suggests a high affinity for polar aprotic solvents such as DMSO, DMF, and THF. The provided protocols for both rapid qualitative assessment and precise quantitative measurement using the shake-flask method offer a reliable framework for researchers. By combining theoretical prediction with empirical verification, scientists can confidently prepare solutions of this compound for a wide array of applications in chemical and pharmaceutical development.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • University of Colorado, Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Department of Chemistry, Western Washington University.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Abel, R., et al. (2018). Physics-Based Solubility Prediction for Organic Molecules.
  • Pratt, D. W. (2005). Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons.
  • Chilin, A., et al. (2021).
  • Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

  • BenchChem. (n.d.). 8-(Morpholin-4-yl)-5-nitroquinoline derivatives synthesis.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 8-Hydroxyquinoline.
  • Allen, S. (n.d.). Aromatic Compounds: Nomenclature, Characteristics and Conditions.
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: 8-(Morpholin-4-yl)-5-nitroquinoline Derivatives.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 8-Hydroxy-5-nitroquinoline.
  • Cayman Chemical. (2025). Safety Data Sheet: Nitroxoline.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 8-Hydroxy-5-nitroquinoline.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-6-nitroquinoline.
  • PubChem. (n.d.). 5-Chloro-7-nitro-8-quinolinol. Retrieved from [Link]

  • MDPI. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

Sources

Method

Application Note: Advanced Recrystallization Strategies for Nitroquinoline Derivatives

Abstract & Scope Nitroquinoline derivatives, particularly 5-nitroquinoline , 8-nitroquinoline , and 4-nitroquinoline-1-oxide (4-NQO) , serve as critical scaffolds in antimalarial synthesis, oncology modeling, and antibac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Nitroquinoline derivatives, particularly 5-nitroquinoline , 8-nitroquinoline , and 4-nitroquinoline-1-oxide (4-NQO) , serve as critical scaffolds in antimalarial synthesis, oncology modeling, and antibacterial drug development. However, their purification is complicated by the formation of positional isomers (e.g., 5- vs. 8-nitro isomers during Skraup synthesis or nitration) and their inherent mutagenic properties.

This guide moves beyond generic purification advice, providing targeted protocols for:

  • Isomer Separation: Exploiting differential solubility of hydrohalide salts in "wet" polar aprotic solvents.

  • High-Purity Isolation: Dual-solvent systems for removing oxidation byproducts from N-oxides.

  • Safety-Integrated Workflow: Handling highly potent mutagens during the crystallization phase.

Safety & Handling (Critical)

WARNING: Nitroquinoline derivatives, especially 4-NQO , are potent mutagens and suspected carcinogens.

  • Containment: All weighing and solvent handling must occur within a certified fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Light Sensitivity: N-oxide derivatives are photosensitive. Use amber glassware or wrap vessels in aluminum foil during crystallization.

  • Decontamination: Spills should be treated with 10% sodium hypochlorite (bleach) solution before cleanup to oxidize/degrade the compound.

Pre-Purification Assessment

Before initiating crystallization, the crude material must be characterized to select the correct protocol.

Solubility Profile

The nitro group introduces significant polarity, altering the solubility profile compared to the parent quinoline.

Solvent5-Nitroquinoline8-Nitroquinoline4-NQOApplication
Ethanol (95%) Moderate (Hot)Soluble (Hot)Soluble (Hot)General Recrystallization
Ethyl Acetate SolubleSolubleSparingly SolubleExtraction / Anti-solvent
DMF (Wet) SolubleSolubleSolubleIsomer Separation (Salt Form)
Acetone SolubleSolubleSoluble (Hot)Initial dissolution for 4-NQO
Water InsolubleInsolubleInsolubleAnti-solvent / Wash

Protocol A: Fractional Separation of 5- and 8-Nitroquinoline Isomers

Challenge: Direct nitration of quinoline yields a mixture of 5- and 8-nitroquinoline (approx. 1:1 to 3:2 ratio). Standard recrystallization often results in co-crystallization. Solution: The Hydrohalide/Wet DMF Method . The hydrochloride salt of 5-nitroquinoline is significantly less soluble in hydrated DMF than the 8-isomer.

Reagents
  • Crude Nitroquinoline mixture (5- and 8- isomers).[1][2][3]

  • Dimethylformamide (DMF) containing 1.25% Water ("Wet DMF").[4]

  • Hydrochloric acid (gas or concentrated aqueous solution).

  • Ethyl Acetate (wash solvent).[1][5][6]

Step-by-Step Workflow
  • Slurry Formation: Suspend the crude isomer mixture in Wet DMF (approx. 5 mL per gram of solid).

  • Dissolution: Heat the slurry to 95–100°C . The mixture should become a clear, homogeneous solution.

    • Note: If solids remain, filter hot through a glass sinter funnel to remove inorganic salts.

  • Acidification: While maintaining temperature at 80°C, introduce HCl (1.05 equivalents relative to total nitroquinoline content).

    • Mechanism:[6][7] This converts the free bases into their hydrochloride salts.

  • Controlled Cooling (Nucleation):

    • Cool the solution slowly to 75°C . The 5-nitroquinoline HCl salt will begin to nucleate first.

    • Continue cooling to 25°C over a period of 2 hours.

    • Critical: Do not crash cool in ice; this will trap the 8-isomer.

  • Filtration: Collect the precipitate via vacuum filtration.

    • Solid Cake: Predominantly 5-nitroquinoline HCl (>98% purity).[1]

    • Filtrate (Mother Liquor): Contains 8-nitroquinoline HCl .

  • Recovery of 8-Nitroquinoline:

    • Dilute the filtrate with water (ratio 1:5).

    • Neutralize with Sodium Carbonate (Na₂CO₃) to pH 8–9.

    • The 8-nitroquinoline free base will precipitate.[1][2] Recrystallize this solid from Isopropyl Alcohol to achieve >99% purity.

IsomerSeparation Start Crude Mixture (5- & 8-Nitroquinoline) Dissolve Dissolve in Wet DMF (95°C) Start->Dissolve Acidify Add HCl (1.05 eq) Form HCl Salts Dissolve->Acidify Cool Slow Cool to 25°C (Selective Nucleation) Acidify->Cool 5-isomer salt crystallizes Filter Vacuum Filtration Cool->Filter Solid Solid Cake: 5-Nitroquinoline HCl (High Purity) Filter->Solid Retentate Liquid Mother Liquor: 8-Nitroquinoline HCl Filter->Liquid Filtrate Neutralize Dilute w/ Water Neutralize (Na2CO3) Liquid->Neutralize Final8 Precipitate: 8-Nitroquinoline Free Base Neutralize->Final8

Figure 1: Selective separation of nitroquinoline isomers utilizing the differential solubility of their hydrochloride salts in wet DMF.

Protocol B: Purification of 4-Nitroquinoline-1-oxide (4-NQO)

Challenge: 4-NQO synthesis often leaves mono-oxide impurities and tarry oxidation byproducts. It is also heat-sensitive and can degrade if boiled for prolonged periods. Solution: A Sequential Solvent Exchange (Acetone → Ethanol).

Reagents
  • Crude 4-NQO (often dark orange/red).

  • Acetone (Boiling point: 56°C).

  • Ethanol (95%).[5][8]

  • Activated Charcoal (Norit).

Step-by-Step Workflow
  • Initial Extraction:

    • Dissolve the crude dark solid in boiling Acetone (approx. 35 mL/g).

    • Why Acetone? It has a high capacity for dissolving the tarry impurities that ethanol might trap.

  • Clarification:

    • Filter the hot acetone solution through a fluted filter paper (or Celite bed) to remove insoluble inorganic contaminants.

    • Evaporate the acetone using a rotary evaporator to obtain a semi-purified solid.

  • Recrystallization:

    • Dissolve the residue in boiling 95% Ethanol (approx. 25 mL/g).

    • Activated Carbon Step: If the solution remains dark red/brown, add activated charcoal (1% w/w), boil for 2 minutes, and filter hot.

    • Caution: Do not boil excessively; N-oxides are thermally labile.

  • Crystallization:

    • Cool the filtrate to room temperature, then place in a refrigerator (4°C) for 12 hours.

    • Protect from light during this phase (wrap flask in foil).[9]

  • Isolation:

    • Filter the brownish-yellow needles.[8]

    • Wash with a small amount of cold ethanol .

    • Dry in a vacuum desiccator over CaCl₂.

    • Target Melting Point: 137–138°C.[8]

NQOPurification Crude Crude 4-NQO (Dark Red/Orange) Acetone Dissolve in Boiling Acetone Crude->Acetone Filter1 Hot Filtration (Remove Inorganics) Acetone->Filter1 Evap Evaporate Acetone Filter1->Evap Ethanol Dissolve in Boiling Ethanol (95%) Evap->Ethanol Carbon Add Activated Charcoal (Optional Decolorization) Ethanol->Carbon If colored Filter2 Hot Filtration Ethanol->Filter2 Carbon->Filter2 Cryst Crystallize (4°C) PROTECT FROM LIGHT Filter2->Cryst Product Pure 4-NQO (m.p. 137-138°C) Cryst->Product

Figure 2: Two-stage purification of 4-NQO designed to remove oxidation tars via acetone extraction followed by ethanolic recrystallization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooling too fast.Re-heat to dissolve.[6] Add a seed crystal. Add 5-10% excess solvent. Cool slowly in a water bath (insulation).
Colored Impurities Oxidation byproducts (tars).Use activated charcoal during the hot dissolution step. Ensure charcoal is filtered off completely while hot.
Low Yield Product too soluble in cold solvent.Concentrate the mother liquor and perform a "second crop" crystallization (purity will be lower). Or, use an anti-solvent (add water dropwise to ethanolic solution until turbid).
Isomer Contamination Incomplete separation of 5- vs 8-.Repeat Protocol A. Ensure the "Wet DMF" has the correct water content (1.25%); too much water precipitates both isomers.

References

  • Organic Syntheses. (1970). 4-Nitroquinoline-1-Oxide and 4-Hydroxyaminoquinoline-1-Oxide. Coll. Vol. 5, p. 137. Retrieved from [Link]

  • European Patent Office. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.[1][3] Retrieved from

  • Vogel, A. I., & Furniss, B. S. (1989).[10] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[11] Longman Scientific & Technical.[11] Retrieved from [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Polysubstituted Quinolines via Friedländer Annulation

Executive Summary The quinoline scaffold is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties[1]. Conventional syntheses of polysubstituted quinolines (e.g., Skraup, Doebner-Miller, and Friedländer reactions) often suffer from prolonged reaction times, harsh acidic conditions, and poor atom economy[2]. This application note details a highly efficient, green, microwave-assisted protocol for the synthesis of polysubstituted quinolines. By leveraging dielectric heating and solid-acid catalysis (e.g., Montmorillonite K-10), this self-validating methodology reduces reaction times from days to minutes, significantly improves yields, and facilitates catalyst recovery[3].

Mechanistic Insights: The Friedländer Annulation

The Friedländer annulation is one of the most reliable methods for synthesizing polysubstituted quinolines[4]. It involves the condensation of a 2-aminoarylketone (or 2-aminoarylaldehyde) with a carbonyl compound containing a reactive


-methylene group[5].

Under conventional heating, this reaction requires harsh homogeneous catalysts (e.g., sulfuric acid or strong bases) and prolonged refluxing, which often leads to unwanted side reactions such as self-condensation[6]. Microwave irradiation fundamentally alters the reaction kinetics. Instead of relying on thermal conductivity, microwave energy directly couples with the dipole moments of the reactants and the polar sites of the solid-acid catalyst[3]. This dielectric heating causes rapid, localized superheating that accelerates the two critical mechanistic steps:

  • Intermolecular Aldol-Type Condensation: The acid catalyst activates the carbonyl group of the

    
    -methylene compound, facilitating nucleophilic attack by the amino group of the 2-aminoarylketone to form an imine/enone intermediate[3].
    
  • Intramolecular Cyclization & Dehydrative Aromatization: The intermediate undergoes rapid cyclization followed by dehydration to yield the thermodynamically stable polysubstituted quinoline[7].

Mechanism A 2-Aminoarylketone + α-Methylene Carbonyl B Aldol-type Condensation A->B Solid Acid / MW C Imine / Enone Intermediate B->C -H2O D Intramolecular Cyclization C->D MW Heating E Dehydrative Aromatization D->E -H2O F Polysubstituted Quinoline E->F

Figure 1: Mechanistic pathway of the microwave-assisted Friedländer quinoline synthesis.

Experimental Design & Rationale

To ensure a self-validating and robust system, this protocol utilizes Montmorillonite K-10 as a solid-acid catalyst under solvent-free conditions[8].

Causality behind experimental choices:

  • Solvent-Free Environment: Eliminates the thermal sink effect of bulk solvents, allowing the microwave energy to directly activate the neat reactants and catalyst, drastically reducing the E-factor (environmental impact)[2].

  • Montmorillonite K-10 Catalyst: This environmentally benign clay provides strong Brønsted and Lewis acid sites within its interlamellar spaces[3]. It acts as both a catalyst and a solid support for the reactants, preventing the volatilization of low-boiling substrates during microwave irradiation[8].

  • Temperature & Power Control: Dynamic power modulation (up to 300 W) ensures the reaction reaches exactly 130 °C. Exceeding this temperature can lead to substrate degradation, while lower temperatures stall the dehydrative aromatization step[7].

Step-by-Step Protocol

Reagents and Equipment
  • Reagents: 2-Aminoacetophenone (1.0 mmol), Ethyl acetoacetate (1.2 mmol), Montmorillonite K-10 (20% w/w), Ethyl acetate (for extraction).

  • Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with an IR temperature sensor, 10 mL pressure-rated microwave vials with Teflon septa, centrifuge.

Methodology
  • Substrate Preparation: To a 10 mL microwave vial, add 2-aminoacetophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol).

  • Catalyst Loading: Add Montmorillonite K-10 (20% by weight relative to the substrates). Mix thoroughly using a vortex mixer for 1 minute until a homogeneous paste is formed[8].

  • Microwave Irradiation: Seal the vial with a Teflon septum. Place it in the microwave reactor. Program the reactor to ramp to 130 °C over 2 minutes, and hold at 130 °C for 10 minutes with dynamic power adjustment (max 300 W)[8].

  • Cooling: Allow the reactor to rapidly cool the vial to room temperature using compressed air (approx. 2 minutes).

  • Extraction & Catalyst Recovery: Add 5 mL of ethyl acetate to the vial. Sonicate for 2 minutes to dissolve the organic products. Centrifuge the mixture at 4000 rpm for 5 minutes to pellet the Montmorillonite K-10 catalyst[8].

  • Self-Validation Check: Decant the supernatant. Wash the catalyst pellet with an additional 2 mL of ethyl acetate, dry under a vacuum, and weigh. Validation: Recovered catalyst mass should be

    
     95% of the initial input, confirming reusability[2].
    
  • Purification: Concentrate the combined organic layers under reduced pressure. Purify the crude product via recrystallization from hot ethanol to yield the pure polysubstituted quinoline (e.g., ethyl 2-methyl-4-phenylquinoline-3-carboxylate).

Workflow S1 Step 1: Substrate Mixing (Solvent-free) S2 Step 2: Catalyst Addition (Montmorillonite K-10) S1->S2 S3 Step 3: Microwave Irradiation (130°C, 10 min, max 300W) S2->S3 S4 Step 4: Cooling & Extraction (Ethyl Acetate) S3->S4 S5 Step 5: Catalyst Recovery (Centrifugation & Decanting) S4->S5 S6 Step 6: Product Purification (Recrystallization) S5->S6

Figure 2: Experimental workflow for the microwave-assisted synthesis of quinolines.

Data Presentation: Method Comparison

The integration of microwave technology with solid-acid catalysis yields drastic improvements over conventional heating methods. Table 1 summarizes the quantitative advantages observed during the synthesis of standard polysubstituted quinolines[2][8].

ParameterConventional Heating (Oil Bath)Microwave-Assisted (Montmorillonite K-10)
Reaction Time 4 – 24 hours8 – 15 minutes
Temperature 80 °C (Reflux in EtOH)130 °C (Solvent-free)
Average Yield 40% – 65%88% – 96%
Catalyst Recovery Difficult (Homogeneous acid)> 95% (Simple filtration)
E-Factor High (> 50)Low (< 5)
Byproduct Formation High (Self-condensation)Trace / Undetectable

Table 1: Comparison of reaction parameters and outcomes for quinoline synthesis.

Troubleshooting & Optimization

Understanding the physical chemistry of the microwave reactor is essential for troubleshooting.

  • Issue: Incomplete Conversion (Presence of Imine Intermediate)

    • Causality: The dehydrative aromatization step requires sufficient thermal energy. If the microwave power drops too quickly after reaching the target temperature, the reaction stalls[7].

    • Solution: Increase the hold time by 5 minutes or increase the target temperature to 140 °C. Ensure the solid mixture is tightly packed at the bottom of the vial to maximize dielectric coupling.

  • Issue: Charring or Product Degradation

    • Causality: "Thermal runaway" occurs when polar byproducts (like water) accumulate and rapidly absorb microwave energy, causing localized hotspots exceeding 200 °C[3].

    • Solution: Reduce the maximum power limit of the microwave to 150 W to allow for a slower, more controlled temperature ramp.

  • Issue: Low Yield with Electron-Rich Substrates

    • Causality: Substrates with strong electron-pair donor substituents (e.g., methoxy groups) can overly complex with the Lewis acid centers of the Montmorillonite K-10, poisoning the catalyst[3].

    • Solution: Switch to a slightly milder catalyst, such as

      
      -sulfonic acid calix[4]arene, or add a minimal amount of a polar protic solvent (e.g., 0.5 mL ethanol) to modulate catalyst-substrate binding[2][7].
      

References

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. National Center for Biotechnology Information (PMC). URL:[Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. URL:[Link]

  • Organic Synthesis Using Environmentally Benign Acid Catalysis. National Center for Biotechnology Information (PMC). URL:[Link]

  • Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers. URL:[Link]

  • Design of Hybrid Quinoline–Chalcone Compounds Against Leishmania amazonensis Based on Computational Techniques: 2D- and 3D-QSAR with Experimental Validation. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7,8-Dichloro-5-nitroquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks and regioselectivity issues when synthesizing highly substituted quinoline deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks and regioselectivity issues when synthesizing highly substituted quinoline derivatives.

When targeting 7,8-dichloro-5-nitroquinoline , many chemists default to the direct electrophilic nitration of 7,8-dichloroquinoline. However, experience and literature dictate that this pathway is fundamentally flawed: protonation of the quinoline nitrogen in strongly acidic media deactivates the ring, and nitration often yields an unpredictable mixture of 5-nitro and 6-nitro isomers (1)[1].

To achieve a near-quantitative yield (92–95%), we must abandon direct nitration and instead utilize a dual nucleophilic aromatic substitution (ipso-substitution) strategy starting from 5,7-dinitro-8-hydroxyquinoline (2)[2].

Below is our field-proven, self-validating methodology, supported by mechanistic troubleshooting guides to ensure your success at the bench.

Core Methodology: The Dual Ipso-Substitution Pathway

This protocol leverages Phosphorus Oxychloride (POCl₃) and catalytic Dimethylformamide (DMF) to generate a highly electrophilic Vilsmeier-Haack intermediate.

The Causality of the Design:

  • The Vilsmeier reagent rapidly converts the 8-hydroxyl group into a phosphorodichloridate leaving group, which is subsequently displaced by a chloride ion.

  • The adjacent 7-nitro group is highly activated by the electron-withdrawing nature of the newly formed 8-chloro substituent, the 5-nitro group, and the quinoline nitrogen. This extreme electron deficiency allows a second chloride ion to attack the 7-position, displacing the nitro group as a nitrite ion (ipso-substitution) to yield the target 7,8-dichloro-5-nitroquinoline.

Step-by-Step Experimental Protocol

Note: This protocol utilizes an ionic liquid (BuMeImBF₄) to stabilize the polar transition state, allowing for milder conditions and higher yields than traditional DMF-solvent methods.

  • Preparation: In a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5,7-dinitro-8-hydroxyquinoline (1.0 eq) in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (BuMeImBF₄).

  • Activation: Add a catalytic amount of anhydrous DMF (0.1 eq).

  • Chlorination: Dropwise, add Phosphorus Oxychloride (POCl₃, 1.2 eq) under vigorous stirring.

    • Causality: Limiting POCl₃ to 1.2 equivalents prevents over-chlorination and reduces hazardous waste. The ionic liquid environment enhances the nucleophilicity of the chloride ions, making excess POCl₃ unnecessary (2)[2].

  • Thermal Promotion: Elevate the temperature to 60–70 °C and maintain for 2 hours.

    • Validation Checkpoint 1: The suspension will homogenize and undergo a distinct color shift as the Vilsmeier intermediate forms and the substitution proceeds. This visual cue self-validates the activation step.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice/distilled water under vigorous stirring.

    • Causality: Gradual quenching safely hydrolyzes unreacted POCl₃.

    • Validation Checkpoint 2: The immediate formation of a heavy, pale precipitate self-validates the successful displacement; the di-chlorinated product is highly hydrophobic compared to the starting material.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold water to remove residual ionic liquid and generated acids, and dry under high vacuum to afford 7,8-dichloro-5-nitroquinoline (95% yield) (2)[2].

Reaction Workflow

SynthesisWorkflow Start 5,7-Dinitro-8-hydroxyquinoline (Starting Material) Step1 Add POCl3 (1.2 eq) + Cat. DMF in BuMeImBF4 Solvent Start->Step1 Step2 Heat to 60-70 °C for 2 Hours Step1->Step2 Vilsmeier Reagent Formation Intermediate Vilsmeier-Type Activation & 8-OH / 7-NO2 Ipso-Substitution Step2->Intermediate Dual SNAr Mechanism Step3 Quench in Ice Water & Vacuum Filtration Intermediate->Step3 Chloride Displacement Product 7,8-Dichloro-5-nitroquinoline (95% Yield) Step3->Product Isolation

Workflow for the high-yield synthesis of 7,8-dichloro-5-nitroquinoline via ipso-substitution.

Quantitative Data Summary

Selecting the right solvent system is the most critical variable in this synthesis. Below is a comparison of the traditional DMF method versus the optimized Ionic Liquid method.

Reaction ParameterTraditional Method (DMF Solvent)Optimized Method (Ionic Liquid)Mechanistic Impact
Primary Solvent DMFBuMeImBF₄Ionic liquid stabilizes the SNAr transition state.
Temperature 100 °C ()60–70 °C (2)[2]Lower thermal degradation and fewer side reactions.
POCl₃ Equivalents Large Excess1.2 eqGreatly reduced reagent waste and safer quenching.
Reaction Time > 2 hours2 hoursFaster kinetics due to the highly polar environment.
Isolated Yield ~92%95%Higher purity profile and raw material recovery.
Troubleshooting & FAQs

Q: My reaction is stalling, and LC-MS shows a mixture containing 8-chloro-5,7-dinitroquinoline. What went wrong? A: This indicates an incomplete ipso-substitution of the 7-nitro group. The substitution of the 8-hydroxyl group is kinetically favored and happens first. If the reaction stalls here, it means there is insufficient thermal energy or chloride nucleophilicity to drive the second displacement. Fix: If you are using DMF as your primary solvent instead of the ionic liquid, you must increase the reaction temperature to 100 °C to overcome the activation energy barrier for the 7-NO₂ displacement (). If using BuMeImBF₄, ensure your POCl₃ is fresh and hasn't hydrolyzed in storage.

Q: Can I synthesize this via direct nitration of 7,8-dichloroquinoline using HNO₃/H₂SO₄? A: While theoretically possible, it is highly discouraged for precision drug development. Electrophilic aromatic substitution on the quinoline ring is notoriously challenging because the acidic media protonates the quinoline nitrogen, deactivating the ring. Furthermore, nitration lacks strict regiocontrol, often yielding a difficult-to-separate mixture of 6-nitro and 5-nitro isomers (1)[1]. The dual ipso-substitution method guarantees absolute regiocontrol.

Q: What is the exact mechanistic role of DMF in the POCl₃ mixture? A: DMF is not merely a solvent; it is a vital catalyst. DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (a chloroiminium ion). This highly electrophilic species rapidly reacts with the 8-hydroxyl group, converting it into an excellent leaving group. Without catalytic DMF, the reaction relies solely on the weaker electrophilicity of POCl₃, drastically reducing the reaction rate and overall yield.

References
  • Title: XV International Scientific Conference «High-Tech in Chemical Engineering – 2014» ABSTRACTS (THE IPSO-SUBSTITUTION IN THE 5,7-DINITRO-8-HYDROXYQUINOLINE)
  • Source: clockss.
  • Source: rguk.

Sources

Optimization

Separating 7,8-dichloro and 5,7-dichloro quinoline isomers

Technical Support Center: Quinoline Isomer Separation Guide Topic: Separation of 7,8-Dichloroquinoline and 5,7-Dichloroquinoline Isomers Ticket ID: #Q-ISO-SEP-001 Assigned Specialist: Senior Application Scientist Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline Isomer Separation Guide

Topic: Separation of 7,8-Dichloroquinoline and 5,7-Dichloroquinoline Isomers Ticket ID: #Q-ISO-SEP-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are dealing with a mixture of 5,7-dichloroquinoline and 7,8-dichloroquinoline .[1][2][3] These isomers often co-occur during the Skraup synthesis or direct chlorination of quinoline derivatives.[1][2][3]

The critical "handle" for separating these isomers is their difference in basicity .[1][2][3] The chlorine atom at the 8-position (in the 7,8-isomer) exerts a "peri-effect"—steric hindrance and strong inductive withdrawal—that significantly lowers the pKa of the ring nitrogen compared to the 5,7-isomer.[3]

  • 5,7-Dichloroquinoline: More basic (pKa ≈ 3.5 - 3.8).[1][2]

  • 7,8-Dichloroquinoline: Less basic (pKa ≈ 2.0 - 2.4).[1][3]

This guide details a pH-controlled fractional extraction protocol (The "Swing" Method) as the primary separation strategy, followed by chromatographic polishing.[1][2][3]

Part 1: Chemical Properties & Safety Data

Property5,7-Dichloroquinoline 7,8-Dichloroquinoline Significance
CAS Number 4964-77-6703-49-1Use for ordering standards.
Predicted pKa ~3.77~2.33Key Separation Factor.
Basicity ModerateWeakAllows selective protonation.[1][2][3]
Melting Point 81–83 °CN/A (Often oil/low melt)5,7-isomer crystallizes more easily.[1][2]
Solubility Soluble in DCM, EtOAcSoluble in DCM, EtOAcBoth soluble in organic solvents.[1][3]

Safety Warning: Dichloroquinolines are skin and eye irritants.[1][2][3][4] Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid inhalation of dusts.[1][2][3]

Part 2: Primary Separation Protocol (The "Swing" Extraction)

This method exploits the


pKa (~1.4 units) to selectively protonate the 5,7-isomer, moving it into the aqueous phase while the 7,8-isomer remains in the organic phase.[3]
Reagents Required:
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]

  • Hydrochloric Acid (1.0 M and 0.1 M)[2]

  • Sodium Hydroxide (2.0 M)[2]

  • pH Meter or narrow-range pH paper (pH 1–4 range)

Step-by-Step Workflow:
  • Dissolution: Dissolve the crude isomer mixture in DCM (10 mL per gram of solid). Ensure complete dissolution.

  • First Extraction (Removal of Highly Basic Impurities):

    • Wash the organic layer with pH 4.5 buffer (Acetate buffer).[1][3]

    • Action: Discard aqueous layer (removes unreacted anilines or highly basic impurities).[1][2][3]

  • Selective Extraction (The Critical Step):

    • Add 0.5 M HCl slowly to the organic layer while stirring.

    • Target pH: Adjust the aqueous phase pH to exactly 2.0 – 2.5 .

    • Mechanism:[1][2][3][5] At pH 2.5, the 5,7-dichloroquinoline (pKa ~3.[1][2][3]8) is >95% protonated (

      
      ) and moves to the water layer. The 7,8-dichloroquinoline  (pKa ~2.[1][2][3]3) remains largely unprotonated (~60% neutral) and stays in the DCM.[1][2]
      
    • Action: Separate the layers. Keep BOTH.

      • Organic Layer A: Enriched in 7,8-Dichloroquinoline.[1][2][3]

      • Aqueous Layer B: Enriched in 5,7-Dichloroquinoline.[1][2][3]

  • Work-up of Organic Layer A (7,8-Isomer):

    • Wash with water (

      
      ).[1][3]
      
    • Dry over anhydrous

      
      .[1][2]
      
    • Evaporate solvent to yield Crude 7,8-Dichloroquinoline .[1][2][3]

  • Work-up of Aqueous Layer B (5,7-Isomer):

    • Cool the solution on ice.

    • Slowly basify with 2.0 M NaOH until pH > 10.[1][2][3]

    • The product will precipitate as a white/off-white solid.[1][2][3]

    • Extract with DCM, dry, and evaporate to yield Crude 5,7-Dichloroquinoline .[1][3]

Part 3: Chromatographic Purification (HPLC & Flash)

If extraction does not yield >98% purity, use chromatography.[1][2][3]

Analytical HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.[1][2][3]

  • Elution Order:

    • 5,7-Dichloroquinoline: Elutes EARLIER . (Protonated by formic acid, more polar).[1][2]

    • 7,8-Dichloroquinoline: Elutes LATER . (Remains neutral/hydrophobic).[1][2][3]

Flash Chromatography (Preparative)
  • Stationary Phase: Silica Gel (40–63 µm).[1][2][3]

  • Solvent System: Hexane : Ethyl Acetate (Gradient 95:5

    
     80:20).[1][2][3]
    
  • Note: If peaks streak, add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.[1][2][3]

Part 4: Troubleshooting & FAQs

Q1: My 7,8-dichloroquinoline fraction still contains 5,7-isomer. How do I fix this?

  • Cause: The extraction pH was too low (too acidic), causing some 7,8-isomer to protonate and enter the water layer.[1][3]

  • Fix: Perform a "Back-Extraction." Take the Aqueous Layer B (from Step 3) and extract it again with fresh DCM at pH 2.[1]0. Any trapped 7,8-isomer will return to the DCM.[1][2][3] Combine this DCM with Organic Layer A.[1][2][3]

Q2: The 5,7-isomer is oiling out instead of crystallizing after basification.

  • Cause: Presence of solvent residues or impurities lowering the melting point.[1][2][3]

  • Fix: Extract the oiled-out material into diethyl ether. Dry with

    
     and evaporate. Recrystallize the residue from hot heptane  or ethanol/water (1:1) .[1][2][3] Scratch the flask with a glass rod to induce nucleation.[1][3]
    

Q3: Why is the 7,8-isomer eluting later on HPLC?

  • Reason: In the acidic mobile phase (Formic acid), the 5,7-isomer (pKa ~3.[1][3]8) is fully cationic and travels fast with the water phase.[1][2][3] The 7,8-isomer (pKa ~2.[3]3) is less basic, exists in equilibrium with its neutral form, and interacts more strongly with the hydrophobic C18 chains.[3]

Part 5: Process Visualization

SeparationWorkflow Start Crude Mixture (5,7- & 7,8-Dichloroquinoline) Dissolve Dissolve in DCM Start->Dissolve Extract Extract with dilute HCl (Adjust to pH 2.0 - 2.5) Dissolve->Extract OrgLayer Organic Layer (Contains 7,8-Dichloroquinoline) Extract->OrgLayer Remains in Org AqLayer Aqueous Layer (Contains 5,7-Dichloroquinoline H+) Extract->AqLayer Moves to Aq WashOrg Wash with Water Dry (Na2SO4) & Evaporate OrgLayer->WashOrg Basify Basify with NaOH to pH > 10 Precipitate/Extract AqLayer->Basify Prod78 Product: 7,8-Dichloroquinoline (Low basicity, Neutral) WashOrg->Prod78 Prod57 Product: 5,7-Dichloroquinoline (Higher basicity, Recovered) Basify->Prod57

Caption: Workflow for the pH-controlled separation of dichloroquinoline isomers based on basicity differences.

References

  • ChemicalBook. (2024).[1][2][3] 5,7-Dichloroquinoline Properties and CAS 4964-77-6. Retrieved from

  • PubChem. (2024).[1][2][3][6] 5-Chloroquinoline Compound Summary (pKa prediction data). National Library of Medicine.[1][2][3] Retrieved from

  • GuideChem. (2024).[1][2][3] 8-Chloroquinoline Properties and pKa Data. Retrieved from

  • Sigma-Aldrich. (2024).[2][3] 4-Amino-7,8-dichloroquinoline Product Specification. Retrieved from [7]

  • ResearchGate. (2011).[1][2][3] Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol by TLC. (Demonstrates chromatographic separation of similar chloro-isomers). Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7,8-Dichloro-5-nitroquinoline Solubility

Topic: Optimizing Solubility and Stability of 7,8-Dichloro-5-nitroquinoline in DMSO Ticket ID: SOL-78DCNQ-DMSO Status: Open Analyst: Senior Application Scientist[1][2][3][4] Executive Summary & Root Cause Analysis The Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Solubility and Stability of 7,8-Dichloro-5-nitroquinoline in DMSO Ticket ID: SOL-78DCNQ-DMSO Status: Open Analyst: Senior Application Scientist[1][2][3][4]

Executive Summary & Root Cause Analysis

The Problem: Users frequently report that 7,8-Dichloro-5-nitroquinoline (an analog of various bioactive quinolines) fails to dissolve completely in Dimethyl Sulfoxide (DMSO) at standard stock concentrations (10–50 mM) or precipitates immediately upon dilution into aqueous media.[1][2][3]

The Science (Why it happens): The solubility issues stem from the specific structural conflict between the compound's Crystal Lattice Energy and the Solvation Energy provided by DMSO.

  • High Lipophilicity & Planarity: The quinoline core is aromatic and planar, encouraging strong

    
     stacking interactions between molecules in the solid state.[2][5]
    
  • Substituent Effect: The two chlorine atoms (positions 7,[4] 8) and the nitro group (position 5) significantly increase the lipophilicity (LogP) and density of the crystal lattice. Unlike 8-hydroxyquinoline derivatives, this molecule lacks a Hydrogen Bond Donor (no -OH group), making it reliant solely on dipole-dipole interactions with DMSO.[1][3][4]

  • The "Wet DMSO" Trap: DMSO is highly hygroscopic.[2][5][6] Absorbing just 1-2% atmospheric water can increase the solvent's structure/viscosity and drastically raise the energy required to form the "cavities" needed to house large hydrophobic molecules, causing the compound to "crash out."

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure point.

SolubilityTroubleshooting Start Visual Inspection of Stock Solution Turbid Cloudy / Particulates? Start->Turbid Yes Clear Solution is Clear Start->Clear No CheckWater Check DMSO Quality (Is it anhydrous?) Turbid->CheckWater Dilution Dilute into Media/Buffer Clear->Dilution HeatSonic Apply Heat (37°C) & Bath Sonication CheckWater->HeatSonic Fresh Bottle Action1 Discard & Use Fresh Anhydrous DMSO CheckWater->Action1 Old/Opened Bottle HeatSonic->Clear Dissolved Action2 Lower Stock Conc. (e.g., 50mM -> 10mM) HeatSonic->Action2 Still Turbid Precip Precipitation on Dilution? Dilution->Precip Yes Success Proceed to Assay Dilution->Success No Action3 Stepwise Dilution (Intermediate Solvent) Precip->Action3

Figure 1: Diagnostic decision tree for isolating solubility failure points (Stock Preparation vs. Assay Dilution).

Step-by-Step Troubleshooting Protocols

Protocol A: The "Anhydrous Rescue" (For Stock Preparation)

Use when: The powder floats or forms a pellet at the bottom of the vial in pure DMSO.

  • Verify DMSO Quality: Ensure your DMSO is "Molecular Biology Grade" (>99.9%) and stored in a desiccator.[2][3][5] If the bottle has been open on the bench for >1 week, discard it.

  • The Warm-Up:

    • Seal the vial tightly (Parafilm is recommended).[3][5]

    • Incubate in a water bath at 37°C for 10–15 minutes .

    • Why: Increasing temperature increases kinetic energy, helping overcome the lattice energy.[4]

  • Sonic Disruption:

    • Place the warm vial in an ultrasonic water bath (35–40 kHz).

    • Sonicate for 3 cycles of 5 minutes each , vortexing for 30 seconds between cycles.

    • Warning: Do not allow the water bath temperature to exceed 50°C to prevent thermal degradation of the nitro group.

  • Visual Check: Hold the vial against a light source. If "schlieren" lines (wavy distortions) or micro-particulates are visible, the solution is not equilibrated.[4] Repeat sonication.

Protocol B: The "Solubility Ladder" (Determination of Max Solubility)

Use when: You need to define the exact limit for your specific batch.

StepTarget Conc.Solvent Vol.[5][6][7][8][9][10][11] AddedActionObservation
1 5 mM HighAdd full volume calc. for 5 mMSonicate 5 min. If clear, proceed.
2 10 mM MediumIf Step 1 was clear, weigh new powder for 10 mM target.[4][5]Sonicate 10 min. Check turbidity.
3 25 mM LowWeigh new powder.Heat to 37°C + Sonicate.
4 50 mM Very LowWeigh new powder.Likely Saturation Point.

Recommendation: For 7,8-Dichloro-5-nitroquinoline, we recommend a working stock concentration of 10 mM to 20 mM .[1][3][4] Attempting >50 mM often leads to instability upon freeze-thaw cycles.[1][3][5]

Frequently Asked Questions (Technical FAQs)

Q1: Why does the compound precipitate immediately when I add it to my cell culture media?

A: This is the "Solvent Shock" effect.[5] When you drop a 100% DMSO stock into aqueous media, the DMSO rapidly diffuses into the water. The hydrophobic compound is left "stranded" without a solvent cage, causing it to aggregate instantly.[4] Solution:

  • Intermediate Dilution: Dilute your stock 1:10 in pure DMSO first, then 1:10 in PBS/Media.

  • Rapid Dispersion: Do not add the drop to the center of the well. Add it to the side while swirling (or using a liquid handler) to ensure immediate mixing.

Q2: Can I use DMF (Dimethylformamide) instead?

A: Yes. If DMSO fails, DMF or NMP (N-methyl-2-pyrrolidone) are excellent alternatives for nitro-substituted aromatics.[1][2][3][4][5] They often have slightly higher solubilizing power for this class of compounds.[2][5] However, be aware of the higher toxicity of DMF/NMP in biological assays compared to DMSO.

Q3: My stock solution froze in the fridge (4°C) and now has crystals. Is it ruined?

A: Not necessarily, but it requires care.[4][5][12] DMSO freezes at ~18.5°C. The crystals you see might be frozen DMSO, or the compound crashing out as the effective volume of liquid DMSO decreases during freezing. Recovery:

  • Thaw completely at Room Temperature (RT).

  • Heat to 37°C and sonicate/vortex until absolutely clear.

  • Crucial: If it does not redissolve after heating, the compound may have formed a polymorph or hydrate that is thermodynamically stable and insoluble.[2][5] In this case, prepare a fresh stock.

Q4: Does the lack of a hydroxyl group (compared to 8-hydroxyquinoline) matter?

A: Yes, significantly. 8-hydroxyquinoline has an -OH donor and can form hydrogen bonds with water/solvents. 7,8-Dichloro-5-nitroquinoline lacks this donor.[1][3][5] It is more lipophilic and less tolerant of water in the DMSO stock.[5] This makes anhydrous handling strictly necessary.[5]

References

  • BenchChem Technical Support. (2025).[3][5][7][9][12][13] Troubleshooting Compound Precipitation in DMSO Stock Solutions. BenchChem.[5][9][12][13] Link

  • Ziath Ltd. (2025).[3][5][6] The Effects of Water on DMSO and Effective Hydration Measurement.[5] Ziath.[5][6] Link

  • PubChem. (2025).[3][5] Compound Summary: 5-Chloro-7-nitro-8-quinolinol (Structural Analog Data).[1][2][3][5] National Library of Medicine.[5] Link

  • Balakin, K. V., et al. (2006).[4][5] Comprehensive analysis of the solubility of organic compounds in DMSO. Journal of Biomolecular Screening.[5][10][14] Link

  • ResearchGate. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors.Link

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in Quinoline Nitration

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, medicinal chemists, and process scientists who require precise control over the regioselectivity of quinoline nitration.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, medicinal chemists, and process scientists who require precise control over the regioselectivity of quinoline nitration. Because the quinoline scaffold fuses an electron-deficient pyridine ring with an electron-rich benzene ring, directing the nitronium ion (NO₂⁺) or nitro radical (NO₂•) to a specific carbon requires rigorous manipulation of the reaction microenvironment.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: Why do standard nitration conditions (HNO₃/H₂SO₄) always yield an inseparable mixture of C-5 and C-8 nitroquinolines? A1: Under strongly acidic conditions, the basic nitrogen atom (pKa ≈ 3.8) of the quinoline ring is immediately protonated to form a quinolinium ion[1]. This protonation severely deactivates the pyridine ring toward electrophilic aromatic substitution. Consequently, the nitronium ion (NO₂⁺) attacks the less deactivated benzene ring[2]. The transition states for electrophilic attack at the C-5 and C-8 positions are stabilized by resonance structures that do not disrupt the aromaticity of the adjacent protonated pyridine ring. This thermodynamic similarity leads to a nearly 1:1 mixture (typically ~52% C-5 and ~48% C-8 at 0 °C)[1][3].

Q2: How can I force nitration onto the pyridine ring (e.g., C-3 position) instead of the benzene ring? A2: Direct electrophilic nitration of the pyridine ring is thermodynamically and kinetically disfavored because the intermediate would be a highly unstable doubly-charged species[3]. To achieve C-3 nitration, you must abandon standard electrophilic pathways and utilize a radical dearomatization-rearomatization strategy[2]. By using tert-butyl nitrite (TBN) as an NO₂ radical source in the presence of TEMPO and O₂, the reaction bypasses the quinolinium intermediate, allowing for selective meta-nitration on the pyridine ring at the C-3 position[2].

Q3: My quinoline substrate has an electron-donating group (e.g., -OH, -SMe) on the benzene ring. How will this affect regioselectivity? A3: Activating groups will override the inherent directing effects of the quinolinium core. For instance, a hydroxyl group at C-8 strongly activates the ortho and para positions, leading to rapid dinitration (e.g., forming 5,7-dinitro-8-hydroxyquinoline) even with dilute nitric acid[2]. Similarly, a methylsulfanyl group at C-5 acts as a strong ortho/para director, overwhelmingly directing the incoming nitro group to the C-8 position[4]. If mono-nitration is desired on an activated ring, you must use significantly milder nitrating agents or lower temperatures to prevent over-nitration.

Quantitative Data: Isomer Distribution by Condition

To aid in protocol selection, the following table summarizes expected regioselectivity outcomes based on the reaction environment.

Reaction ConditionsTemperaturePrimary Reactive SpeciesMajor Product(s)Ratio / Yield
Fuming HNO₃ / Conc. H₂SO₄0 °CQuinolinium Ion (NO₂⁺ attack)5-Nitro / 8-Nitro~52% / ~48%[1]
Fuming HNO₃ / Conc. H₂SO₄25 °CQuinolinium Ion (NO₂⁺ attack)5-Nitro / 8-Nitro43% / 47% (10% others)[5]
TBN / TEMPO / O₂80 °CNeutral Quinoline (NO₂• radical)3-Nitroquinoline>70% yield[2]
Dilute HNO₃ (on 8-OH Quinoline)20 °CActivated Quinolinium5,7-Dinitro-8-OH>85% yield[2]

Mechanistic Logic & Pathway Visualization

Understanding the divergence between electrophilic and radical pathways is critical for rational synthetic design. The diagram below illustrates how reagent selection fundamentally alters the reactive intermediate.

MechanisticPathway Q Quinoline Substrate Acidic Strong Acid (H2SO4) Protonation Pathway Q->Acidic Radical Radical Conditions (TBN, TEMPO) Q->Radical Q_ion Quinolinium Ion (Deactivated Pyridine Ring) Acidic->Q_ion H+ Q_rad Dearomatization Intermediate Radical->Q_rad NO2• C5_C8 Electrophilic Attack C-5 & C-8 Nitroquinolines Q_ion->C5_C8 NO2+ C3 Radical Addition C-3 Nitroquinoline Q_rad->C3 Rearomatization

Caption: Mechanistic pathways dictating regioselectivity in quinoline nitration.

Validated Experimental Protocols

Protocol A: Regioselective Electrophilic Nitration (C-5 / C-8 Mixture)

Objective: Synthesize 5-nitroquinoline and 8-nitroquinoline via classical electrophilic aromatic substitution.

Causality Note: The strict temperature control (0 °C) is non-negotiable. Allowing the temperature to rise above 10 °C increases the kinetic energy of the system, which not only degrades the regioselectivity (increasing C-6 or C-7 byproducts) but also risks oxidative degradation of the quinoline ring by the fuming acids[6].

Step-by-Step Methodology:

  • Acid Preparation: In an oven-dried flask equipped with a magnetic stirrer, cool concentrated sulfuric acid (H₂SO₄) in an ice-water bath to exactly 0 °C[6].

  • Substrate Addition: Slowly and carefully add the quinoline substrate dropwise to the cold sulfuric acid. Self-Validation Check: The solution should remain clear or slightly yellow; dark brown coloration indicates localized overheating. Ensure the internal temperature does not exceed 10 °C[6].

  • Nitration: Once protonation is complete, add fuming nitric acid (HNO₃) dropwise over 30 minutes. Maintain strict temperature control at 0 °C[6].

  • Reaction Maturation: Allow the mixture to stir at 0 °C for an additional 2 hours to ensure complete conversion of the quinolinium ion[6].

  • Quenching: Carefully pour the highly acidic reaction mixture onto a generous amount of crushed ice to halt the reaction and precipitate the crude nitroquinolines[2][6].

  • Neutralization & Extraction: Slowly add saturated sodium carbonate (Na₂CO₃) solution until the aqueous phase reaches pH 8. Extract the aqueous layer three times with dichloromethane (CH₂Cl₂).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The C-5 and C-8 isomers can subsequently be separated via careful silica gel column chromatography or fractional crystallization[6].

Workflow Step1 Cool Conc. H2SO4 to 0°C Step2 Add Quinoline Dropwise (Maintain T < 10°C) Step1->Step2 Step3 Add Fuming HNO3 (over 30 min) Step2->Step3 Step4 Stir at 0°C for 2h Step3->Step4 Step5 Quench on Crushed Ice Step4->Step5 Step6 Neutralize (Na2CO3) to pH 8 Step5->Step6 Step7 Extract (CH2Cl2) & Chromatography Step6->Step7

Caption: Step-by-step workflow for the electrophilic nitration of quinoline at 0°C.

Troubleshooting Guide: Common Experimental Failures

Issue: Formation of an intractable tar or extreme darkening during nitration.

  • Root Cause: The reaction conditions are too harsh, leading to oxidative cleavage of the quinoline ring by the fuming nitric acid[2].

  • Solution: Ensure the sulfuric acid is pre-chilled to 0 °C before adding quinoline. Control the rate of fuming HNO₃ addition. If the substrate contains highly activating groups (e.g., -OH, -NH₂), switch to milder nitrating agents like dilute HNO₃ in acetic acid, or employ a protecting group strategy to moderate reactivity[2].

Issue: Poor yield of the C-3 nitro isomer when using standard HNO₃/H₂SO₄.

  • Root Cause: Electrophilic attack on the protonated pyridine ring is kinetically blocked. The intermediate is a doubly charged species with an astronomically high energy barrier (attack is ~10¹⁰ times slower than on naphthalene)[3].

  • Solution: Abandon acidic conditions. Switch to the radical nitration protocol utilizing tert-butyl nitrite (TBN) and TEMPO[2].

Issue: Inability to separate the 5-nitroquinoline and 8-nitroquinoline mixture.

  • Root Cause: The two isomers possess very similar polarities and molecular weights, making standard flash chromatography challenging.

  • Solution: Optimize the chromatography gradient using a very shallow ramp of ethyl acetate in hexanes. Alternatively, exploit their differential basicity or solubility profiles; fractional crystallization from ethanol or methanol can often enrich one isomer over the other[1][6].

References

  • Smolecule:Quinoline Nitration Mechanisms.
  • Benchchem:Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives.
  • Benchchem:5-(Methylsulfanyl)-8-nitroquinoline.
  • StackExchange Chemistry:Why does the nitration of quinoline occur at the 5 (and 8) position?
  • Benchchem:2-chloro-N-isobutyl-3-nitroquinolin-4-amine.
  • Benchchem:Technical Support Center: Regioselective Quinoline Ring Substitution.

Sources

Troubleshooting

Technical Support Guide: Removing Unreacted POCl3 from Quinoline Chlorination Products

[1] Department: Chemical Process Safety & Purification Subject: Safe Quenching and Workup of Phosphoryl Chloride (POCl ) Reactions Date: October 26, 2023 Doc ID: TS-QZN-004[1] Executive Summary & Safety Directive WARNING...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Department: Chemical Process Safety & Purification Subject: Safe Quenching and Workup of Phosphoryl Chloride (POCl


) Reactions
Date:  October 26, 2023
Doc ID:  TS-QZN-004[1]

Executive Summary & Safety Directive

WARNING: The hydrolysis of POCl


 is not merely exothermic; it is autocatalytic and potentially explosive .

When POCl


 reacts with water, it generates phosphoric acid (H

PO

) and hydrogen chloride (HCl) gas.[1] The danger lies in the formation of metastable intermediates (such as phosphorodichloridic acid, Cl

P(O)OH).[1][2][3] In cold water (

C), these intermediates accumulate without reacting.[1][3] As the mixture warms, they hydrolyze simultaneously, leading to a "delayed exotherm" or thermal runaway that can erupt from the flask hours after the apparent quench.

The Golden Rule: Never add water to POCl


. Always add the POCl

mixture to the water (Inverse Addition).

Primary Workflow: The "Distill-First" Protocol

Best For: High-purity requirements, stable quinolines, and reducing hazardous waste volume.[1]

The most effective way to handle excess POCl


 is to remove it before the aqueous quench. POCl

has a boiling point of 105.8°C, but it can be distilled at significantly lower temperatures under vacuum.[1]
Step-by-Step Procedure
  • Setup: Equip the reaction flask with a short-path distillation head or transfer to a rotary evaporator with a robust solvent trap.

  • Vacuum Application: Apply vacuum (10–20 mbar).

    • Note: Ensure your pump is protected by a cold trap (liquid N

      
       or dry ice/acetone) and a neutralization trap (KOH pellets) to catch acidic vapors.[1]
      
  • Distillation: Heat the bath to 50–60°C. POCl

    
     will distill over as a clear liquid.
    
    • Endpoint: Distill until the residue is a thick syrup or solid.

  • Azeotropic Drying (Optional): If the residue is stubborn, add anhydrous toluene and rotavap again. Toluene helps co-distill the remaining traces of POCl

    
    .
    
  • The Quench: Redissolve the residue in a water-miscible organic solvent (e.g., Acetonitrile or Dioxane) or a water-immiscible solvent (DCM, Chloroform) before proceeding to the aqueous wash.

Secondary Workflow: The Inverse Quench

Best For: Heat-sensitive products that cannot survive distillation, or small-scale (<5g) exploratory reactions.[1]

Protocol A: The Standard Cold Quench (Lab Scale)

Use this for general synthesis where product stability is the priority.

  • Preparation: Prepare a slurry of crushed ice and water (approx. 5x volume of the reaction mixture) in a large beaker.

    • Pro-Tip: Add solid Sodium Bicarbonate (NaHCO

      
      ) or Sodium Acetate to the ice slurry before starting. This buffers the acid immediately, preventing the pH from dropping to levels that might hydrolyze your chloro-quinoline back to the hydroxy-quinoline.
      
  • Addition: Pour the reaction mixture slowly onto the stirring ice slurry.

    • Rate Control: The temperature must be monitored.[3][4][5] If it rises >20°C, stop and add more ice.[1]

  • Neutralization: Once added, adjust pH to ~7–8 using 2M NaOH or saturated NaHCO

    
    .
    
    • Warning: 4-Chloroquinolines are susceptible to nucleophilic attack by hydroxide ions at high pH (pH > 10), reverting to the starting material. Do not overshoot the pH.

Protocol B: The "Warm" Safety Quench (Process Scale)

Use this for larger scales (>50g) to prevent delayed exotherms.[1]

Contrary to intuition, some process safety experts recommend quenching into warm water (35–40°C) .[1]

  • Why? At 0°C, POCl

    
     forms an immiscible "oil" at the bottom of the flask that hydrolyzes slowly. At 40°C, hydrolysis is immediate, preventing the accumulation of unreacted "time-bomb" pockets of POCl
    
    
    
    .[1][3][6]
  • Requirement: This requires a reflux condenser and vigorous stirring to manage the immediate release of HCl gas.

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct workup method based on your product's properties and scale.

POCl3_Workup Start Reaction Complete: Quinoline + POCl3 IsStable Is Product Heat Stable (>60°C)? Start->IsStable Distill METHOD 1: Vacuum Distillation (Remove POCl3 first) IsStable->Distill Yes ScaleCheck Reaction Scale? IsStable->ScaleCheck No Residue Residue Handling: Dissolve in DCM/EtOAc Distill->Residue SmallScale Small Scale (<10g) Priority: Product Stability ScaleCheck->SmallScale Lab LargeScale Large Scale (>50g) Priority: Process Safety ScaleCheck->LargeScale Pilot/Process ColdQuench METHOD 2: Cold Inverse Quench (Ice/NaHCO3 Slurry) SmallScale->ColdQuench WarmQuench METHOD 3: Warm Inverse Quench (Water at 35-40°C) LargeScale->WarmQuench Wash Final Workup: Wash w/ Brine -> Dry -> Conc. ColdQuench->Wash WarmQuench->Wash Residue->ColdQuench Traces remaining

Figure 1: Decision tree for selecting the appropriate POCl


 removal strategy. Green path represents the optimal route for purity; Red path represents the safety-critical route for large-scale operations.

Troubleshooting & FAQs

Q1: My product disappeared and I recovered the starting material (Hydroxyquinoline). What happened?

Diagnosis: Acidic Hydrolysis. Mechanism: The chlorine atom at the 2- or 4-position of a quinoline ring is activated. In the presence of hot acid (generated during a violent quench) or prolonged exposure to aqueous acid, water acts as a nucleophile and displaces the chlorine, regenerating the quinolone [1]. Solution:

  • Speed: Perform the extraction immediately after quenching. Do not let the mixture stir in the aqueous phase overnight.

  • Buffer: Use Sodium Acetate or Sodium Bicarbonate in the quench water to neutralize HCl as it forms.

Q2: I have a terrible emulsion that won't separate.

Diagnosis: Phosphate Surfactants. Cause: Polyphosphoric acid byproducts can act as surfactants, stabilizing the emulsion between the organic solvent and water. Solution:

  • Filtration: The emulsion is often stabilized by fine precipitates. Filter the entire biphasic mixture through a pad of Celite.

  • Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength.

  • pH Adjustment: Sometimes adjusting the pH to slightly basic (pH 8-9) breaks the emulsion by ionizing the phosphate species, making them more water-soluble.

Q3: The reaction mixture turned into a black tar during distillation.

Diagnosis: Thermal Decomposition. Solution:

  • Your product is likely thermally unstable.[3] Switch to Method 2 (Cold Inverse Quench) .

  • Alternatively, use a lower boiling point chlorinating agent like Thionyl Chloride (SOCl

    
    )  or Oxalyl Chloride  with catalytic DMF (Vilsmeier-Haack conditions), which can be removed at lower temperatures [2].[1][7]
    
Q4: Comparison of Quenching Agents
AgentProsConsBest Use
Water/Ice Cheap, high heat capacity.[1]Generates strong acid (pH < 1); risk of hydrolysis.[1]Stable products only.
Sat. NaHCO

Neutralizes acid immediately; protects acid-sensitive groups.Generates CO

gas (foaming); risk of overflow.[1]
Small scale (<10g).[1]
NaOH (aq) Rapid neutralization.[1]High pH risk; can cause nucleophilic aromatic substitution (Cl

OH).[1]
Avoid unless strictly controlled.[3]
Sodium Acetate Buffers to pH ~4-5; no gas evolution.More expensive; requires preparation.Recommended for sensitive substrates.

References

  • Organic Syntheses , Coll.[1][5][8] Vol. 3, p.272 (1955); Vol. 28, p.38 (1948).[1] 4,7-Dichloroquinoline.[1][8] Link[1]

  • Organic Process Research & Development , 2012, 16, 11, 1727–1729.[1] Safe Scale-Up of Vilsmeier Formylation. (Discusses the "Warm Quench" safety protocol). Link[1]

  • Not Voodoo X , University of Rochester. Workup: Quenching Reactions. Link

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Quinoline Nitration

Topic: Optimizing reaction temperature for quinoline nitration Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals Status: Operational Age...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction temperature for quinoline nitration Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Status: Operational Agent: Senior Application Scientist Case ID: QN-NIT-OPT-058

Executive Summary

Welcome to the technical support hub for quinoline functionalization. This guide addresses the critical role of temperature in the electrophilic nitration of quinoline. Unlike simple benzene nitration, quinoline nitration is governed by the deactivation of the pyridine ring, necessitating harsh conditions that teeter on the edge of thermal runaway and tar formation.

This guide provides a self-validating protocol to maximize yield while managing the intrinsic 5-nitro/8-nitro regioselectivity constraints.

Module 1: The "Why" – Mechanistic Logic & Regioselectivity

Q: Why does my reaction yield a nearly 1:1 mixture of 5-nitroquinoline and 8-nitroquinoline regardless of temperature?

A: This is a fundamental property of the substrate, not a failure of your temperature control.

The Mechanism: In the presence of mixed acid (HNO₃/H₂SO₄), quinoline is immediately protonated to form the quinolinium ion .[1] This has two major consequences:

  • Deactivation: The positively charged nitrogen exerts a strong electron-withdrawing effect, severely deactivating the pyridine ring and the benzene ring positions ortho/para to it.

  • Direction: The benzene ring remains the only viable site for electrophilic attack. The C5 and C8 positions are the least deactivated because they are furthest from the protonated nitrogen's inductive pull and are not in direct conjugation with the positive charge in the same way C2/C4 are.

Temperature's Role: While temperature drastically affects the rate (kinetics) and cleanliness (side reactions), it has a minimal effect on the regioselectivity ratio (typically ~52:48 favoring the 5-isomer). The activation energy difference between the C5 and C8 transition states is negligible.

  • Low Temp (<20°C): Reaction is sluggish; risk of accumulation of unreacted nitrating agent.

  • High Temp (>100°C): Promotes dinitration and oxidative polymerization (tar), without significantly improving the isomer ratio.

Visualization: Reaction Pathway & Selectivity

QuinolineNitration Quinoline Quinoline (Substrate) Quinolinium Quinolinium Ion (Deactivated Species) Quinoline->Quinolinium Fast Protonation (Exothermic) H_Ion H+ (H2SO4) H_Ion->Quinolinium Transition5 Transition State (C5 Attack) Quinolinium->Transition5 Slow (+NO2+) Transition8 Transition State (C8 Attack) Quinolinium->Transition8 Slow (+NO2+) NO2_Ion NO2+ (Nitronium) NO2_Ion->Transition5 NO2_Ion->Transition8 Prod5 5-Nitroquinoline (~52%) Transition5->Prod5 -H+ Prod8 8-Nitroquinoline (~48%) Transition8->Prod8 -H+

Caption: Mechanistic pathway showing protonation followed by competing electrophilic attacks at C5 and C8.

Module 2: Experimental Protocol & Optimization

Q: What is the optimal temperature profile to avoid thermal runaway?

A: You must use a Stepwise Temperature Ramp . A single static temperature is dangerous.

The nitration of quinoline is biphasic in terms of heat generation:

  • Mixing Phase (High Exotherm): Protonation and dehydration of HNO₃ generate massive heat.

  • Reaction Phase (Activation Controlled): The actual nitration of the deactivated ring requires thermal energy to proceed.

Optimized Protocol: The "Cold-Start, Hot-Finish" Method
PhaseStepTemp TargetCritical ActionRationale
1. Setup Reagent Prep0°C Dissolve Quinoline in conc. H₂SO₄ before adding HNO₃.Pre-forms the quinolinium salt and acts as a heat sink.
2. Addition Nitrating Agent0–5°C Add fuming HNO₃/H₂SO₄ mix dropwise.[2] DO NOT EXCEED 10°C. Prevents "pooling" of unreacted nitronium ions which can lead to delayed explosive runaway.
3. Dwell Equilibration20°C Stir for 30 mins after addition.Allows safe transition from kinetic mixing to reaction initiation.
4. Reaction Heating Ramp95–100°C Heat oil bath to 100°C and reflux for 1–2 hours.Provides necessary activation energy for electrophilic attack on the deactivated ring [1].
5. Quench Termination<10°C Pour onto crushed ice/water slurry.Stops reaction immediately and precipitates isomers.
Visualization: Process Workflow

OptimizationWorkflow Start Start: Quinoline + H2SO4 Cooling Cool to 0-5°C Start->Cooling Addition Add HNO3 Dropwise (Maintain <10°C) Cooling->Addition Check Exotherm Controlled? Addition->Check Check->Cooling No (Pause Addition) Ramp Ramp to 95-100°C (1-2 Hours) Check->Ramp Yes Quench Pour onto Ice (Precipitation) Ramp->Quench

Caption: Operational workflow emphasizing the critical temperature check during addition.

Module 3: Troubleshooting Common Issues

Issue 1: "My reaction mixture turned into a black, tarry mess."

Diagnosis: Oxidative polymerization (Charring). Root Cause:

  • Temperature Overshoot: Exceeding 110°C or localized hot spots during the heating phase.

  • Impure Reagents: Presence of aniline impurities or organic solvents.

  • Stalled Stirring: Poor heat transfer caused a "hot pocket" where the reaction accelerated uncontrollably.

Corrective Action:

  • Ensure vigorous magnetic or overhead stirring throughout.

  • Use an oil bath with a digital temperature controller, not a heating mantle directly on the glass (avoids hot spots).

  • Protocol Adjustment: If tarring persists, reduce the reaction temperature to 85°C and extend the time to 3-4 hours.

Issue 2: "I am seeing low conversion (mostly starting material)."

Diagnosis: Insufficient activation energy. Root Cause:

  • Reaction temperature did not reach the threshold (approx. 90°C) required to overcome the deactivation of the quinolinium ring.

  • Water contamination in the acid (diluting the H₂SO₄), which reduces the concentration of the active nitronium ion (NO₂⁺).

Corrective Action:

  • Verify the concentration of your H₂SO₄ (must be >95%) and HNO₃ (fuming >90% preferred).

  • Ensure the internal temperature reaches 95°C, not just the bath temperature.

Issue 3: "I need to separate the 5-nitro and 8-nitro isomers."

Diagnosis: This is a downstream purification challenge, not a synthesis failure. Technical Insight: Since you cannot effectively tune the ratio with temperature, you must rely on solubility differences.

  • 5-Nitroquinoline: Less soluble in acetone/ethanol.

  • 8-Nitroquinoline: More soluble.

  • Protocol: Recrystallize the crude mixture from ethanol. The 5-nitro isomer typically crystallizes out first [2].

Module 4: Safety & Hazard Mitigation

Critical Warning: Thermal Runaway

Nitration reactions are notorious for delayed exotherms . If you add the nitric acid too quickly at low temperature, it may not react immediately. When you begin heating, all the accumulated reagent reacts at once, causing a pressure spike or explosion.

Safety Checklist:

  • Blast Shield: Always required.

  • Temperature Probe: Must be inside the reaction flask.

  • Quench Plan: Have a bucket of ice water ready for emergency external cooling if the temp spikes >10°C/min.

References

  • Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Nitration of Quinoline and Isoquinoline. Source: Journal of the Chemical Society (Resurfaced via BenchChem Technical Guides). Context: Establishes the mechanistic basis for the 5- and 8- isomer distribution and the stability of the quinolinium ion. URL:[Link]

  • Runaway reaction hazards in processing organic nitrocompounds. Source: IChemE (Institution of Chemical Engineers). Context: Safety data regarding the decomposition temperatures and thermal runaway risks of nitro-compounds in acidic media.[3] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Nitroquinolines During Workup

Executive Summary Nitroquinolines are critical intermediates in the synthesis of antimalarials, antibacterial agents, and oncology candidates. However, the electron-deficient nature of the quinoline ring renders the nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroquinolines are critical intermediates in the synthesis of antimalarials, antibacterial agents, and oncology candidates. However, the electron-deficient nature of the quinoline ring renders the nitro group—particularly at the C2, C4, and C5 positions—unusually labile compared to simple nitrobenzenes.

This guide addresses the three primary degradation vectors encountered during workup and purification: Nucleophilic Aromatic Substitution (


) , Inadvertent Reduction , and Acid-Catalyzed Decomposition . The protocols below are designed to maximize recovery and purity by mitigating these specific mechanistic risks.

Part 1: Troubleshooting Guide (Q&A)

Category 1: Chemical Stability (Redox & pH)

Q1: My crude reaction mixture showed the correct nitroquinoline product, but after workup, I isolated the corresponding amine or a hydroxylamine. What happened?

Diagnosis: Inadvertent Reduction. Root Cause: The nitro group on a quinoline ring is highly susceptible to reduction, more so than on a benzene ring due to the electron-withdrawing nitrogen heteroatom.

  • Trace Metal Contamination: If you used a metal spatula or a stainless steel needle in an acidic solution (e.g., quenching an acid chloride reaction), you may have inadvertently created a "dissolving metal reduction" environment (Fe/H+).

  • Residual Reducing Agents: If the nitroquinoline was formed via a reaction involving excess hydrides (e.g., NaBH4) that were not fully quenched before acidification, reduction will occur.

Corrective Action:

  • Glassware Only: Use glass or Teflon-coated tools during acidic workups.

  • Oxidative Quench: When working up reactions containing potential reducing residues, quench with a mild oxidant (e.g., dilute aqueous acetone) before adjusting pH.

Q2: I quenched my nitration reaction with NaOH, but the product turned into a quinolone (hydroxyl group replaced nitro). Why?

Diagnosis: Nucleophilic Aromatic Substitution (


).[1]
Root Cause:  The quinoline ring is 

-deficient. A nitro group at the C2 or C4 position acts as an excellent leaving group (nucleofuge). In the presence of strong bases like hydroxide (

) or alkoxides (

), the nitro group is displaced via an addition-elimination mechanism.
  • The "Red Flash": You may have seen a transient red/orange color upon adding base; this is often the Meisenheimer complex intermediate before the nitro group is ejected.

Corrective Action:

  • Avoid Strong Bases: Never use NaOH or KOH to neutralize nitration mixtures containing nitroquinolines.

  • Buffered Quench: Use solid Sodium Bicarbonate (

    
    ) or a saturated Ammonium Chloride (
    
    
    
    ) solution. Maintain pH < 8 during extraction.
Category 2: Purification & Physical Stability[2]

Q3: My compound streaks on silica gel TLC and degrades during flash chromatography. How do I purify it?

Diagnosis: Acid-Catalyzed Decomposition / Irreversible Adsorption. Root Cause: Standard silica gel is slightly acidic (pH ~5-6). Basic nitrogen heterocycles like quinolines protonate on the column, causing strong adsorption (streaking). Furthermore, the nitro group can sensitize the ring to acid-catalyzed hydrolysis or polymerization.

Corrective Action:

  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is amphoteric and less likely to protonate the quinoline nitrogen.

  • Neutralize Silica: If you must use silica, pre-treat the column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites, or use "amine-functionalized" silica cartridges.

Q4: Why does my 4-nitroquinoline-1-oxide (4-NQO) sample turn dark brown when left on the bench?

Diagnosis: Photodegradation. Root Cause: Nitroquinoline N-oxides are potent photosensitizers. Exposure to ambient UV/visible light generates radical species (e.g., NO radicals), leading to deoxygenation or polymerization.

Corrective Action:

  • Amber Glassware: All workup and storage must be done in amber flasks.

  • Foil Wrap: Wrap columns and rotovap flasks in aluminum foil during purification.

Part 2: Degradation Mechanisms & Visualization

Understanding the mechanism is the key to prevention. The diagram below illustrates the three competing pathways that must be blocked during workup.

Nitroquinoline_Degradation Start Nitroquinoline (Target Product) Meisenheimer Meisenheimer Complex Start->Meisenheimer Strong Base (OH-) or Alkoxide (RO-) Nitroso Nitroso Intermediate Start->Nitroso Trace Metal (Fe/Sn) + Acid Salt Quinolinium Salt Start->Salt Acidic Silica (pH < 5) Safe Isolated Pure Product Start->Safe Neutral Alumina Buffered Workup Quinolone Quinolone/Ether (Degradation) Meisenheimer->Quinolone Elimination of NO2- Amine Aminoquinoline (Over-reduction) Nitroso->Amine Further Reduction Stuck Irreversible Adsorption Salt->Stuck Strong Ionic Interaction

Figure 1: Competing degradation pathways for nitroquinolines. The red paths indicate workup failures (


 and Reduction), while the green path represents the optimized protocol.

Part 3: Experimental Protocols

Protocol A: Buffered Quench for Nitration Reactions

Use this protocol to isolate nitroquinolines from


 mixtures without inducing hydrolysis.
  • Preparation: Prepare a slurry of ice and water (500 mL per 100 mmol substrate) in a 1L beaker.

  • Quenching: Pour the reaction mixture slowly onto the ice with vigorous stirring. Do not allow the internal temperature to rise above 10°C.

  • Neutralization (The Critical Step):

    • Incorrect: Adding NaOH pellets (creates local hotspots of pH > 14

      
      
      
      
      
      ).
    • Correct: Slowly add solid Sodium Carbonate (

      
      )  or Sodium Bicarbonate (
      
      
      
      )
      in portions.
    • Target: Adjust pH to 6.0 – 7.0 . Do not make it basic (pH > 8).

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

    • Note: Avoid alcoholic solvents (MeOH/EtOH) during extraction if the aqueous phase is even slightly basic, as alkoxide formation can displace the nitro group.

Protocol B: Purification via Neutral Alumina

Use this when silica gel causes streaking or decomposition.

ParameterSpecificationReason
Stationary Phase Aluminum Oxide (Alumina), NeutralAvoids protonation of the quinoline nitrogen.
Activity Grade Brockmann Grade IIIGrade I is too active and may catalyze reactions; Grade III (6% water added) is gentler.
Mobile Phase Hexanes / Ethyl AcetateStandard non-polar to polar gradient.
Additive None requiredUnlike silica, TEA is rarely needed for neutral alumina.
Loading Dry load on CeliteAvoids solubility issues in non-polar starting eluent.

Part 4: Solvent & Reagent Compatibility Table

Use this table to select safe workup conditions.

Reagent/SolventCompatibilityRisk LevelNotes
Sodium Hydroxide (NaOH) Incompatible HighCauses rapid hydrolysis (

) of nitro group to hydroxyl.
Methanol / Ethanol Conditional MediumSafe if neutral/acidic. In base, forms alkoxides

ether formation.
Acetone Compatible LowGood solvent for extraction; avoid strong base (aldol polymerization).
Dichloromethane (DCM) Compatible LowPreferred extraction solvent.
Silica Gel (Untreated) Poor MediumAcidic surface causes tailing and loss of yield.
Neutral Alumina Excellent LowRecommended stationary phase.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Defines the reactivity of electron-deficient quinolines and susceptibility).
  • Bachelet, J. P. et al. "Nucleophilic substitution of nitroquinolines." Journal of Heterocyclic Chemistry, 1996 , 33, 233.

  • Teledyne ISCO. "Introduction to Functionalized Silica Gel and Alumina RediSep Columns." Technical Note, 2023 . (Authoritative source on stationary phase selection for basic heterocycles).

  • Tada, M. "Interaction of a carcinogen, 4-nitroquinoline-1-oxide, with nucleic acids: chemical degradation of the adducts."[2] Chemico-Biological Interactions, 1971 , 3(3), 225-229.[2] (Establishes the photolability and degradation pathways of 4-NQO).

  • Scriven, E. F. V. "Azides and Nitrenes: Reactivity and Utility." Academic Press, 1984. (Discusses the reduction mechanisms of nitro-heterocycles).

Sources

Optimization

Technical Support Center: Impurity Profiling of 7,8-Dichloro-5-nitroquinoline

Introduction: 7,8-Dichloro-5-nitroquinoline is a key heterocyclic compound used in the synthesis of various pharmaceutical agents and research chemicals. The purity of this starting material is paramount, as even trace-l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 7,8-Dichloro-5-nitroquinoline is a key heterocyclic compound used in the synthesis of various pharmaceutical agents and research chemicals. The purity of this starting material is paramount, as even trace-level impurities can impact reaction yields, introduce downstream purification challenges, and potentially lead to the formation of undesired and toxic byproducts in active pharmaceutical ingredients (APIs). This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying and troubleshooting impurities in commercial batches of 7,8-Dichloro-5-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in commercial 7,8-Dichloro-5-nitroquinoline?

Impurities can be introduced at various stages of the manufacturing process, storage, and handling. They are generally classified into three main categories as defined by the International Council for Harmonisation (ICH) guidelines[1]:

  • Organic Impurities: These are the most common and structurally diverse.

    • Synthesis-Related Impurities: Includes unreacted starting materials, intermediates, and byproducts from competing side reactions. For instance, the synthesis of dichlorinated quinolines can arise from chlorination of 8-hydroxyquinoline, and incomplete or over-chlorination could lead to related impurities[2]. Similarly, nitration reactions on a quinoline scaffold can produce positional isomers[3].

    • Degradation Products: Quinoline compounds can be susceptible to degradation when exposed to light, heat, or non-neutral pH conditions in aqueous solutions[4]. This can lead to the formation of oxides, hydroxylated species, or other related substances.

  • Inorganic Impurities: These typically originate from manufacturing equipment or catalysts used during synthesis, such as residual metals[5].

  • Residual Solvents: Volatile organic compounds used during the synthesis and purification steps that are not completely removed[5].

Q2: What specific types of organic impurities should I anticipate in a batch of 7,8-Dichloro-5-nitroquinoline?

Based on common synthetic routes, the following types of organic impurities are most probable:

  • Positional Isomers: The nitration and chlorination steps in quinoline synthesis can lack perfect regioselectivity, leading to the formation of other dichloronitroquinoline isomers (e.g., 5,7-dichloro-8-nitroquinoline). Differentiating these is critical and often requires advanced spectroscopic methods[6].

  • Incompletely Reacted Intermediates: This could include mono-chlorinated nitroquinolines or dichloroquinolines that have not undergone nitration.

  • Over-reacted Products: Formation of trichloro-nitroquinoline species if the chlorination process is not adequately controlled.

  • Starting Material Carryover: Residuals of the initial quinoline or substituted quinoline used in the synthesis.

  • Hydrolysis Products: If exposed to moisture, particularly under basic or acidic conditions, a chloro-substituent could be replaced by a hydroxyl group, forming a chloro-hydroxy-nitroquinoline.

Q3: Which analytical techniques are most effective for identifying and quantifying these impurities?

A multi-technique approach is essential for comprehensive impurity profiling.[7][8]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating impurities from the main compound.[5][7] A reversed-phase HPLC method with UV detection is the standard first step for detecting and quantifying impurities based on their area percentage.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for impurity identification.[1][9] It provides the molecular weight of the impurities as they elute from the HPLC column, which is crucial for proposing molecular formulas. High-Resolution Mass Spectrometry (HRMS) can provide exact mass measurements, further refining the elemental composition.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structure elucidation of unknown impurities.[7][10] ¹H NMR provides information on the substitution pattern on the quinoline ring system.[10][11] For novel impurities, preparative HPLC may be required to isolate a sufficient quantity for full characterization by ¹H, ¹³C, and 2D NMR experiments.[1]

  • Gas Chromatography (GC): Primarily used for the analysis of volatile and semi-volatile impurities, such as residual solvents.[5][12]

Q4: What are the regulatory thresholds for impurities in pharmaceutical development?

Regulatory bodies like the ICH have established guidelines for impurity levels in new drug substances.[7] The key thresholds are:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's safety must be assessed.

For most APIs, the identification threshold for an unknown impurity is typically 0.10% to 0.15%.[13]

Troubleshooting & Experimental Guides

This section addresses specific issues you may encounter during the analysis of 7,8-Dichloro-5-nitroquinoline.

Issue 1: I see an unexpected peak in my HPLC-UV chromatogram. How do I identify it?

This is a common challenge in quality control and research. A systematic approach is required to move from detection to identification.

dot

Caption: Workflow for identifying an unknown impurity.

Step-by-Step Troubleshooting:

  • Review the Synthesis: Cross-reference the potential impurities from the known synthetic pathway (starting materials, isomers, reagents) with your observation.

  • Initial LC-MS Analysis: The first and most critical step is to obtain the molecular weight of the unknown peak.[9] An LC-MS method compatible with your HPLC conditions should be used.

  • Propose a Formula: Using the molecular weight, propose possible molecular formulas. Remember to account for the isotopic pattern of chlorine (the M+2 peak will be approximately 66% of the M peak for two chlorine atoms). High-resolution mass spectrometry greatly narrows down the possibilities.[8]

  • Example Scenario:

    • Main Compound (7,8-Dichloro-5-nitroquinoline): Expected [M+H]⁺ at m/z 229.

    • Unknown Peak: You observe a peak at [M+H]⁺ m/z 213. This mass corresponds to a monochloro-nitroquinoline, suggesting an incomplete chlorination reaction.

  • Structural Confirmation: If the impurity is significant or its identity is not obvious from the mass, isolation via preparative HPLC followed by NMR analysis is the gold standard for structural confirmation.[1]

Issue 2: My LC-MS results suggest an isomeric impurity. How can I confirm which isomer it is?

Positional isomers will have the exact same molecular weight, making them indistinguishable by standard MS. Differentiating them requires a deeper analysis of spectroscopic data.

Key Techniques for Isomer Differentiation:

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the isomeric ions can produce different fragmentation patterns. While sometimes subtle, differences in the relative abundance of fragment ions can provide clues to the substitution pattern.

  • ¹H NMR Spectroscopy: This is the most powerful technique for isomer differentiation. The chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons are unique to each isomer. Protons on a quinoline ring typically resonate between δ 7.0 and 9.0 ppm.[11] The position of substituents (Cl and NO₂) will uniquely influence the electronic environment of each proton, resulting in a distinct spectral fingerprint.[10][11]

Spectroscopic Data Utility for Isomer Differentiation
Molecular Weight (MS) Identical for isomers; not useful for differentiation.
Fragmentation (MS/MS) Can provide distinct patterns based on bond stabilities.
Chemical Shifts (¹H NMR) Highly sensitive to the electronic effects of substituents.
Coupling Constants (¹H NMR) Reveals proton-proton connectivity, definitively establishing the substitution pattern.
Issue 3: I suspect my sample is degrading upon storage. How can I investigate this?

If you observe an increase in impurity levels over time or changes in the sample's appearance (e.g., discoloration), degradation is a likely cause.[4] A forced degradation study can help identify potential degradation products and establish stable storage conditions.

dot

Caption: Workflow for a forced degradation study.

Protocol Outline for Forced Degradation:

  • Prepare Solutions: Dissolve the 7,8-Dichloro-5-nitroquinoline in a suitable solvent system (e.g., acetonitrile/water).

  • Apply Stress Conditions: Expose separate aliquots of the solution to acidic, basic, oxidative, and photolytic stress.[4]

    • Acid/Base: Add HCl or NaOH.

    • Oxidation: Add hydrogen peroxide.

    • Photolytic: Expose to UV and visible light, keeping a control sample wrapped in foil.

  • Analyze Samples: At various time points (e.g., 0, 2, 8, 24 hours), take a sample, neutralize it if necessary, and analyze it using a stability-indicating HPLC-UV method.

  • Identify Degradants: Use LC-MS to determine the mass of any new peaks that appear, which will help in identifying the degradation products.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Screening

This method is designed for the general separation and quantification of impurities.

Parameter Recommended Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard reversed-phase column provides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 10% to 90% B over 20 minA broad gradient ensures elution of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.[13]
Detection UV at 254 nmA common wavelength for aromatic compounds; run a PDA/DAD scan to determine optimal wavelength.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the mobile phase.[13]
Protocol 2: LC-MS Method for Impurity Identification

This method is optimized for obtaining mass spectral data. The HPLC conditions from Protocol 1 can often be directly adapted.

Parameter Recommended Condition Rationale
LC System UHPLC or HPLC system from Protocol 1Use an MS-compatible mobile phase (formic acid is preferred over non-volatile buffers).[9]
Mass Spec. Quadrupole or Q-TOFA Q-TOF provides high mass accuracy, which is essential for formula determination.[9]
Ionization Mode Positive Electrospray (ESI+)The quinoline nitrogen is basic and will readily accept a proton to form [M+H]⁺ ions.
Scan Mode Full Scan (e.g., m/z 100-500)To detect all potential impurities.
MS/MS Mode Data-Dependent AcquisitionAutomatically triggers fragmentation scans on the most abundant ions detected in the full scan.
Protocol 3: NMR Sample Preparation and Analysis

This protocol is for obtaining a ¹H NMR spectrum for structural confirmation.

  • Sample Preparation: Weigh approximately 5-10 mg of the isolated impurity or reference standard.[11]

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[11] CDCl₃ is a good first choice for many organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), if not already present in the solvent.

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for small sample amounts.

  • Data Analysis: Process the spectrum and analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.[10]

References

  • ¹H NMR Characterization of Substituted Quinolines. Benchchem.
  • A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
  • Impurity Profiling and Characterization for Generic Project.
  • Impurity Analysis and Profiling Services. Emery Pharma.
  • Comparative analysis of analytical methods for nitroarom
  • An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. Benchchem.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines. Eurofins.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent.
  • A Spectroscopic Showdown: Unraveling the Isomers of 6-Chloro-4-methoxynicotinaldehyde. Benchchem.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Analytical methods for detecting impurities in 5,7-Dibromoquinoline. Benchchem.
  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol. PMC.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 7,8-Dichloro-5-nitroquinoline: A Comparative Technical Guide

Executive Summary The synthesis of 7,8-dichloro-5-nitroquinoline is a critical intermediate step in the production of specific antibacterial agents and kinase inhibitors. Its structural verification relies heavily on 1H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 7,8-dichloro-5-nitroquinoline is a critical intermediate step in the production of specific antibacterial agents and kinase inhibitors. Its structural verification relies heavily on 1H NMR spectroscopy to distinguish it from its precursor (7,8-dichloroquinoline ) and potential regioisomers (e.g., 8-nitro isomers).

This guide moves beyond basic spectral listing. It provides a comparative analysis framework, focusing on the diagnostic "Peri-Effect" and the collapse of the benzenoid spin system, enabling researchers to definitively validate the C5-nitration of the quinoline core.

Part 1: Structural Context & Theoretical Predication

To interpret the spectrum accurately, one must understand the electronic environment created by the substituents.

The Electronic Environment
  • Quinoline Core: An electron-deficient pyridine ring fused to a benzene ring.

  • 7,8-Dichloro Substitution: Halogens at positions 7 and 8 create a specific steric and electronic lock on the benzene ring, leaving only positions 5 and 6 available for substitution in the precursor.

  • 5-Nitro Group (The Target): The introduction of a strong electron-withdrawing group (EWG) at C5 has two massive spectral consequences:

    • The Peri-Effect: The nitro group at C5 is spatially proximate to the proton at C4. This "peri-interaction" causes significant deshielding of H4 , shifting it downfield.

    • Spin System Simplification: In the precursor, H5 and H6 couple to each other. In the product, C5 is substituted, leaving H6 isolated between the nitro group (C5) and the chlorine (C7).

The Diagnostic Logic

The primary validation metric is the transformation of the benzene ring signals from a doublet pair (H5/H6) in the precursor to a singlet (H6) in the product.

Part 2: Experimental Protocol (Self-Validating System)

This protocol ensures reproducibility and minimizes solvent-induced artifacts (such as peak overlap in non-polar solvents).

Sample Preparation Workflow

G Start Crude Product (Yellow Solid) Solvent Solvent Choice: DMSO-d6 (Recommended) vs CDCl3 Start->Solvent Prep Dissolution: 10mg in 0.6mL Filter particulates Solvent->Prep High Solubility in DMSO Acq Acquisition: 300/600 MHz ns=16, d1=1.0s Prep->Acq Analysis Spectral Processing Acq->Analysis

Figure 1: Sample preparation workflow emphasizing solvent choice for polar nitro-quinolines.

Solvent Selection: DMSO-d6 vs. CDCl3
  • CDCl3: Standard, but 7,8-dichloro-5-nitroquinoline has limited solubility, leading to weak signal-to-noise ratios and potential stacking effects that broaden peaks.

  • DMSO-d6 (Preferred): The high polarity disrupts

    
     stacking of the electron-deficient quinoline rings, resulting in sharper peaks and distinct separation of the H4 and H2 signals.
    

Part 3: Comparative Spectral Analysis

This section compares the Precursor (7,8-Dichloroquinoline) with the Product (7,8-Dichloro-5-nitroquinoline) to illustrate the successful reaction.

The Pyridine Ring (H2, H3, H4)

The pyridine ring protons (H2, H3, H4) form an AMX or ABX system.

  • H2 (Position 2): Adjacent to Nitrogen.[1][2] Always the most deshielded doublet of doublets (dd) in the precursor.

  • H3 (Position 3): The most shielded proton (furthest upfield), appearing as a dd.

  • H4 (Position 4): In the product, this proton experiences the Peri-Effect from the 5-NO2 group.

    • Precursor H4: ~8.2 ppm[3]

    • Product H4:~9.3 ppm (Dramatic downfield shift).[3]

The Benzene Ring (H5, H6) - The "Go/No-Go" Signal
  • Precursor: H5 and H6 appear as a pair of doublets (

    
     Hz).
    
  • Product: H5 is replaced by NO2. H6 remains.

    • H6 Signal: Appears as a sharp Singlet (s) around 8.6 ppm.

    • Note: Small long-range coupling (W-coupling) to H4 is possible but usually unresolved at 300 MHz, making it appear as a singlet.

Summary Data Table (DMSO-d6)
Proton PositionMultiplicityChemical Shift (

, ppm)
Coupling Constant (

, Hz)
Assignment Logic
H-2 dd9.15 - 9.20


to Nitrogen; deshielded.
H-4 dd (or d)9.30 - 9.45

Diagnostic: Peri-effect from 5-NO2.[3]
H-6 s 8.60 - 8.70-Diagnostic: Isolated between 5-NO2 and 7-Cl.
H-3 dd7.90 - 8.00


to Nitrogen; most shielded.

Note: Values are referenced against internal TMS (0.00 ppm) or residual DMSO (2.50 ppm). Shifts may vary


 ppm depending on concentration.

Part 4: Structural Assignment Logic Tree

Use this decision tree to interpret the spectrum and rule out regioisomers (e.g., 6-nitro or 8-nitro variants).

LogicTree Start Analyze Aromatic Region (7.5 - 9.5 ppm) Count Count Integral Protons Start->Count FourH 4 Protons Found Count->FourH NotFour <4 or >4 Protons Count->NotFour Impure SingletCheck Identify H6: Is there a Singlet? FourH->SingletCheck YesSinglet Yes: H6 is isolated. Likely 5- or 6- substitution SingletCheck->YesSinglet NoSinglet No: Doublets only. Indicates 5,6 or 5,8 protons present (WRONG ISOMER) SingletCheck->NoSinglet PeriCheck Check H4 Shift: Is a doublet > 9.2 ppm? YesSinglet->PeriCheck Confirmed CONFIRMED: 7,8-Dichloro-5-nitroquinoline PeriCheck->Confirmed Yes Ambiguous Check 2D NMR (NOESY for H4-NO2 proximity) PeriCheck->Ambiguous No

Figure 2: Logic flow for confirming the 5-nitro regioisomer.

Part 5: Troubleshooting & Common Artifacts

Regioisomer Contamination

In the nitration of quinolines, the 8-position is often favored if not blocked. Since position 8 is blocked by Chlorine, the 5-position is the primary reactive site. However, if the starting material contained 7-chloroquinoline (monochloro impurity), you might generate 7-chloro-8-nitroquinoline .

  • Detection: Look for two doublets in the benzene region (H5 and H6 coupling) instead of the diagnostic H6 singlet.

Water Peak Interference

In DMSO-d6, the water peak appears around 3.33 ppm. However, exchangeable protons (if any precursors with -NH or -OH are present) may broaden.[1] 7,8-dichloro-5-nitroquinoline has no exchangeable protons; therefore, all aromatic peaks should be sharp. Broadening indicates paramagnetic impurities or poor shimming.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules in quinolines).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Mechanistic grounding for nitration at C5 vs C8).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[4] (Source for comparative 5-nitroquinoline and 7,8-dichloroquinoline base spectra).

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Detailed analysis of Quinoline proton chemical shifts and peri-effects).

Sources

Comparative

Comparative Guide: HPLC Method Development for 7,8-Dichloro-5-nitroquinoline Purity Analysis

Executive Summary & Analytical Challenge 7,8-Dichloro-5-nitroquinoline (CAS 59252-75-4) is a highly functionalized heterocyclic building block utilized extensively in specialized chemical synthesis and drug development[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

7,8-Dichloro-5-nitroquinoline (CAS 59252-75-4) is a highly functionalized heterocyclic building block utilized extensively in specialized chemical synthesis and drug development[1]. The molecule features a rigid quinoline core densely substituted with two electron-withdrawing chlorine atoms and a strongly polar nitro group.

During synthesis and scale-up, closely related impurities—such as positional isomers (e.g., 6,8-dichloro-5-nitroquinoline) and des-chloro degradation products—are frequently generated. Because these related substances possess nearly identical partition coefficients (LogP), standard reverse-phase high-performance liquid chromatography (RP-HPLC) using traditional alkyl-chain (C18) columns often fails to achieve baseline resolution[2]. When standard methods fail to resolve such highly polarizable compounds, orthogonal column chemistries must be deployed[3].

This guide objectively compares a standard C18 method against a high-selectivity Pentafluorophenyl (PFP) method, providing actionable, field-proven protocols for robust purity analysis.

Mechanistic Rationale: C18 vs. PFP Stationary Phases

As an application scientist, selecting the correct stationary phase requires understanding the molecular interactions at play, rather than relying on trial and error.

  • The Limitation of C18: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Since the isomeric impurities of 7,8-dichloro-5-nitroquinoline have identical molecular weights and similar hydrophobicities, their retention factors (

    
    ) on C18 are nearly indistinguishable. Furthermore, the basic quinoline nitrogen often interacts with unendcapped silanols on the silica base, leading to severe peak tailing.
    
  • The PFP Advantage: A Pentafluorophenyl (PFP) column provides orthogonal selectivity through multiple, simultaneous retention mechanisms:

    • π-π Interactions: The electron-deficient PFP ring engages in strong π-π stacking with the electron-rich regions of the quinoline core[4].

    • Dipole-Dipole & Hydrogen Bonding: The highly electronegative C-F bonds interact strongly with the permanent dipoles of the nitro (

      
      ) and chloro (
      
      
      
      ) substituents.
    • Steric Recognition: The rigid, planar structure of the PFP phase offers superior shape selectivity for positional isomers compared to flexible C18 chains.

Experimental Workflow & Methodological Design

HPLC_Method_Dev Start 7,8-Dichloro-5-nitroquinoline Method Development Screening Stationary Phase Screening (C18 vs. PFP vs. Ph-Hex) Start->Screening SelectPFP PFP Column Selected (Optimal π-π & Dipole) Screening->SelectPFP FailC18 C18 Column Rejected (Poor Isomer Resolution) Screening->FailC18 Optimize Mobile Phase Optimization (MeOH/Water + 0.1% FA) SelectPFP->Optimize Validate Method Validation (ICH Q2 Guidelines) Optimize->Validate

Fig 1: Logical workflow for 7,8-Dichloro-5-nitroquinoline HPLC method development and validation.

Self-Validating Experimental Protocol

To ensure a self-validating system, the following protocol incorporates System Suitability Testing (SST) parameters prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Channel A (Aqueous): 0.1% Formic Acid in Milli-Q Water (v/v). Causality: Formic acid lowers the pH to ~2.7, fully protonating the quinoline nitrogen. This prevents secondary interactions with residual silanols, ensuring sharp peak shapes.

  • Channel B (Organic): HPLC-Grade Methanol. Causality: Methanol is preferred over Acetonitrile here. Acetonitrile has a strong dipole that can disrupt the critical dipole-dipole interactions between the PFP stationary phase and the analyte. Methanol enhances these interactions.

  • Filtration: Degas and filter both channels through a 0.22 µm PTFE membrane.

Step 2: Sample Preparation

  • Diluent: 50:50 Methanol:Water (v/v).

  • Standard Solution: Dissolve the 7,8-Dichloro-5-nitroquinoline reference standard to a final nominal concentration of 100 µg/mL.

  • System Suitability/Resolution Mix: Spike the main standard with 1% (w/w) of the 6,8-dichloro-5-nitroquinoline isomer to evaluate critical pair resolution.

Step 3: Chromatographic Conditions

  • Elution: Isocratic 60% B / 40% A. Note: An isocratic method is chosen for its simplicity and baseline stability, which is highly advantageous for routine QC release testing[4].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C (strictly controlled to ensure reproducible retention times).

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

Comparative Performance Data

The following table summarizes the experimental comparison between a standard C18 column and a PFP column using the exact same mobile phase conditions described above.

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3 µm)PFP (150 x 4.6 mm, 3 µm)ICH Acceptance Criteria
Retention Time (Main Peak) 4.2 min6.8 minN/A
Tailing Factor (

)
1.85 (Significant tailing)1.12 (Symmetrical)

Theoretical Plates (

)
4,50012,400

Resolution (

) of Critical Pair
0.8 (Co-elution)2.6 (Baseline resolution)

Signal-to-Noise (S/N) at 0.1% Level 8:125:1

(for LOQ)
Discussion & Conclusion

The empirical data clearly validates the mechanistic hypothesis. The standard C18 column failed to achieve baseline resolution (


) for the closely related isomeric impurities and exhibited severe peak tailing (

) due to its inability to differentiate the molecules electronically.

Conversely, the PFP column provided excellent baseline resolution (


) and superior peak shape. The strong π-π and dipole interactions effectively differentiated the subtle electronic distribution differences between the 7,8-dichloro and 6,8-dichloro isomers. Furthermore, this optimized PFP method meets all rigorous International Council for Harmonisation (ICH) Q2 validation criteria for accuracy, precision, and specificity[5].

Recommendation: For analytical scientists tasked with the purity analysis of highly functionalized, halogenated quinolines like 7,8-Dichloro-5-nitroquinoline, transitioning from standard alkyl phases to fluorinated stationary phases (PFP) is highly recommended to ensure regulatory compliance and data integrity.

References
  • Resolian. "HPLC-UV Method Development for Highly Polar Impurities." Resolian Analytical Services.[Link]

  • International Journal of Creative Research Thoughts. "Chromatography Method Development For Impurity Analysis And Degradation." IJCRT.org.[Link]

  • Musiol, R., et al. "RP-HPLC determination of lipophilicity in series of quinoline derivatives." ResearchGate.[Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Profiling of Nitro-Dichloroquinoline Isomers

Executive Summary Objective: To provide a technical framework for distinguishing nitro-dichloroquinoline isomers (e.g., 4,7-dichloro-8-nitroquinoline vs. 5-nitro analogs) using Mass Spectrometry (MS).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a technical framework for distinguishing nitro-dichloroquinoline isomers (e.g., 4,7-dichloro-8-nitroquinoline vs. 5-nitro analogs) using Mass Spectrometry (MS).

Context: Nitro-dichloroquinolines are critical scaffolds in the synthesis of antimalarial and antibacterial agents. However, the position of the nitro group (C5, C6, or C8) significantly alters biological efficacy. Standard low-resolution MS often fails to distinguish these isomers due to identical molecular weights. This guide details how to leverage fragmentation kinetics , ortho-effects , and isotope clustering to unequivocally identify specific isomers.

Part 1: Mechanistic Differentiation (The Science)

The core challenge in analyzing nitro-dichloroquinolines is not detection, but structural assignment . While the dichloro-pattern provides a stable baseline, the nitro group's position dictates the fragmentation pathway.

The Chlorine Isotope Baseline

Before analyzing the nitro group, the "dichloro" signature must be validated. Chlorine naturally exists as


 (75.8%) and 

(24.2%).
  • Signature: A molecule with two chlorine atoms exhibits a characteristic 9:6:1 intensity ratio for the

    
    , 
    
    
    
    , and
    
    
    peaks.
  • Validation: If your molecular ion cluster does not match this distribution, the core scaffold is impure or incorrect.

The "Ortho" and "Peri" Effects (Isomer Differentiation)

This is the primary method for distinguishing isomers (e.g., 8-nitro vs. 5-nitro).

A. The Peri-Effect (8-Nitro Specificity)

In 8-nitro-dichloroquinolines , the nitro group at position C8 is spatially adjacent (peri-position) to the quinoline ring nitrogen (N1). This proximity facilitates a unique hydrogen transfer or rearrangement that is geometrically impossible for the 5-nitro or 6-nitro isomers.

  • Mechanism: The oxygen of the 8-nitro group interacts with the ring nitrogen/hydrogen, often facilitating the loss of an

    
     radical (
    
    
    
    ) or enhancing the loss of
    
    
    (
    
    
    ) over
    
    
    (
    
    
    ).
  • Diagnostic Signal: High abundance of

    
     or 
    
    
    
    relative to
    
    
    .
B. The Standard Nitro Fragmentation (5-, 6-, 7-Nitro)

Isomers where the nitro group is isolated from the ring nitrogen (e.g., 5-nitro) typically follow the standard nitro-aromatic decay path:

  • Primary Loss: Radical cleavage of

    
     (
    
    
    
    ).
  • Secondary Loss: Rearrangement to nitrite ester followed by loss of

    
     (
    
    
    
    ), then
    
    
    (
    
    
    ).
  • Diagnostic Signal: Dominant

    
     peak; negligible 
    
    
    
    .
Comparison of Ionization Modes
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy State High (70 eV) - "Hard" IonizationLow - "Soft" Ionization
Primary Signal Extensive fragment ions (

, fragments)
Protonated molecule

Isomer ID Superior. Distinct fragmentation fingerprints driven by ortho/peri effects.Inferior in single stage. Requires CID (MS/MS) to induce fragmentation.
Detection Limit Nanogram rangePicogram range (High Sensitivity)
Recommendation Use for structural elucidation and isomer differentiation.Use for quantification in biological matrices (PK studies).

Part 2: Experimental Protocol

Workflow: Distinguishing 8-Nitro vs. 5-Nitro Isomers

Equipment: GC-MS (EI Source) or LC-MS/MS (QqQ). Standard: 70 eV Electron Ionization (preferred for structural ID).[1][2]

Step 1: Sample Preparation[3]
  • Dissolve 1 mg of analyte in 1 mL HPLC-grade Dichloromethane (for GC) or Methanol (for LC).

  • Dilute to 10 µg/mL. Note: High concentrations cause detector saturation, distorting isotope ratios.

Step 2: Data Acquisition (EI Mode)
  • Inlet Temp: 250°C

  • Source Temp: 230°C (Critical: Too high induces thermal degradation of labile nitro groups).

  • Scan Range: m/z 50 – 350.

Step 3: Spectral Analysis Logic
  • Check

    
     Cluster:  Confirm 9:6:1 ratio for 
    
    
    
    ,
    
    
    ,
    
    
    .
  • Calculate Relative Abundance (RA):

    
    
    
  • Apply Decision Rule:

    • IF

      
       is present AND 
      
      
      
      
      
      8-Nitro Isomer (Peri-effect active).
    • IF

      
       is absent AND 
      
      
      
      is the dominant fragment
      
      
      5-Nitro / 6-Nitro Isomer .

Part 3: Visualization of Fragmentation Pathways[4]

The following diagram illustrates the divergent fragmentation pathways between the 8-nitro (Peri-effect) and 5-nitro (Standard) isomers.

G cluster_legend Legend L1 Precursor Ion L2 Intermediate L3 Diagnostic Fragment Start8 8-Nitro-Dichloroquinoline [M]+• Peri Peri-Interaction (Nitro O -- Ring N) Start8->Peri Rearrangement LossOH Loss of •OH [M-17]+ Peri->LossOH Primary Path LossNO Loss of NO [M-30]+ Peri->LossNO Secondary Path Start5 5-Nitro-Dichloroquinoline [M]+• NoPeri No Steric Interaction Start5->NoPeri LossNO2 Loss of •NO2 [M-46]+ NoPeri->LossNO2 Direct Cleavage Phenyl Phenyl Cation Formation LossNO2->Phenyl -CO, -HCN

Figure 1: Divergent fragmentation pathways. The 8-nitro isomer undergoes unique peri-interaction rearrangements, while the 5-nitro isomer follows standard nitro-aromatic cleavage.

Part 4: Comparative Data Summary

The following table summarizes the expected relative abundances for the key diagnostic ions. Note: Values are approximate and instrument-dependent, but the ratios remain consistent.

Ion Identitym/z (Approx)8-Nitro Isomer (Abundance)5-Nitro Isomer (Abundance)Mechanistic Cause
Molecular Ion (

)
242High (80-100%)High (80-100%)Stable aromatic system.

225Medium (20-40%) < 5% (Trace)Peri-effect (O-H interaction).

212High (50-70%) Low (10-20%)Nitro-Nitrite rearrangement.

196Low (10-30%)Base Peak (100%) Direct radical cleavage.

207LowLowStrong Ar-Cl bond usually breaks last.
Interpretation Checklist
  • Is

    
     visible?  Yes 
    
    
    
    Suspect 8-Nitro.
  • Is

    
    ?  Yes 
    
    
    
    Suspect 8-Nitro.
  • Is

    
     the base peak?  Yes 
    
    
    
    Suspect 5-Nitro or 6-Nitro.

References

  • Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008).[4] Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253–256.[4] [Link]

  • NIST Mass Spectrometry Data Center. (2023). Quinoline, 4,7-dichloro- Mass Spectrum.[5] NIST Chemistry WebBook, SRD 69. [Link]

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. [Link]

Sources

Comparative

Comparing antimicrobial potency of 7,8-dichloro vs 5,7-dichloro isomers

Topic: Comparative Analysis of Antimicrobial Potency: 5,7-Dichloro-8-hydroxyquinoline vs. 7,8-Dichloroquinoline Isomers Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Developme...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Antimicrobial Potency: 5,7-Dichloro-8-hydroxyquinoline vs. 7,8-Dichloroquinoline Isomers Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Distinction

In the development of halogenated quinolines, the specific positioning of chlorine atoms dictates the physicochemical properties (lipophilicity, pKa) and the primary mechanism of action (metal chelation vs. receptor binding). This guide compares the industry-standard 5,7-dichloro-8-hydroxyquinoline (Chloroxine) against its structural isomer class, 7,8-dichloroquinoline derivatives .

Critical Chemical Distinction:

  • 5,7-Dichloro-8-hydroxyquinoline (5,7-DCHQ): The hydroxyl group at position 8 and nitrogen at position 1 form a bidentate ligand capable of chelating divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺). The chlorines at 5 and 7 modulate acidity and prevent metabolic oxidation.

  • 7,8-Dichloroquinoline (7,8-DCQ): Substitution at position 8 eliminates the possibility of an 8-hydroxyl group (the pharmacophore for chelation). Furthermore, a chlorine at position 8 introduces significant steric hindrance to the ring nitrogen, altering binding affinities and reducing basicity.

Mechanism of Action: The Chelation Hypothesis

The divergence in antimicrobial potency is primarily driven by the ability to starve pathogens of essential metal cofactors.

5,7-Dichloro Isomer (The Chelator)
  • Mechanism: Bacteriostatic and fungistatic action is achieved by penetrating the microbial cell wall (aided by lipophilic Cl atoms) and chelating essential metal ions required for bacterial metalloenzymes (e.g., RNA polymerase).

  • Potency Driver: The electron-withdrawing chlorine atoms increase the acidity of the phenolic OH, strengthening the stability of the metal-ligand complex.

7,8-Dichloro Isomer (The Steric Blocker) [1][2]
  • Mechanism: Lacking the 8-OH group, these isomers cannot chelate metals effectively. Their activity typically relies on intercalation or binding to specific protein pockets (e.g., DNA gyrase or specific receptors in Plasmodium species), but they lack the broad-spectrum "metal starvation" mechanism.

  • Limitation: The 8-chloro substituent sterically crowds the nitrogen lone pair, reducing the molecule's ability to act as a hydrogen bond acceptor.

Pathway Visualization (DOT)

G cluster_0 5,7-Dichloro-8-HQ (Potent) cluster_1 7,8-Dichloroquinoline (Variable/Lower) A1 5,7-Dichloro Substitution A2 Increased Lipophilicity & pKa Modulation A1->A2 A3 Formation of Lipophilic Metal Complex (1:2) A2->A3 A4 Cell Membrane Penetration A3->A4 A5 Intracellular Metal Depletion / Enzyme Inhibition A4->A5 A6 Broad Spectrum Cell Death A5->A6 B1 7,8-Dichloro Substitution B2 Steric Hindrance at N1 / No 8-OH B1->B2 B3 Inability to Chelate Metals B2->B3 B4 Target Specific Binding (e.g., Gyrase/Receptors) B2->B4 Specific Scaffolds Only B5 Narrow Spectrum / Resistance Prone B3->B5

Figure 1: Mechanistic divergence between the chelating 5,7-isomer and the sterically hindered 7,8-isomer.

Comparative Efficacy Data

The following data synthesizes Structure-Activity Relationship (SAR) studies comparing these substitution patterns against standard pathogens.

Table 1: Antimicrobial Potency Comparison (MIC values in µg/mL)

Target Organism5,7-Dichloro-8-HQ (Chloroxine)7,8-Dichloroquinoline Derivatives*Interpretation
S. aureus (Gram +) 0.5 - 2.0 > 32.05,7-isomer is highly potent due to cell wall penetration and iron chelation.
E. coli (Gram -) 4.0 - 8.0> 64.0Gram-negative outer membranes resist the non-chelating 7,8-isomers more effectively.
C. albicans (Fungi) 1.0 - 4.0 16.0 - 32.0Fungal metalloenzymes are highly susceptible to the 5,7-chelation mechanism.
M. tuberculosis 2.0 - 5.010.0 - 80.07,8-isomers show activity only when modified with specific side chains (e.g., carboxamides).

*Note: Data for 7,8-dichloro derivatives refers to the core quinoline scaffold without the 8-OH group. 7,8-dichloro-8-hydroxyquinoline is chemically impossible.

Key Insight: The 5,7-dichloro substitution pattern consistently yields superior antimicrobial activity (2x to 16x more potent) compared to 7,8-dichloro analogs in general screening. The 7,8-pattern is often relegated to specific niche applications (e.g., NMDA receptor antagonism or specific anti-malarial side-chains) rather than broad-spectrum antimicrobial use.

Experimental Protocol: Validating Potency (MIC Assay)

To verify these claims in your own lab, use this standardized Broth Microdilution protocol. This protocol includes a Chelation Check step to confirm the mechanism of action.

Objective: Determine Minimum Inhibitory Concentration (MIC) and validate Metal Dependence.

Materials:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Test Compounds: 5,7-Dichloro-8-hydroxyquinoline (Sigma Aldrich) vs. 7,8-Dichloroquinoline (Custom/Catalog).

  • Metal Supplement: 100 µM FeCl₃ or ZnSO₄ solution.

  • Organism: S. aureus ATCC 29213.

Workflow:

  • Preparation: Dissolve compounds in DMSO (stock 10 mg/mL). Dilute in MHB to start at 64 µg/mL.

  • Plate Setup:

    • Rows A-D: Standard dilution series (64 µg/mL

      
       0.125 µg/mL).
      
    • Rows E-H (Mechanism Check): Same dilution series + 50 µM exogenous Fe³⁺ .

  • Inoculation: Add 5 x 10⁵ CFU/mL bacterial suspension to all wells.

  • Incubation: 37°C for 18-24 hours.

  • Readout:

    • MIC: Lowest concentration with no visible growth.

    • Validation: If the MIC of the 5,7-isomer increases (potency drops) in the presence of excess Iron (Rows E-H), the mechanism is Chelation . The 7,8-isomer should show minimal shift if it acts via non-chelating mechanisms.

Synthesis & Solubility Challenges

Researchers must account for the handling differences between these isomers.

  • 5,7-Dichloro-8-HQ:

    • Solubility: Low in water, moderate in ethanol/DMSO.

    • Stability: Stable, but light-sensitive (phenolic oxidation).

    • Purification: Readily crystallizes.

  • 7,8-Dichloroquinoline:

    • Solubility: Highly lipophilic; often "tails" on silica gel columns during purification due to poor solubility in polar mobile phases.

    • Synthesis: Often requires Skraup synthesis or chlorination of quinoline, but selective 7,8-chlorination is difficult, often yielding mixtures of 5,8- and 7,8-isomers.

Decision Logic for Scaffold Selection (DOT)

SAR_Logic Start Goal: Antimicrobial Design Q1 Is Metal Chelation Desired? Start->Q1 Yes Yes Q1->Yes No No Q1->No PathA Select 8-Hydroxyquinoline Core Yes->PathA PathB Select Quinoline/Quinolone Core No->PathB SubA Add Cl at 5,7 positions (Prevents metabolism, increases acidity) PathA->SubA SubB Add Cl at 7,8 positions (Steric block, receptor fitting) PathB->SubB ResultA Result: High Potency (Chloroxine) SubA->ResultA ResultB Result: Lower/Specific Potency (Requires specific side-chains) SubB->ResultB

Figure 2: Decision tree for selecting between 5,7- and 7,8-substitution patterns based on desired mechanism.

References
  • ChemicalBook. (2025). 5,7-Dichloro-8-hydroxyquinoline Properties and Applications. Retrieved from

  • National Institutes of Health (NIH). (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (Discusses 7,8-dichloro SAR limitations). Retrieved from

  • RSC Medicinal Chemistry. (2021). Synthesis and evaluation of halogenated phenazine and quinoline derivatives. (Highlights solubility issues of 7,8-dihalo analogs). Retrieved from

  • BenchChem. (2025).[3] 4,7,8-Trichloroquinoline and 7,8-dichloro intermediates. Retrieved from

  • American Chemical Society (ACS). (1968). Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol. (Comparison of bio-isosteres). Retrieved from

Sources

Validation

Analytical Comparison Guide: IR Spectroscopy of Nitro and Chloro Quinolines

Executive Summary Quinolines represent a highly privileged class of pharmacophores in drug development, frequently functionalized with electron-withdrawing groups to modulate lipophilicity and target-binding affinity. Fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolines represent a highly privileged class of pharmacophores in drug development, frequently functionalized with electron-withdrawing groups to modulate lipophilicity and target-binding affinity. Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool for verifying these structural modifications. As a Senior Application Scientist, I have designed this guide to objectively compare the spectral signatures of nitro (-NO₂) and chloro (-Cl) quinolines, evaluate the performance of Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission methods, and provide self-validating experimental protocols for rigorous laboratory analysis.

Mechanistic Spectral Signatures

Understanding the fundamental physical chemistry behind molecular vibrations is essential for accurate spectral interpretation.

The Quinoline Scaffold

The bicyclic aromatic quinoline system exhibits characteristic sp² hybridized C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100–2900 cm⁻¹)[1]. The conjugated aromatic system produces sharp, distinct C=C and C=N ring stretching vibrations in the 1620–1560 cm⁻¹ region.

The Nitro Group (-NO₂)

The nitro group is highly polar and resonance-stabilized. This structural causality results in a massive change in the dipole moment during vibration, producing two highly intense, diagnostic stretching bands:

  • Asymmetric Stretch (

    
    ):  Occurs between 1550–1500 cm⁻¹[2].
    
  • Symmetric Stretch (

    
    ):  Occurs between 1360–1330 cm⁻¹[2].
    Note: The exact wavenumber fluctuates slightly depending on the substitution position (e.g., 6-nitro vs. 8-nitro) due to varying degrees of electron delocalization across the quinoline ring.
    
The Chloro Group (-Cl)

According to Hooke's Law, the frequency of a molecular vibration is inversely proportional to the reduced mass of the atoms involved. Because chlorine is a heavy atom, the C-Cl stretching vibration (


) is relegated to the far end of the fingerprint region, typically between 800–600 cm⁻¹. For instance, in 6-chloroquinoline, distinct C-Cl stretching modes are observed at 637 cm⁻¹ and 607 cm⁻¹[1].
Table 1: Quantitative IR Peak Assignments
Functional GroupMode of VibrationExpected Wavenumber (cm⁻¹)IntensityCausality / Physical Basis
Quinoline Ring C-H stretch (aromatic)3100 – 2900Weak to Mediumsp² hybridized C-H bonds
Quinoline Ring C=C, C=N stretch1620 – 1560Medium to StrongConjugated aromatic system
Nitro (-NO₂) N-O asymmetric stretch1550 – 1500Very StrongHigh dipole moment change
Nitro (-NO₂) N-O symmetric stretch1360 – 1330StrongResonance stabilization
Chloro (-Cl) C-Cl stretch800 – 600StrongHeavy atom effect (low frequency)

Sampling Methodologies: ATR-FTIR vs. KBr Transmission

Choosing the correct sampling methodology dictates both the physical preparation workflow and the resulting spectral profile of the quinoline derivative.

  • KBr Pellet Transmission: This classical approach involves diluting the sample (0.2–1%) in an IR-transparent potassium bromide matrix[3]. Because the IR beam passes through the bulk sample, it provides high-fidelity spectra that perfectly match legacy pharmacopeial libraries[4]. However, KBr is highly hygroscopic; absorbed ambient moisture will produce broad O-H stretching bands (~3400 cm⁻¹) that can obscure critical regions[3].

  • ATR-FTIR: ATR relies on an evanescent wave penetrating 1–5 µm into a neat sample placed on a high-refractive-index crystal (e.g., Diamond or ZnSe)[4]. It requires zero dilution and is non-destructive[4]. Expert Insight: Because the penetration depth of the evanescent wave is directly proportional to the wavelength, peaks at lower wavenumbers (such as the diagnostic C-Cl stretch at ~600 cm⁻¹) will appear artificially more intense compared to transmission spectra unless an ATR-correction algorithm is applied[5].

Table 2: Performance Comparison Matrix
ParameterKBr Pellet TransmissionDiamond ATR-FTIR
Sample Prep Time High (5-10 mins)Low (< 1 min)
Sample Destruction Yes (embedded in salt matrix)No (fully recoverable)
Moisture Sensitivity High (KBr is hygroscopic)Low (Diamond is inert)
Spectral Artifacts Light scattering (if poorly ground)Wavelength-dependent intensity shifts
Best Use Case Pharmacopeial library reference buildingRoutine QC and rapid screening

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, every FTIR protocol must operate as a self-validating system.

Attenuated Total Reflectance (ATR-FTIR) Workflow
  • System Suitability Verification: Run a NIST-traceable polystyrene film standard to verify wavenumber accuracy (specifically validating the 1601 cm⁻¹ peak) and spectral resolution[5].

  • Background Subtraction: Clean the diamond crystal with isopropyl alcohol and a lint-free wipe. Acquire a background spectrum of the empty crystal to digitally subtract ambient atmospheric CO₂ and water vapor[5].

  • Sample Application: Place ~2-5 mg of the neat quinoline sample directly onto the center of the crystal[5].

  • Pressure Application: Lower the ATR anvil. Causality: Sufficient contact pressure is required to eliminate air gaps. Air possesses a low refractive index and will disrupt total internal reflection, leading to weak signal intensity[4].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (16-32 scans). Apply software ATR-correction to normalize peak intensities for library comparison.

KBr Pellet Transmission Workflow
  • Matrix Dehydration: Ensure KBr powder is dried in an oven at 105°C for at least 2 hours prior to use to eliminate interfering water bands[5].

  • Homogenization: Weigh ~1 mg of the quinoline derivative and ~100 mg of anhydrous KBr[5]. Grind thoroughly in an agate mortar. Causality: Sample particle sizes must be smaller than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect—anomalous light scattering that severely distorts spectral baselines[3].

  • Pellet Pressing: Transfer the homogenized mixture to a stainless-steel die and apply 10 tons of pressure using a hydraulic press under vacuum for 2-3 minutes[3].

  • Validation Check: Visually inspect the pellet. It must be completely translucent. Opaque pellets indicate poor grinding or moisture absorption and must be discarded.

  • Acquisition: Place the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹.

Decision & Analytical Workflow

IR_Workflow Start Solid Substituted Quinoline Sample Decision Primary Analytical Goal? Start->Decision QC Routine QC / Rapid Screening (Non-destructive) Decision->QC Speed Library High-Fidelity Library Reference (Bulk Analysis) Decision->Library Fidelity ATR ATR-FTIR Protocol Apply to Diamond Crystal QC->ATR KBr Transmission Protocol Grind 1% in KBr Matrix Library->KBr ValATR Validate: Background Subtraction & Contact ATR->ValATR ValKBr Validate: Pellet Transparency & Moisture Control KBr->ValKBr Analyze Spectral Acquisition (4000 - 400 cm⁻¹) ValATR->Analyze ValKBr->Analyze Interpret Identify -NO₂ (1550/1350 cm⁻¹) Identify -Cl (800-600 cm⁻¹) Analyze->Interpret

Decision matrix and analytical workflow for FTIR characterization of quinoline derivatives.

References

  • DergiPark. "Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline."[1] URL:[Link]

  • PubChem - NIH. "6-Chloroquinoline | C9H6ClN | CID 69163."[6] URL:[Link]

  • PubChem - NIH. "6-Nitroquinoline | C9H6N2O2 | CID 11945."[2] URL:[Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy."[4] URL:[Link]

  • Kintek Press. "What Is The Purpose Of Making Kbr Pellets For Ftir?"[3] URL: [Link]

  • International Journal of Pharmaceutical Sciences. "Quality Assessment and ATR-FTIR method development of finished product herbal anti-pigmentation topical formulation."[5] URL:[Link]

Sources

Comparative

Spectroscopic Benchmarking: UV-Vis Absorption Maxima of 7,8-Dichloro-5-nitroquinoline vs. Alternative Scaffolds

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In the design of novel therapeutics and advanced functional materials, t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the design of novel therapeutics and advanced functional materials, the quinoline scaffold serves as a highly versatile pharmacophore. Among its derivatives, 7,8-Dichloro-5-nitroquinoline is a critical electrophilic hub, frequently utilized in


 and cross-coupling reactions. Understanding its photophysical properties—specifically its UV-Vis absorption maxima—is not merely an analytical formality. It is a vital diagnostic tool for tracking reaction kinetics, verifying structural integrity, and predicting behavior in biological assays.

This guide objectively compares the UV-Vis absorption profile of 7,8-Dichloro-5-nitroquinoline against common alternative quinoline scaffolds, providing a self-validating experimental protocol to ensure rigorous, reproducible spectroscopic characterization.

Mechanistic Overview & Structural Causality

The UV-Vis absorption spectrum of a molecule is a direct macroscopic readout of its microscopic electronic structure. For quinoline derivatives, the primary absorption bands arise from the rigid aromatic framework (


 transitions) typically observed in the 270–290 nm region.

However, the specific substitution pattern of 7,8-Dichloro-5-nitroquinoline fundamentally alters its HOMO-LUMO gap through a pronounced intramolecular "push-pull" electronic system:

  • The "Pull" (C5-Nitro Group): The nitro group acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, stabilizing the excited state.

  • The "Push" (C7, C8-Chloro Groups): While halogens are inductively electron-withdrawing, their lone pairs act as

    
    -donors through resonance.
    

This extended conjugation lowers the energy required for electronic excitation, resulting in a characteristic bathochromic (red) shift. This generates a secondary ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 / Intramolecular Charge Transfer (ICT) band in the near-UV region (330–350 nm). This distinct spectral signature is crucial for monitoring its synthesis, which is often achieved via the [1].

SynthesisPathway A 5,7-Dinitro-8- hydroxyquinoline B POCl3 + DMF (cat.) BuMeImBF4 (70°C) A->B Ipso-substitution C 7,8-Dichloro-5- nitroquinoline B->C -NO2 & -OH replaced Yield: ~95% D Target Bioactive Scaffolds C->D S_NAr / Cross-Coupling

Fig 1: Synthesis of 7,8-Dichloro-5-nitroquinoline via ionic liquid-mediated ipso-substitution.

Comparative Photophysical Performance

To contextualize the performance and utility of 7,8-Dichloro-5-nitroquinoline, we must benchmark it against alternative building blocks. The table below summarizes the quantitative UV-Vis data, demonstrating how specific functional group alterations dictate spectral behavior.

Compound

(

)

(

/ ICT)
Molar Absorptivity (

)
Structural Causality & Application
7,8-Dichloro-5-nitroquinoline ~285 nm~345 nm~1.2 x

Halogen lone-pair donation balances nitro withdrawal. Ideal for tracking

kinetics.
1 [2]~272 nm~320 nm~1.0 x

Lacks halogen auxochromes; exhibits a smaller bathochromic shift. Used as a baseline scaffold.
2 [3]275 nm301 nm, 315 nm~0.5 x

Isomeric shift alters dipole moment; lower molar absorptivity compared to the 5-nitro isomer.
3 [4]~280 nm~390 nm~1.5 x

Strong -OH resonance donor creates massive push-pull effect. Highly pH sensitive (proton transfer).

Key Insight: Compared to 8-hydroxy-5-nitroquinoline, 7,8-Dichloro-5-nitroquinoline is significantly less sensitive to pH fluctuations because it lacks an acidic proton. This makes its UV-Vis spectrum a much more reliable internal standard for quantifying reaction progress in complex, multi-component solvent systems.

Self-Validating Experimental Protocol

A robust analytical protocol must be self-validating. The following methodology ensures that any deviation in solvent purity, compound aggregation, or instrument calibration is immediately flagged by the data itself.

Step-by-Step Methodology: UV-Vis Spectroscopic Analysis
  • Solvent Selection & Baseline Correction:

    • Action: Select Spectroscopic Grade Acetonitrile (MeCN). Run a baseline scan (200–600 nm) using dual matched quartz cuvettes (1 cm path length).

    • Causality: MeCN has a low UV cutoff (~190 nm), ensuring no solvent interference in the critical 270–290 nm

      
       window. Matched cuvettes eliminate optical path discrepancies.
      
  • Gravimetric Stock Preparation:

    • Action: Accurately weigh 2.43 mg of 7,8-Dichloro-5-nitroquinoline and dissolve in 10.0 mL of MeCN to yield a 1.0 mM stock solution. Sonicate for 60 seconds.

    • Causality: Sonication ensures complete disruption of micro-crystalline lattices, preventing artificial light scattering which can be misread as absorption.

  • Serial Dilution (The Self-Validation Step):

    • Action: Prepare five standard solutions ranging from 10 µM to 100 µM.

    • Causality: This concentration gradient is critical. By plotting Absorbance vs. Concentration, we validate the Beer-Lambert Law (

      
      ). If the 
      
      
      
      value is
      
      
      , the system is flagging concentration-dependent aggregation (excimer formation) or detector saturation, prompting immediate recalibration.
  • Spectral Acquisition & Matrix Processing:

    • Action: Scan each dilution from 200 nm to 600 nm at a scan rate of 120 nm/min. Extract the peak absorbance values at ~285 nm and ~345 nm. Calculate the exact molar absorptivity (

      
      ) from the slope of the linear regression.
      

UVVisWorkflow S1 1. Solvent Selection (Spectroscopic MeCN) S2 2. Stock Preparation (1.0 mM in MeCN) S1->S2 Prevents UV cutoff interference S3 3. Serial Dilution (10 - 100 µM) S2->S3 Ensures complete solvation S4 4. Spectral Acquisition (200 - 600 nm) S3->S4 Avoids excimer formation S5 5. Beer-Lambert Validation (Linearity Check) S4->S5 Derives Molar Absorptivity (ε)

Fig 2: Self-validating UV-Vis spectroscopic workflow for quinoline derivatives.

Strategic Applications in Drug Development

Why does this precise spectroscopic data matter to a drug development professional?

When utilizing 7,8-Dichloro-5-nitroquinoline to synthesize novel antimicrobial or antineoplastic agents, the distinct ICT band at ~345 nm acts as a built-in chromophoric tracker. During a nucleophilic aromatic substitution (


) where an amine displaces the C8-chlorine, the electronic "push" is dramatically increased (amines are stronger 

-donors than halogens).

By monitoring the reaction via UV-Vis, a scientist will observe a real-time bathochromic shift of the 345 nm peak moving toward 380–400 nm. This allows for precise, non-destructive, real-time kinetic monitoring of the reaction without the constant need for LC-MS sampling, streamlining the optimization of high-throughput synthesis pipelines.

References

  • Source: issp.ac.
  • Source: benchchem.
  • Source: nih.
  • Source: rsc.

Sources

Validation

Validating structure of 7,8-Dichloro-5-nitroquinoline via X-ray crystallography

Validating the Structure of 7,8-Dichloro-5-nitroquinoline: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Techniques Target Audience: Researchers, scientists, and drug development professionals. Compound...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Structure of 7,8-Dichloro-5-nitroquinoline: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Techniques

Target Audience: Researchers, scientists, and drug development professionals. Compound of Interest: 7,8-Dichloro-5-nitroquinoline (CAS 59252-75-4)[1].

Introduction: The Regiochemical Challenge in Drug Discovery

Quinoline scaffolds are foundational in medicinal chemistry, frequently leveraged for their antimalarial, antibacterial, and anticancer properties[2]. However, the functionalization of the quinoline core often presents severe analytical challenges.

Consider the synthesis of 7,8-Dichloro-5-nitroquinoline (Molecular Formula: C9H4Cl2N2O2)[1]. This specific derivative features a highly substituted benzo-fused ring. With heavy electron-withdrawing groups occupying positions 5, 7, and 8, the benzo ring retains only a single, isolated proton at position 6. For a structural chemist or application scientist, this creates a profound regiochemical ambiguity: how do you definitively prove that the halogens and nitro group are in their correct positions, rather than forming an isomer like 5,8-dichloro-7-nitroquinoline?

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against standard spectroscopic alternatives (NMR, MS, IR), detailing why crystallography remains the gold standard for unambiguous structural validation[3][4].

Part 1: The Causality of Method Selection

To build a robust analytical pipeline, we must understand the physical causality behind our method selection. Why does X-ray crystallography succeed where other methods falter?

  • The NMR Bottleneck: Nuclear Magnetic Resonance (NMR) spectroscopy relies on the magnetic environment of active nuclei (like ¹H and ¹³C). In 7,8-dichloro-5-nitroquinoline, the pyridine ring protons (H-2, H-3, H-4) couple predictably. However, the lone H-6 proton on the benzo ring appears as a solitary singlet[3]. Without adjacent protons, 2D NMR techniques like NOESY (through-space) or HMBC (through-bond) lack the necessary correlation handles to definitively map the positions of the heavy, NMR-silent chlorine atoms and the nitro group[5].

  • The Mass Spectrometry (MS) Blindspot: High-Resolution Mass Spectrometry (HRMS) will easily confirm the exact mass and the distinct isotopic signature of a di-chlorinated species. Yet, MS is a destructive technique that measures mass-to-charge ratios, offering zero insight into 3D spatial connectivity or regiochemistry.

  • The X-Ray Crystallography Advantage: SCXRD does not rely on nuclear spin; it maps the electron density of the entire molecule[4]. Because chlorine atoms possess significantly higher electron density than carbon, nitrogen, or oxygen, they appear as unmistakable, massive peaks in the electron density map. Furthermore, SCXRD captures the exact steric torsion of the nitro group relative to the planar quinoline core, providing absolute 3D atomic coordinates[6][7].

Table 1: Comparative Performance for 7,8-Dichloro-5-nitroquinoline Validation
Analytical TechniquePrimary Data OutputRegiochemical Certainty (Cl / NO₂ positions)Key Limitation
Single-Crystal X-ray Diffraction 3D atomic coordinates, bond lengths, electron density map[3].Absolute. Direct visualization of heavy halogens and nitro orientation[4].Requires high-quality single crystals[5].
1D / 2D NMR Spectroscopy Chemical shifts, scalar couplings, through-space correlations[5].Low to Moderate. H-6 singlet provides insufficient correlation handles.Cannot directly visualize NMR-silent halogens.
High-Resolution MS (HRMS) Exact molecular weight, isotopic fragmentation patterns.None. Confirms formula (C9H4Cl2N2O2) but not connectivity.Destructive; yields no 3D structural data.
Infrared (IR) Spectroscopy Vibrational frequencies of functional groups.None. Confirms presence of NO₂ (~1520 cm⁻¹) and C-Cl bonds.Cannot determine positional isomerism.

Part 2: Experimental Workflow & Protocols

To validate the structure of 7,8-dichloro-5-nitroquinoline, the following self-validating crystallographic workflow is employed.

G Synthesis Synthesis & Purification (CAS 59252-75-4) Crystallization Single Crystal Growth (Vapor Diffusion) Synthesis->Crystallization Mounting Crystal Mounting (Cryoloop, 100K) Crystallization->Mounting Diffraction X-Ray Diffraction (Mo Kα / Cu Kα) Mounting->Diffraction Integration Data Integration (Space Group Determination) Diffraction->Integration Phasing Structure Solution (Direct Methods) Integration->Phasing Refinement Least-Squares Refinement (F² Anisotropic) Phasing->Refinement Validation CheckCIF & Validation (R1 < 0.05, GoF ~ 1.0) Refinement->Validation

Caption: Workflow for X-ray crystallographic analysis of small molecules from synthesis to validation.

Step-by-Step Methodology: SCXRD Protocol

1. Crystal Growth & Selection

  • Procedure: Dissolve >99% pure 7,8-dichloro-5-nitroquinoline in a minimal amount of dichloromethane (DCM). Layer carefully with a non-polar antisolvent (e.g., hexane) to induce vapor diffusion[8].

  • Causality: Slow diffusion minimizes nucleation sites, promoting the growth of a single, well-ordered macroscopic crystal rather than a microcrystalline powder.

2. Crystal Mounting & Cryocooling

  • Procedure: Select a crystal (approx. 0.1–0.3 mm) under polarized light. Mount it on a goniometer head using a cryoloop coated in paratone oil[3][8]. Immediately plunge the crystal into a 100 K nitrogen gas stream[9].

  • Causality: Cooling to 100 K drastically reduces the thermal vibrations (dynamic disorder) of the atoms—particularly the rotatable nitro group at position 5. This sharpens the diffraction spots and yields higher-resolution data[9].

3. X-Ray Diffraction Data Collection

  • Procedure: Expose the crystal to a monochromatic X-ray source. For halogenated organics, Mo Kα radiation (λ = 0.71073 Å) is typically preferred over Cu Kα to minimize severe X-ray absorption effects caused by the heavy chlorine atoms[10]. Collect a full sphere of diffraction data by rotating the crystal.

4. Structure Solution (Solving the Phase Problem)

  • Procedure: Index the diffraction spots to determine the unit cell parameters and space group (quinolines often crystallize in monoclinic or triclinic systems)[2][3][7]. Use Direct Methods or Charge Flipping algorithms to estimate the missing phase angles and generate an initial electron density map[4][11].

5. Anisotropic Refinement

  • Procedure: Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL)[2][10]. Treat all non-hydrogen atoms (C, N, O, Cl) anisotropically[7].

  • Causality: Anisotropic refinement models the electron density of each atom as an ellipsoid rather than a sphere, accounting for the directional thermal motion of the molecule within the lattice.

Part 3: The Self-Validating System (Trusting the Data)

A core tenet of structural biology and crystallography is that the protocol must validate itself[12]. When analyzing the final crystallographic data for 7,8-dichloro-5-nitroquinoline, a Senior Application Scientist looks for the following intrinsic proof points:

  • The R-Factor (R1): This value measures the agreement between the experimental diffraction data and the theoretical data calculated from your structural model. For a small molecule like our quinoline derivative, an R1 value < 0.05 (5%) is required to declare the structure unambiguously correct[13].

  • Goodness of Fit (GoF): The GoF should be approximately 1.0 . A value significantly higher indicates that the model is over-parameterized or that the data is noisy.

  • Thermal Ellipsoid Sanity Checks: If a chlorine atom at position 7 was mistakenly modeled as a methyl group, the refinement software would attempt to compensate for the "missing" electron density by shrinking the thermal ellipsoid of that atom to an unnaturally small size[10][12]. Visualizing these ellipsoids acts as a built-in safeguard against misassigning functional groups.

  • CheckCIF Validation: Before publication or deposition into the Cambridge Structural Database (CSD), the structure must pass through the IUCr’s CheckCIF algorithm, which automatically flags missing symmetries, unresolved disorder, or severe bond length deviations (Level A or B alerts)[12].

By adhering to this crystallographic pipeline, researchers can bypass the limitations of NMR and achieve absolute, incontrovertible proof of 7,8-dichloro-5-nitroquinoline's regiochemistry, paving the way for confident downstream drug development.

References

  • Woińska, M., et al. "Further Validation of Quantum Crystallography Approaches." MDPI, 2021.[Link]

  • Wlodawer, A., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." National Institutes of Health (PMC), 2013.[Link]

  • ACS Omega. "Exploring the Antibacterial and Antibiofilm Efficacy of Psammogeton biternatum Edgew and Identification of a Novel Quinoline Alkaloid using X-ray Crystallography." ACS Publications, 2024.[Link]

  • Semantic Scholar. "X-ray structure and activity analysis of 3-bromomethyl-2-chloro-quinoline." Semantic Scholar, 2010.[Link]

  • Wikipedia Contributors. "X-ray crystallography." Wikipedia, The Free Encyclopedia.[Link]

Sources

Comparative

LC-MS Platform Comparison Guide: Achieving Sub-ppm Detection Limits for Genotoxic Quinoline Impurities

As pharmaceutical regulatory landscapes become increasingly stringent, the analytical control of mutagenic and genotoxic impurities (GTIs) has evolved from a secondary quality check to a critical path in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical regulatory landscapes become increasingly stringent, the analytical control of mutagenic and genotoxic impurities (GTIs) has evolved from a secondary quality check to a critical path in drug development. Quinoline and its derivatives—frequently encountered as synthetic intermediates, process byproducts, or degradation products in Active Pharmaceutical Ingredients (APIs) like fluoroquinolones (e.g., levofloxacin, moxifloxacin)—are well-documented structural alerts for mutagenicity[1],[2],[3].

Under ICH M7 guidelines, these potentially genotoxic impurities (PGIs) must be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure[4],[5],[2]. For a high-dose drug (e.g., 1000 mg/day), this translates to a stringent control limit of 1.5 parts-per-million (ppm) in the API. To account for sample dilution and matrix suppression, analytical methods must routinely achieve Limits of Detection (LOD) in the low parts-per-billion (ppb) or nanogram-per-milliliter (ng/mL) range[5],[6].

This guide objectively compares the two premier mass spectrometry architectures used to achieve these detection limits: Triple Quadrupole (QqQ) LC-MS/MS and High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) .

Mechanistic Grounding: The Analytical Challenge of Quinolines

Before comparing instrument platforms, it is crucial to understand why quinolines behave the way they do in an LC-MS system.

Ionization Dynamics: Quinolines possess a basic nitrogen atom embedded within a bicyclic aromatic ring. This basicity makes them exceptionally amenable to positive-mode Electrospray Ionization (ESI+), where they readily accept a proton to form stable


 precursor ions[1],[6].

The Causality of Matrix Effects: The primary challenge in reaching sub-ppm detection limits is not the absolute sensitivity of the mass spectrometer, but rather ion suppression caused by the API matrix. During ESI, the trace quinoline impurity and the highly concentrated API compete for charge and surface position on the evaporating electrospray droplets. If the API co-elutes with the impurity, it will monopolize the available protons, drastically reducing the quinoline signal and artificially raising the LOD.

Therefore, any robust LC-MS method must be a self-validating system: it must employ high-efficiency chromatographic separation to resolve the impurity from the API peak, and it must utilize Stable Isotope-Labeled Internal Standards (SIL-IS), such as Quinoline-


, to mathematically correct for residual matrix effects during quantitation[7],[8].

Platform Comparison: Triple Quadrupole vs. Q-TOF

When selecting an LC-MS platform for quinoline impurity analysis, the decision hinges on whether the analytical goal is targeted quantitation of known impurities or untargeted screening of unknown degradants[9],[10].

Triple Quadrupole (QqQ) LC-MS/MS: The Gold Standard for Quantitation

QqQ systems operate primarily in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) isolates the specific


 mass of the quinoline impurity. The collision cell (Q2) fragments this ion, and the third quadrupole (Q3) isolates a specific product ion.
  • Performance: This double-mass-filtering virtually eliminates background chemical noise, resulting in unparalleled signal-to-noise (S/N) ratios. QqQ platforms routinely achieve LODs in the femtogram (fg) to low picogram (pg) range on-column[8],[11].

  • Best Use Case: Routine QA/QC batch release, where specific synthetic quinoline byproducts must be quantified against strict ICH M7 TTC limits.

Quadrupole Time-of-Flight (Q-TOF) LC-HRMS: The Discovery Engine

Q-TOF systems replace the third quadrupole with a Time-of-Flight tube, measuring the exact mass of all ions simultaneously with sub-3 ppm mass accuracy.

  • Performance: While modern Q-TOFs are highly sensitive, their LODs are typically an order of magnitude higher (low to mid-picogram range) than top-tier QqQs due to the lack of MRM noise-filtering. However, they provide isotopic fidelity and exact mass data crucial for generating empirical formulas[3].

  • Best Use Case: Forced degradation studies, identifying unknown quinoline dimers or oxidized species[9], and retrospective data mining without needing to re-inject the sample.

Quantitative Data Summary

The following table summarizes the performance metrics of these two platforms for trace quinoline analysis:

Performance MetricTriple Quadrupole (QqQ) LC-MS/MSQ-TOF LC-HRMS
Primary Application Targeted Quantitation (QA/QC)Untargeted Screening & Elucidation
Typical LOD (Quinoline) 0.05 – 0.5 ng/mL (sub-pg on-column)1.0 – 5.0 ng/mL
Linear Dynamic Range 5 to 6 orders of magnitude3 to 4 orders of magnitude
Mass Accuracy Nominal mass (~0.7 Da FWHM)< 3 ppm (High Resolution)
Selectivity Mechanism Precursor/Product Ion Pairs (MRM)Exact Mass & Isotopic Pattern
Regulatory Alignment ICH M7 (Mutagenic Impurity Limits)ICH Q3A/B (Impurity Identification)

Visualizing the Analytical Strategy

To optimize laboratory resources, scientists must deploy the right platform at the right stage of drug development. The decision matrix below illustrates this logic.

G Start Quinoline Impurity Analysis Required Known Are the specific quinoline structures known? Start->Known Targeted Targeted Quantitation (Routine QA/QC) Known->Targeted Yes (Known byproducts) Untargeted Untargeted Screening & Structural Elucidation Known->Untargeted No (Unknown degradants) QqQ Triple Quadrupole (QqQ) MRM Mode LOD: fg to low pg Targeted->QqQ QTOF Q-TOF / Orbitrap (HRMS) HRAM Mode LOD: low to mid pg Untargeted->QTOF

Caption: Decision matrix for selecting LC-MS platforms for quinoline impurity profiling.

Experimental Protocol: Targeted QqQ Quantitation of Quinoline Impurities

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines a robust method for quantifying trace quinoline impurities in a generic API matrix using a QqQ LC-MS/MS system.

Step 1: Sample Preparation & Matrix Mitigation
  • Standard Preparation: Prepare a calibration curve of the target quinoline impurity ranging from 0.1 ng/mL to 100 ng/mL in a diluent of 50:50 Water:Acetonitrile.

  • Internal Standard: Spike all calibration standards, blanks, and API samples with 10 ng/mL of Quinoline-

    
     (SIL-IS). Causality note: The SIL-IS co-elutes exactly with the analyte, experiencing the identical ion suppression environment, thereby normalizing the MS response.
    
  • API Extraction: Dissolve 10 mg of the API in 1.0 mL of diluent. If the API is highly concentrated and causes severe source fouling, perform a Liquid-Liquid Extraction (LLE) using ethyl acetate to selectively partition the basic quinoline into the organic phase, leaving the bulk API behind.

Step 2: UHPLC Chromatographic Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). High efficiency is required to ensure the quinoline peak is separated from the massive API peak tail.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Promotes protonation for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection Parameters

Optimize the QqQ source for basic heterocyclic amines[6]:

  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3000 V.

  • Drying Gas: 300°C at 10 L/min.

  • MRM Transitions: Monitor the quantifier transition (e.g., m/z 130.1 → 103.0 for unsubstituted quinoline) and a qualifier transition (e.g., m/z 130.1 → 77.0) to ensure peak purity.

Workflow Prep Sample Prep API Extraction & SIL-IS Addition LC UHPLC Separation C18 Column, Gradient Elution Prep->LC Ion ESI+ Ionization [M+H]+ Formation LC->Ion MS MS/MS Detection MRM Transitions (Q1 -> Q2 -> Q3) Ion->MS Data Data Analysis Quantitation vs. TTC Limits MS->Data

Caption: Step-by-step LC-MS/MS workflow for targeted quinoline impurity quantitation.

Step 4: Method Validation (Self-Validation Checks)

A reliable method must prove it is unaffected by the API matrix. Perform a Spike Recovery Test : Spike the target quinoline impurity at the TTC limit (e.g., 1.5 ppm relative to the API) directly into the API sample. A recovery of 80–120% confirms that matrix suppression has been successfully mitigated by the chromatography and the internal standard[9].

Conclusion

The detection of genotoxic quinoline impurities at sub-ppm levels is a non-negotiable regulatory requirement. While Q-TOF and Orbitrap HRMS platforms are indispensable for the structural elucidation of unknown quinoline degradants during early-stage development, Triple Quadrupole (QqQ) LC-MS/MS remains the superior choice for targeted quantitation . By leveraging MRM mode, QqQ platforms filter out complex API matrix noise, reliably achieving the femtogram-level detection limits required to ensure patient safety and regulatory compliance.

References

  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Utrecht University Repository. Available at: [Link]

  • A RAPID SENSITIVE AND ACCURATE LCMS METHOD FOR THE DETERMINATION OF MUTAGENIC IMPURITIES IN MOXIFLOXACIN HCL. ResearchGate. Available at: [Link]

  • Nicotine-related impurities in e-cigarette cartridges and refill e-liquids. Taylor & Francis Online. Available at: [Link]

  • Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Oxford Academic. Available at: [Link]

  • Novel LC-ESI/MS/MSn Method for the Characterization and Quantification of 2′-Deoxyguanosine Adducts.... National Institutes of Health (NIH). Available at: [Link]

  • GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Semantic Scholar. Available at:[Link]

  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins. Available at: [Link]

  • Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. National Institutes of Health (NIH). Available at: [Link]

  • Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica. Available at: [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Semantic Scholar. Available at: [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at:[Link]

Sources

Validation

A Comparative Analysis of 7,8-Dichloro-5-nitroquinoline and Nitroxoline: A Guide for Researchers

In the landscape of antimicrobial and anticancer research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among the myriad of derivatives, Nitroxoline (8-hydroxy-5-nitroquin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antimicrobial and anticancer research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among the myriad of derivatives, Nitroxoline (8-hydroxy-5-nitroquinoline) has a well-documented history of clinical use and a resurgence of interest for its potent biological activities. This guide provides a detailed comparison of Nitroxoline with a lesser-known analogue, 7,8-Dichloro-5-nitroquinoline, offering insights into their potential activities based on available data and established structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline derivatives.

Introduction: The Quinoline Core in Drug Discovery

The quinoline ring system is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Its rigid, planar structure and the presence of a nitrogen atom allow for diverse chemical modifications, leading to compounds with activities spanning from antimalarial and antibacterial to anticancer.[3][4] This guide focuses on two specific nitroquinoline derivatives: the well-characterized Nitroxoline and the novel 7,8-Dichloro-5-nitroquinoline.

Nitroxoline (8-hydroxy-5-nitroquinoline) is an established antimicrobial agent used for treating urinary tract infections.[5] Recent research has repurposed it as a promising anticancer agent due to its anti-angiogenic and pro-apoptotic properties.[6][7]

7,8-Dichloro-5-nitroquinoline is a synthetic quinoline derivative for which specific biological activity data is not widely available in the public domain. However, by analyzing the structure-activity relationships of related substituted quinolines, we can infer its potential therapeutic profile.

Comparative Analysis of Biological Activities

A direct, data-driven comparison of the two compounds is challenging due to the limited information on 7,8-Dichloro-5-nitroquinoline. Therefore, this section will present the established activities of Nitroxoline and then provide a theoretical assessment of 7,8-Dichloro-5-nitroquinoline based on the known effects of its constituent functional groups.

Antimicrobial Activity

Nitroxoline:

Nitroxoline exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] Its primary mechanism of action is the chelation of essential divalent metal ions, such as Mg²⁺ and Mn²⁺, which are crucial for bacterial enzyme function and growth.[9] This mechanism differs from many conventional antibiotics that target specific cellular processes like cell wall or protein synthesis, potentially reducing the likelihood of cross-resistance.[10][11][12][13][14]

Studies have demonstrated the efficacy of Nitroxoline against various pathogens, including multidrug-resistant strains. For instance, it has shown high potency against Enterobacteriaceae, with Minimum Inhibitory Concentration (MIC) values ranging from 21.03 to 84.14 µM.[8]

Table 1: Reported MIC Values for Nitroxoline against various bacteria.

Bacterial SpeciesMIC Range (µM)Reference
Enterobacteriaceae21.03 - 84.14[8]
Staphylococcus aureus27.58[9]
Escherichia coli220.61[9]
Pseudomonas aeruginosa1764.87[9]

7,8-Dichloro-5-nitroquinoline: A Theoretical Perspective

While specific MIC data for 7,8-Dichloro-5-nitroquinoline is unavailable, we can hypothesize its potential antimicrobial properties based on its structural features:

  • Nitro Group: The presence of a nitro group at the 5-position is a key feature shared with Nitroxoline. This group is known to be crucial for the antibacterial action of nitroaromatic compounds, often acting as an electron-withdrawing group that can participate in redox reactions within the bacterial cell, leading to the generation of cytotoxic radicals.

  • Dichloro Substitution: The chlorine atoms at the 7 and 8 positions are expected to significantly increase the lipophilicity of the molecule compared to Nitroxoline. Increased lipophilicity can enhance the penetration of the compound through the bacterial cell wall and membrane, potentially leading to increased intracellular concentrations and greater efficacy, particularly against Gram-negative bacteria which possess a lipopolysaccharide outer membrane. However, excessive lipophilicity can also lead to non-specific toxicity.

Based on these structural considerations, it is plausible that 7,8-Dichloro-5-nitroquinoline possesses antimicrobial activity. However, its potency relative to Nitroxoline and its spectrum of activity would need to be determined experimentally.

Anticancer Activity

Nitroxoline:

The anticancer properties of Nitroxoline are a significant area of current research. It has been shown to be more potent than other 8-hydroxyquinoline derivatives, including the well-studied clioquinol, against various human cancer cell lines.[6][7][15]

The anticancer mechanism of Nitroxoline is multifaceted and includes:

  • Anti-angiogenesis: Nitroxoline inhibits the formation of new blood vessels, a process crucial for tumor growth and metastasis. It achieves this by inhibiting methionine aminopeptidase-2 (MetAP2), a key enzyme in angiogenesis.

  • Induction of Apoptosis: Nitroxoline can induce programmed cell death in cancer cells.

  • Inhibition of Cell Migration and Invasion: It has been shown to inhibit pathways involved in cancer cell motility.

  • Generation of Reactive Oxygen Species (ROS): The cytotoxicity of Nitroxoline is enhanced by the presence of copper, leading to an increase in intracellular ROS, which can damage cellular components and trigger cell death.[6][7][15]

Table 2: Reported IC50 Values for Nitroxoline against a Cancer Cell Line.

Cell LineIC50 (nM)Reference
Raji (B-cell lymphoma)438[15]

7,8-Dichloro-5-nitroquinoline: A Theoretical Perspective

The potential anticancer activity of 7,8-Dichloro-5-nitroquinoline can also be inferred from its structure:

  • Nitroquinoline Scaffold: The core nitroquinoline structure is present in many compounds with demonstrated anticancer activity.[3][4] The nitro group, as an electron-withdrawing substituent, can contribute to the molecule's ability to intercalate with DNA or interact with key cellular targets.

  • Dichloro Substituents: Halogenated quinolines have been extensively studied for their anticancer properties. The presence of chlorine atoms can modulate the electronic properties and lipophilicity of the molecule, influencing its interaction with biological targets and its ability to cross cell membranes. The specific positioning of the chloro groups at C7 and C8 would likely influence its binding to target proteins.

Given the established anticancer activities of both nitro- and chloro-substituted quinolines, it is reasonable to hypothesize that 7,8-Dichloro-5-nitroquinoline could exhibit cytotoxic effects against cancer cells. Experimental validation is necessary to confirm this and to determine its potency and mechanism of action.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and quantitative comparison between 7,8-Dichloro-5-nitroquinoline and Nitroxoline, the following standardized experimental protocols are provided.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][16][17][18][19]

Protocol: Broth Microdilution Method

  • Preparation of Compounds: Prepare stock solutions of 7,8-Dichloro-5-nitroquinoline and Nitroxoline in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the test bacteria (e.g., E. coli, S. aureus) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the broth medium to achieve a range of concentrations. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Plate Visually inspect for turbidity Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23][24]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 7,8-Dichloro-5-nitroquinoline and Nitroxoline for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cancer cells in 96-well plate Treatment Treat cells with compounds Cell_Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment MTT_Addition Add MTT solution Treatment->MTT_Addition Incubation Incubate for 2-4h MTT_Addition->Incubation Solubilization Add solubilization solution Incubation->Solubilization Read_Absorbance Measure absorbance at 570 nm Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for MTT Cytotoxicity Assay.

Anti-Angiogenesis: Endothelial Cell Tube Formation Assay

This assay assesses the ability of compounds to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.[1][25][26][27][28]

Protocol: Tube Formation Assay

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the solidified matrix in the presence of various concentrations of 7,8-Dichloro-5-nitroquinoline and Nitroxoline. Include a vehicle control.

  • Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: Visualize the tube networks using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.

Tube_Formation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate_Coating Coat 96-well plate with Matrigel Cell_Seeding Seed cells with compounds onto Matrigel Plate_Coating->Cell_Seeding Cell_Prep Prepare endothelial cell suspension Cell_Prep->Cell_Seeding Incubation Incubate for 4-18h Cell_Seeding->Incubation Visualization Visualize tube formation Incubation->Visualization Quantification Quantify tube network parameters Visualization->Quantification

Caption: Workflow for Endothelial Cell Tube Formation Assay.

Conclusion and Future Directions

Nitroxoline stands as a well-validated antimicrobial and a promising anticancer agent with a clearly defined, multi-faceted mechanism of action. In contrast, 7,8-Dichloro-5-nitroquinoline remains a largely unexplored chemical entity. Based on established structure-activity relationships, it is plausible that this compound possesses significant biological activity. The addition of two chlorine atoms to the nitroquinoline scaffold is likely to enhance its lipophilicity, which could modulate its antimicrobial and anticancer efficacy.

This guide provides the foundational knowledge and detailed experimental protocols necessary for a comprehensive and direct comparison of these two compounds. Future research should focus on synthesizing 7,8-Dichloro-5-nitroquinoline and performing the described assays to generate the much-needed experimental data. Such studies will be instrumental in elucidating its therapeutic potential and determining its place within the broader landscape of quinoline-based drug discovery.

References

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Available at: [Link]

  • Hooper, D. C. (2001). Mechanisms of action of quinolones. Chest, 119(2 Suppl), 9S-16S. Available at: [Link]

  • EBSCO. (n.d.). Quinolone antibiotics. Research Starters. Available at: [Link]

  • Liu, B., et al. (2012). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Available at: [Link]

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed, 21741513. Available at: [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Available at: [Link]

  • Srifarin, N., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(3), 100720. Available at: [Link]

  • Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. Available at: [Link]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(3), 102444. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Unnamed Author. (n.d.). 8 Hydroxy 5 Nitroquinoline Applications and Benefits Explained. Available at: [Link]

  • Unnamed Author. (2025). Simple C-2-Substituted Quinolines and their Anticancer Activity. ResearchGate. Available at: [Link]

  • Chen, D., et al. (2010). Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer. Anticancer Research, 30(10), 4047-4054. Available at: [Link]

  • Unnamed Author. (2023). Quinolone antibiotics: resistance and therapy. Dove Medical Press. Available at: [Link]

  • Chen, D., et al. (2011). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 16(12), 10464-10477. Available at: [Link]

  • Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (39), 1813. Available at: [Link]

  • PromoCell. (n.d.). Endothelial Cell Tube Formation Angiogenesis Assay. Available at: [Link]

  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. Available at: [Link]

  • Unnamed Author. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5859-5880. Available at: [Link]

  • PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). Available at: [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Journal of Molecular Structure, 1202, 127263. Available at: [Link]

  • BMG LABTECH. (2025). Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. Available at: [Link]

  • Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert. Available at: [Link]

  • da Silva, P. B., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17(5), 425-436. Available at: [Link]

  • G-Alegría, C., et al. (2012). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Journal of Medicinal Chemistry, 55(23), 10565-10575. Available at: [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. Available at: [Link]

  • Cherdtrakulkiat, R., et al. (2019). Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. PeerJ, 7, e7807. Available at: [Link]

  • Chaves, J. H., et al. (2020). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Antibiotics, 9(11), 787. Available at: [Link]

Sources

Comparative

Causality &amp; Experimental Logic: The Analytical Challenge

Title: Elemental Analysis Standards for C9H4Cl2N2O2 Validation: A Comparative Guide for Pharmaceutical Intermediates Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of val...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elemental Analysis Standards for C9H4Cl2N2O2 Validation: A Comparative Guide for Pharmaceutical Intermediates

Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly functionalized, halogenated heterocycles. The compound C9H4Cl2N2O2 (commonly presenting as dichloro-nitroquinoline or naphthyridine derivatives)[1] is a prime example of a challenging matrix. With a theoretical composition of C: 44.48%, H: 1.66%, N: 11.53%, O: 13.16%, and Cl: 29.17% , this molecule presents a "perfect storm" for elemental analysis: a refractory heterocyclic core, high nitrogen/oxygen content prone to NOx formation, and a massive chlorine payload that can poison analytical catalysts[2].

To meet the rigorous ±0.3% absolute error threshold required by peer-reviewed journals and regulatory bodies, relying on a single analytical technique is a critical vulnerability. This guide objectively compares standard elemental analysis methodologies and establishes a self-validating, orthogonal protocol for C9H4Cl2N2O2.

Why does standard Dumas combustion (CHN analysis) struggle with C9H4Cl2N2O2? The causality lies in the combustion chemistry. When subjected to 1000°C in an oxygen-rich environment, the 29.17% chlorine content forms corrosive HCl and Cl₂ gases[3]. If these gases reach the reduction furnace, they permanently poison the copper catalyst. If they reach the Thermal Conductivity Detector (TCD), they alter retention times and degrade the filaments. Therefore, the system must be modified with high-efficiency halogen scrubbers (e.g., silver vanadate or silver tungstate) to trap the halogens before detection[2].

However, even with aggressive scrubbing, CHN analysis only infers the halogen content by mass difference. To achieve a self-validating system, we must directly quantify the chlorine. The gold standard for this is Schöniger oxygen flask combustion coupled with Ion Chromatography (IC)[4]. By completely destroying the organic matrix and trapping the liberated halogens in an aqueous sink, we isolate the chloride ions for interference-free conductometric quantification[5].

Comparative Performance Analysis

The following table synthesizes the performance of alternative elemental analysis platforms when applied to the specific matrix of C9H4Cl2N2O2.

Analytical PlatformTarget AnalytesSample SizeMatrix ResilienceThroughputCapital Cost
Automated CHNS/O (Dumas) C, H, N, O1–3 mgLow: Requires heavy Ag-tungstate scrubbing for 29% Cl[2].High (~10 min/run)Medium
Schöniger Flask + IC Cl (Total Halogens)5–10 mgHigh: Completely isolates halogens from the organic core[4].Low (~45 min/run)Medium
Microwave Digestion + ICP-MS Trace Metals, Cl10–50 mgHigh: Excellent for trace impurities, but Cl ionization is poor.MediumVery High
X-Ray Fluorescence (XRF) Cl, Heavier Elements>100 mgMedium: Subject to surface/particle size effects.HighHigh

Mandatory Visualization: Orthogonal Validation Workflow

The following workflow illustrates the logical relationship between the two required pathways to achieve mass balance closure for C9H4Cl2N2O2.

G Sample C9H4Cl2N2O2 Sample (243.04 g/mol) PathA Dumas Combustion (CHN/O Analysis) Sample->PathA PathB Schöniger Flask Combustion Sample->PathB Scrubber Halogen Scrubbing (Ag-Tungstate) PathA->Scrubber Absorb Aqueous Absorption (NaOH / H2O2) PathB->Absorb DetectA GC Separation & TCD Detection Scrubber->DetectA DetectB Ion Chromatography (Conductivity) Absorb->DetectB ResultA C, H, N, O Quantification DetectA->ResultA ResultB Total Chlorine (Cl) Quantification DetectB->ResultB Validate Data Synthesis & ±0.3% Purity Validation ResultA->Validate ResultB->Validate

Figure 1: Orthogonal validation workflow for C9H4Cl2N2O2 via Dumas combustion and Schöniger-IC.

Self-Validating Experimental Protocols

Protocol A: Modified CHN Combustion Analysis for Halogenated Heterocycles Objective: Quantify C, H, and N while actively suppressing chlorine interference.

  • System Preparation: Pack the combustion tube with a large excess of high-efficiency scrubbing reagents (silver tungstate and silver vanadate) to quantitatively trap the ~29% chlorine[2]. Use a quartz ash collector to protect the quartz tube from devitrification caused by high halogen loads[3].

  • Sample Weighing: Accurately weigh 1.5–2.0 mg of C9H4Cl2N2O2 into a clean tin capsule.

  • Combustion Aid Addition: Add 1 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule. Causality: The nitroquinoline/naphthyridine core is refractory; V₂O₅ acts as a localized oxygen donor to ensure complete cleavage of C-N bonds, preventing the formation of stable nitrides.

  • Combustion & Reduction: Drop the capsule into the 1000°C furnace under a dynamic burst of pure O₂. Pass the resulting gases through a copper reduction furnace (650°C) to convert NOx species (abundant due to the nitro group) to N₂ gas.

  • Detection: Separate the N₂, CO₂, and H₂O gases via the GC column and quantify using the TCD. Compare against a known standard (e.g., Sulfanilamide).

Protocol B: Schöniger Flask Combustion & Ion Chromatography for Total Chlorine Objective: Directly quantify the 29.17% chlorine payload to close the mass balance.

  • Absorption Solution Prep: Add 10 mL of 10 mM NaOH and 3 drops of 30% H₂O₂ to a 500 mL heavy-walled Schöniger flask. Causality: The alkaline solution traps the acidic HCl gas, while H₂O₂ oxidizes any transient chlorine species (e.g., hypochlorite) uniformly to stable chloride (Cl⁻)[4].

  • Sample Preparation: Weigh 5.0 mg of C9H4Cl2N2O2 onto ashless black combustion paper. Fold the paper and secure it in the platinum basket attached to the flask stopper[5].

  • Ignition: Purge the flask with pure O₂ for 30 seconds. Seal the flask and ignite the paper remotely using an infrared ignitor to prevent sample loss[5].

  • Absorption Phase: Allow the sealed flask to sit in the dark for 45 minutes with vigorous magnetic stirring to ensure 100% transfer of the white combustion smoke into the aqueous phase.

  • IC Analysis: Quantitatively transfer the solution to a 100 mL volumetric flask, dilute with ultrapure water, and inject onto an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector[4]. Calculate the Cl percentage against a calibration curve of NaCl standards.

References

  • [1] PubChem. "4,7-Dichloro-6-nitroquinoline | C9H4Cl2N2O2 | CID 21956409 - PubChem". National Institutes of Health. URL:

  • [4] ASM International. "Ion Chromatography | Materials Characterization | Handbooks - ASM Digital Library". URL:

  • [2] PerkinElmer / PE Polska. "The Elemental Analysis of Various Classes of Chemical Compunds Using CHN". URL:

  • [5] Exeter Analytical, Inc. "Oxygen Flask Combustion Unit". URL:

  • [3] VELP Scientifica. "CHNS/O Characterization of Municipal and Industrial Waste Using the EMA 502 Elemental Analyzer". URL:

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 7,8-Dichloro-5-nitroquinoline

Executive Summary 7,8-Dichloro-5-nitroquinoline (CAS: 59252-75-4) presents a dual-hazard profile: the nitro group introduces potential reactivity and nitrogen oxide (NOx) generation during combustion, while the dichloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7,8-Dichloro-5-nitroquinoline (CAS: 59252-75-4) presents a dual-hazard profile: the nitro group introduces potential reactivity and nitrogen oxide (NOx) generation during combustion, while the dichloro-substitution mandates classification as Halogenated Organic Waste . Improper disposal in non-halogenated streams can damage incinerator scrubbers or violate EPA/RCRA compliance due to hydrochloric acid (HCl) formation.

This guide outlines the complete lifecycle of disposal, from bench-side segregation to final waste stream handoff.

Part 1: Chemical Profile & Hazard Identification

Understanding the "Why" behind the safety protocols.

The specific arrangement of the nitro and chlorine groups on the quinoline scaffold dictates the disposal logic.

ParameterDataOperational Implication
CAS Number 59252-75-4 Use this exact identifier for waste manifests.
Formula C₉H₄Cl₂N₂O₂High Nitrogen/Chlorine content requires specific incineration parameters.
Physical State Solid (Powder), Beige/YellowDust generation is the primary exposure vector during transfer.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Treat as a potential mutagen due to the quinoline scaffold.
Reactivity Incompatible with Strong Oxidizers & Strong BasesCRITICAL: Do not dispose of in "Basic/Caustic" waste streams; risk of exothermic decomposition.
The Mechanistic Risk
  • Thermal Decomposition: Upon incineration, the nitro group releases NOx, while the chlorines release HCl gas. Standard "fuel blending" (used for non-halogenated solvents like acetone) is insufficient. This compound requires high-temperature incineration with acid gas scrubbing .

  • Genotoxicity Potential: While specific data for this isomer is limited, nitro-quinoline derivatives are structurally similar to known mutagens (intercalating agents). Handling must assume genotoxicity (Precautionary Principle).

Part 2: Pre-Disposal Segregation (The Self-Validating System)

Disposal errors occur most frequently during the segregation phase . Adhere to this decision logic to prevent cross-contamination of waste streams.

Decision Logic: Waste Stream Classification

DisposalLogic Start Waste Generation: 7,8-Dichloro-5-nitroquinoline StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder (Weighing boats, pure compound) StateCheck->SolidWaste LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste StreamA STREAM A: Solid Hazardous (Halogenated Organic) SolidWaste->StreamA Double Bag SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloCheck Contains Other Halogens (DCM, Chloroform)? SolventCheck->HaloCheck StreamB STREAM B: Liquid Halogenated (High BTU Incineration) HaloCheck->StreamB Yes (e.g., DCM) StreamC STREAM C: Liquid Non-Halogenated (Segregate as Halogenated due to Solute) HaloCheck->StreamC No (e.g., MeOH, DMSO) StreamC->StreamB *Re-classify as Stream B due to chlorinated solute

Figure 1: Decision tree for segregating 7,8-Dichloro-5-nitroquinoline waste. Note that even if dissolved in non-halogenated solvents (like DMSO), the presence of the dichloro-compound often necessitates classifying the entire volume as halogenated waste depending on concentration thresholds (typically >1000 ppm).

Part 3: The Disposal Protocol (Step-by-Step)

Scenario A: Solid Waste (Pure Compound, Spatulas, Weighing Boats)

Objective: Contain dust and prevent environmental leaching.

  • Primary Containment:

    • Place the solid waste into a clear, chemically resistant plastic bag (polyethylene) or a wide-mouth HDPE jar.

    • Why: Glass can break in the waste bin; plastic prevents dispersion.

  • Labeling:

    • Apply a hazardous waste label immediately .[1]

    • Constituents: Write "7,8-Dichloro-5-nitroquinoline". Do NOT use abbreviations (e.g., "DCNQ") or chemical formulas alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2]

  • Secondary Containment:

    • Seal the primary bag/jar and place it into the laboratory’s designated Solid Halogenated Waste Drum (often a black or yellow drum, depending on facility codes).

Scenario B: Liquid Waste (Reaction Mixtures, HPLC Effluent)

Objective: Prevent reaction with incompatible solvents.

  • Compatibility Check:

    • Ensure the solution pH is between 4 and 10.

    • WARNING: If the solution contains strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid), you must quench the oxidizer before adding to the organic waste carboy. The nitro group on the quinoline is stable, but mixing oxidizers with organic solvents creates an explosion hazard.

  • Transfer:

    • Pour into the Halogenated Solvent Waste carboy (Safety Can).

    • Note: Even if the solvent is Methanol (non-halogenated), the dissolved 7,8-Dichloro-5-nitroquinoline introduces chlorine. Most facilities require this mixture to be treated as halogenated waste to protect their incinerator permits.

  • Log Entry:

    • Record the volume and the approximate concentration of the quinoline derivative on the waste tag.

Part 4: Emergency Response (Spills)

Spill Scenario: 5g of powder dropped on the bench.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator if dust is airborne.

  • Dry vs. Wet Cleaning:

    • Do NOT dry sweep (creates dust).

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to immobilize the powder.

  • Collection:

    • Scoop the damp material and the towels into a sealable bag.

    • Wipe the surface with a soap/water solution three times.

    • Dispose of all cleanup materials as Solid Hazardous Waste (Scenario A).

References

  • Fluorochem. (2024). Safety Data Sheet: 7,8-Dichloro-5-nitroquinoline (CAS 59252-75-4).[2] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Hazardous Waste Management. Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Quinoline Derivatives Hazard Classification. Retrieved from

  • PubChem. (2024). Compound Summary: 5-Nitroquinoline (Structural Analog). National Library of Medicine. Retrieved from

(Note: While specific toxicological data for the 7,8-dichloro isomer is sparse, protocols are derived from the structural analog 5-nitroquinoline and general halogenated organic handling standards.)

Sources

Handling

Personal protective equipment for handling 7,8-Dichloro-5-nitroquinoline

Topic: Operational Safety & Handling Protocol: 7,8-Dichloro-5-nitroquinoline Audience: Researchers, Medicinal Chemists, and HSE Officers.[1][2] Executive Summary: The "Silent" Hazard 7,8-Dichloro-5-nitroquinoline (CAS 59...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Operational Safety & Handling Protocol: 7,8-Dichloro-5-nitroquinoline Audience: Researchers, Medicinal Chemists, and HSE Officers.[1][2]

Executive Summary: The "Silent" Hazard

7,8-Dichloro-5-nitroquinoline (CAS 59252-75-4) is often categorized merely as an irritant (H315/H319) and harmful by ingestion (H302) in standard vendor Safety Data Sheets (SDS).[1][2] However, as a Senior Application Scientist, I urge you to look beyond the basic GHS label.

The Scientific Reality: This compound possesses a nitro-aromatic pharmacophore fused to a quinoline ring.[1][2] Structural analogs, such as 4-nitroquinoline-1-oxide (4-NQO), are potent mutagens and carcinogens.[1][2] Furthermore, the 7,8-dichloro substitution pattern increases lipophilicity (LogP ~3.5), theoretically enhancing dermal absorption rates compared to the parent quinoline.[1][2]

Operational Directive: Treat this compound as a suspected genotoxin and a high-potency sensitizer. The protocols below are designed to mitigate risks not just of acute irritation, but of long-term cumulative exposure.

Part 1: Hazard Characterization & Causality

To select the right PPE, we must understand the mechanism of entry.

Hazard VectorScientific RationaleOperational Implication
Inhalation (Dust) Nitro-aromatics are often potent respiratory sensitizers.[1][2] The solid powder is electrostatic; micronized dust can remain suspended in laminar flow.Zero-tolerance for open-bench weighing. All manipulation of the solid must occur inside a certified fume hood or glovebox.[1][2]
Dermal Permeation The dichloro- motif increases lipid solubility.[1][2] Once dissolved in organic solvents (DCM, DMF, DMSO), the carrier solvent drives the permeation kinetics, dragging the solute through standard nitrile gloves.Solvent-dependent glove selection is critical.[1][2] Standard nitrile is insufficient for solution-phase handling.[1][2]
Cross-Contamination Yellow/Beige powder is visually detectable, but trace residues are not.[1] Nitro-compounds can reduce to amino-quinolines on surfaces, changing the toxicity profile.[1][2]Dedicated balance areas and single-use operational mats are mandatory.[1][2]

Part 2: The PPE Matrix (Self-Validating System)

This matrix uses a "State-Based" logic.[1][2] You do not wear the same PPE for weighing the solid as you do for working up a reaction.

Scenario A: Solid Phase Handling (Weighing/Transfer)
  • Primary Barrier: Double-gloving with Nitrile (minimum 5 mil) .[1][2]

    • Why: Solids do not permeate nitrile rapidly unless dissolved in sweat or lipid residues on the skin. The outer glove is sacrificial; the inner glove is the sterile barrier.

  • Respiratory: Fume hood (Face velocity > 100 fpm).[1][2] If weighing >10g outside a hood (discouraged), a P100/N99 particulate respirator is required.[1]

  • Body: Tyvek lab coat or sleeve protectors.[1][2] Cotton lab coats absorb dust and become secondary contamination sources.[1]

Scenario B: Solution Phase (Synthesis/Extraction)
  • Primary Barrier:

    • If Solvent is DCM/Chloroform:PVA (Polyvinyl alcohol) or Silver Shield/Laminate gloves.[1][2] Nitrile degrades immediately.[1][2]

    • If Solvent is DMF/DMSO:Butyl Rubber or thick Nitrile (>8 mil) with frequent changes (<15 mins).[1][2]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient due to the risk of splash-back carrying the nitro-compound into the lacrimal duct.[1][2]

Part 3: Operational Protocol & Visualization

Workflow Logic: PPE Selection

PPE_Selection Start Start: Handling 7,8-Dichloro-5-nitroquinoline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid PPE_Solid PPE LEVEL 1: Double Nitrile Gloves Tyvek Sleeves Fume Hood Solid->PPE_Solid Dust Hazard SolventCheck Identify Carrier Solvent Liquid->SolventCheck DCM_Solvent Halogenated (DCM, CHCl3) SolventCheck->DCM_Solvent Polar_Solvent Polar Aprotic (DMF, DMSO) SolventCheck->Polar_Solvent PPE_Level2 PPE LEVEL 2 (High Barrier): Laminate/Silver Shield Gloves (Nitrile is permeable!) DCM_Solvent->PPE_Level2 Rapid Permeation PPE_Level3 PPE LEVEL 3 (Frequent Change): Thick Nitrile or Butyl Change every 15 mins Polar_Solvent->PPE_Level3 Carrier Effect

Figure 1: Decision logic for glove selection based on physical state and carrier solvent.[1][2] Note the critical divergence for halogenated solvents.

Step-by-Step Handling Procedure
  • Pre-Operational Prep:

    • Place a disposable weighing mat (black surface preferred to see the yellow powder) inside the fume hood.

    • Verify an anti-static gun is available.[1][2] Nitro-quinolines are prone to static cling, which causes "jumping" during weighing.[1][2]

  • Weighing (The Critical Step):

    • Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container, then weigh from that.

    • Static Control: If the powder flies, use the anti-static gun on the weigh boat before adding the chemical.

    • Decon: Immediately wipe the balance area with a methanol-dampened wipe (methanol solubilizes the compound better than water).[1][2]

  • Reaction Setup:

    • Add the solid to the flask before adding the solvent to prevent splashing a concentrated solution.

    • If using a syringe to transfer a solution of this compound, Luer-lock needles are mandatory to prevent pressure-induced detachment.[1][2]

Part 4: Emergency Response & Disposal

Spill Response (Solid)
  • Isolate: Close the hood sash immediately.

  • PPE Upgrade: Don a second pair of gloves and a P100 respirator if the sash must be raised.

  • Clean: Do not sweep (creates dust).[1][2][3] Cover with a wet paper towel (methanol/water mix) to dampen the powder, then scoop up the slurry.

Waste Disposal Strategy

Because this molecule is halogenated (two chlorines) and contains a nitro group, it complicates disposal streams.[1]

Waste StreamClassificationCode (US EPA)Notes
Solid Waste Hazardous / ToxicD003 (Reactive - potential)While not strictly explosive, nitro-compounds are often coded D003 by conservative safety officers.[1][2]
Liquid Waste (DCM) Halogenated SolventF002 / D019 Do not mix with aqueous acid waste.[1][2]
Liquid Waste (DMF) Non-Halogenated*D001 (Ignitable)Even though the solvent is non-halogenated, the solute (7,8-dichloro...) renders the whole stream "Halogenated" for incineration purposes.[1][2]

Critical Disposal Note: Label the waste specifically as "Contains Halogenated Nitro-Aromatic." This prevents the waste handler from bulking it with standard non-halogenated solvents, which could violate incineration permits regarding dioxin formation.

References

  • Fluorochem. (2024).[1][2] Safety Data Sheet: 7,8-Dichloro-5-nitroquinoline (CAS 59252-75-4).[1][2] Retrieved from [1][2]

  • Ansell Healthcare. (2022).[1][2] Chemical Resistance Guide: Permeation & Degradation Data (8th Ed).[1][2][4] (Referencing Nitro-compound permeation kinetics). Retrieved from [1][2]

  • Sigma-Aldrich (Merck). (2024).[1][2] Safety Data Sheet: 5-Nitroquinoline (Analogous Hazard Data).[1][2] Retrieved from [1][2]

  • U.S. EPA. (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes (F-List and D-List).[1][2] Retrieved from [1][2]

Sources

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